VX5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
(3R)-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h10-11,13H,1-9H2,(H,14,15)/t10-/m1/s1 |
Clave InChI |
VFIIKPDGRULRPR-SNVBAGLBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Elexacaftor: A Deep Dive into its Discovery and Chemical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Elexacaftor (B607289) (VX-445) represents a significant breakthrough in the treatment of cystic fibrosis (CF), a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a next-generation CFTR corrector, elexacaftor is a key component of the highly effective triple-combination therapy, Trikafta®, which also includes the CFTR corrector tezacaftor (B612225) and the potentiator ivacaftor (B1684365).[1][2] This combination therapy has revolutionized the management of CF for a large proportion of patients, particularly those with at least one F508del mutation, the most common CF-causing mutation.[1] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and chemical synthesis of elexacaftor, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery of Elexacaftor: A Targeted Approach
The development of elexacaftor was the culmination of a targeted research and development program by Vertex Pharmaceuticals aimed at creating a highly effective CFTR modulator therapy for a broader range of CF patients.[3][4] The goal was to identify a novel corrector that could be combined with existing modulators to achieve a greater degree of CFTR protein rescue than was possible with dual-combination therapies.
The discovery process involved extensive medicinal chemistry efforts and structure-activity relationship (SAR) studies to optimize lead compounds.[5] The inclusion of a nitrogen-containing heterocycle, pyrazole, a known pharmacophoric group, contributed to the bioactivity of elexacaftor's profile.[6]
Mechanism of Action: A Dual-Acting Corrector and Potentiator
Elexacaftor's primary mechanism of action is as a CFTR corrector. In individuals with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel.[1] Elexacaftor aids in the proper folding and processing of the F508del-CFTR protein, allowing it to traffic to the cell surface and be incorporated into the cell membrane.[7]
Cryo-electron microscopy studies have revealed that elexacaftor, tezacaftor, and ivacaftor bind to distinct sites on the CFTR protein, forming a "triangular belt encircling the transmembrane domains".[8] This synergistic binding stabilizes the protein and restores its function. Elexacaftor specifically interacts with the nucleotide binding domain 1 (NBD1) of CFTR.[9]
Intriguingly, further research has demonstrated that elexacaftor also possesses a secondary function as a CFTR potentiator.[5][9] Potentiators work by increasing the channel's open probability (gating), thereby enhancing the flow of chloride ions. This dual corrector and potentiator activity contributes to the significant clinical efficacy of the triple-combination therapy.[9][10]
Chemical Synthesis of Elexacaftor
The chemical synthesis of elexacaftor has been disclosed by Vertex Pharmaceuticals through various patent applications. The synthesis is a multi-step process that involves the construction of key heterocyclic intermediates. Two main synthetic routes have been described, often referred to as the first and second-generation syntheses.
A convergent approach is typically employed, where different fragments of the molecule are synthesized separately and then coupled together in the final stages.
Clinical Efficacy of Elexacaftor in Combination Therapy
The clinical development of elexacaftor as part of the triple-combination therapy has demonstrated remarkable efficacy in Phase 3 clinical trials involving CF patients with at least one F508del mutation. These studies have shown statistically significant and clinically meaningful improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a key biomarker of CFTR function.
Table 1: Summary of Key Phase 3 Clinical Trial Results for Elexacaftor/Tezacaftor/Ivacaftor
| Trial Identifier | Patient Population | Treatment Duration | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline |
| NCT03525444 | One F508del mutation and one minimal function mutation | 24 weeks | +14.3 percentage points (vs. placebo)[1] | -41.8 mmol/L (vs. placebo) |
| NCT03525574 | Two F508del mutations | 4 weeks | +10.0 percentage points (vs. tezacaftor/ivacaftor)[1] | -45.1 mmol/L (vs. tezacaftor/ivacaftor) |
Experimental Protocols for Characterization
The discovery and characterization of elexacaftor relied on a suite of sophisticated in vitro and in vivo assays to assess its impact on CFTR protein function.
Ussing Chamber Assay
The Ussing chamber is a fundamental tool for studying ion transport across epithelial tissues.
-
Objective: To measure the net ion transport across a monolayer of polarized epithelial cells (e.g., primary human bronchial epithelial cells) and assess the effect of CFTR modulators on chloride secretion.
-
Methodology:
-
Culture primary epithelial cells on permeable supports until a polarized monolayer is formed.
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both chambers with physiological saline solution and maintain at 37°C.
-
Measure the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial voltage and is a direct measure of net ion transport.
-
Sequentially add amiloride (B1667095) (to block sodium channels), a cAMP agonist (e.g., forskolin) to activate CFTR, and the CFTR modulator being tested (e.g., elexacaftor).
-
The increase in Isc following cAMP stimulation and modulator addition reflects the CFTR-mediated chloride secretion.
-
Patch-Clamp Electrophysiology
Patch-clamp is a technique used to study the properties of individual ion channels.
-
Objective: To measure the activity of single CFTR channels and determine the effect of modulators on channel gating (open probability) and conductance.
-
Methodology:
-
Use a glass micropipette with a very small opening to form a tight seal with the cell membrane of a cell expressing CFTR.
-
Apply a small amount of suction to rupture the patch of membrane, allowing electrical access to the whole cell (whole-cell configuration) or isolate a small patch of membrane containing one or more ion channels (excised-patch configuration).
-
Apply a voltage across the membrane and measure the resulting current flow through the CFTR channels.
-
Add CFTR activators (e.g., ATP and PKA) and the modulator of interest to the bath solution.
-
Analyze the changes in channel open probability and conductance to determine the modulator's effect.
-
Western Blotting for CFTR Maturation
Western blotting is used to assess the amount and maturation state of the CFTR protein.
-
Objective: To determine if a CFTR corrector increases the amount of mature, fully glycosylated CFTR protein (Band C) relative to the immature, core-glycosylated form (Band B).
-
Methodology:
-
Culture cells expressing F508del-CFTR and treat with the corrector compound (e.g., elexacaftor) for a specified period.
-
Lyse the cells and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with an antibody specific to CFTR.
-
Use a secondary antibody conjugated to an enzyme to detect the primary antibody and visualize the protein bands.
-
Quantify the intensity of Band B and Band C to assess the degree of CFTR correction.
-
Conclusion
The discovery and development of elexacaftor mark a pivotal moment in the history of cystic fibrosis treatment. Through a targeted and scientifically rigorous approach, researchers were able to develop a highly effective CFTR corrector that, in combination with tezacaftor and ivacaftor, has transformed the lives of many individuals with CF. The intricate mechanism of action, involving both correction of protein misfolding and potentiation of channel function, underscores the sophisticated understanding of CFTR biology that has been achieved. The complex chemical synthesis highlights the advanced capabilities of modern medicinal chemistry. Elexacaftor stands as a testament to the power of targeted drug discovery and development in addressing the underlying cause of genetic diseases.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. elexacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Vertex Submits New Drug Application to the U.S. FDA for Triple Combination Regimen of VX-445 (Elexacaftor), Tezacaftor and Ivacaftor in Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 9. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of VX-445 (Elexacaftor): An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of VX-445 (elexacaftor), a key component of the triple-combination therapy Trikafta®, developed for the treatment of cystic fibrosis (CF). This document details the mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize this next-generation CFTR modulator.
Introduction to VX-445 and its Role in CFTR Modulation
Cystic fibrosis is a life-shortening genetic disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.[1][2] VX-445, also known as elexacaftor, is a CFTR corrector designed to address this primary defect.[1][3] It is a "next-generation" corrector that, in combination with another corrector, tezacaftor (B612225) (VX-661), and a potentiator, ivacaftor (B1684365) (VX-770), significantly improves the processing, trafficking, and function of the F508del-CFTR protein.[3][4][5]
Mechanism of Action
VX-445 functions as a CFTR corrector, meaning it aids in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[1][6] Specifically, VX-445 binds to a different site on the CFTR protein than first-generation correctors like tezacaftor.[5][7] This distinct binding site allows for a synergistic effect when used in combination, leading to a greater amount of functional CFTR protein at the cell surface.[3][5][7] Once at the surface, the potentiator ivacaftor increases the channel's open probability, further enhancing chloride and bicarbonate transport.[3][4]
The following diagram illustrates the CFTR protein biogenesis pathway and the points of intervention for CFTR modulators.
Preclinical Efficacy: In Vitro Studies
The efficacy of VX-445, alone and in combination, has been extensively evaluated in in vitro models using human bronchial epithelial (HBE) cells derived from CF patients with the F508del mutation.
CFTR Protein Processing and Trafficking
Western blot analysis is a key technique to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface is found at a higher molecular weight.[8]
Table 1: In Vitro CFTR Protein Maturation in F508del HBE Cells
| Treatment | Relative CFTR Band C Intensity (Normalized to Control) |
| Vehicle (DMSO) | Baseline |
| VX-445 (2 µM) | Increased |
| Tezacaftor (18 µM) + Ivacaftor (1 µM) | Increased |
| VX-445 (2 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | Significantly Increased vs. Dual Therapy[3][4] |
Data are qualitative summaries from cited sources.
CFTR-Mediated Chloride Transport
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues.[9][10] This technique allows for the direct measurement of CFTR-mediated chloride secretion as short-circuit current (Isc).
Table 2: In Vitro CFTR-Mediated Chloride Transport in F508del HBE Cells
| Treatment | Change in Forskolin-Stimulated Isc (µA/cm²) |
| Vehicle | Minimal |
| VX-445 (3 µM) + Ivacaftor (1 µM) | Increased |
| Tezacaftor (18 µM) + Ivacaftor (1 µM) | Increased |
| VX-445 (3 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | Substantially Increased vs. Dual Therapy[3] |
Data are qualitative summaries from cited sources.
Clinical Pharmacology and Efficacy
The clinical development of VX-445 has been primarily as part of the elexacaftor/tezacaftor/ivacaftor triple combination therapy. Pivotal clinical trials have demonstrated significant efficacy and a manageable safety profile in patients with at least one F508del mutation.
Key Clinical Trials
Two major Phase 3 clinical trials, NCT03525444 and NCT03227471 (a Phase 2/3 study), provided the foundational data for the approval of Trikafta®.[11][12][13]
Table 3: Summary of Key Efficacy Endpoints from Pivotal Clinical Trials of Elexacaftor/Tezacaftor/Ivacaftor
| Endpoint | NCT03525444 (F/MF Population)[11][14][15] | NCT03227471 (F/F Population)[3][12] |
| Primary Endpoint | ||
| Mean Absolute Change in ppFEV₁ from Baseline | +14.3 percentage points (vs. placebo) | +10.0 percentage points (vs. tezacaftor/ivacaftor) |
| Secondary Endpoints | ||
| Mean Absolute Change in Sweat Chloride from Baseline | -41.8 mmol/L (vs. placebo) | -45.1 mmol/L (vs. tezacaftor/ivacaftor) |
| Mean Change in CFQ-R Respiratory Domain Score | +20.2 points (vs. placebo) | +17.4 points (vs. tezacaftor/ivacaftor) |
| Annualized Rate of Pulmonary Exacerbations | 63% reduction (vs. placebo) | Not a primary endpoint in this study part |
F/MF: One F508del mutation and one minimal function mutation. F/F: Two F508del mutations. ppFEV₁: percent predicted forced expiratory volume in one second. CFQ-R: Cystic Fibrosis Questionnaire-Revised.
Safety and Tolerability
The triple combination therapy including VX-445 has been generally well-tolerated. The most common adverse events reported in clinical trials were mild to moderate and included headache, upper respiratory tract infection, and abdominal pain.[14][15][16] Rash was also observed, which in some cases led to treatment discontinuation.[14][15]
Experimental Protocols
Western Blotting for CFTR Maturation
The following is a generalized protocol for assessing CFTR protein maturation via Western blot.
Detailed Methodologies:
-
Cell Lysis: Cells are lysed in Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors. A common RIPA buffer formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[17][18][19][20]
-
Protein Quantification: Protein concentration is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 6-8% polyacrylamide gel.[21]
-
Antibody Incubation: Membranes are incubated with a primary antibody specific for CFTR (e.g., 1:1000 to 1:10,000 dilution) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[21][22][23]
Ussing Chamber Assay for Chloride Transport
The following diagram outlines the general workflow for conducting Ussing chamber experiments.
Detailed Methodologies:
-
Solutions: Both apical and basolateral chambers are filled with a physiological Ringer's solution, gassed with 95% O₂/5% CO₂.[9]
-
Pharmacological Agents: A typical sequence of additions to the apical and/or basolateral chambers includes:
-
Amiloride (100 µM): To block the epithelial sodium channel (ENaC) and isolate chloride currents.[9]
-
Forskolin (10-20 µM): To increase intracellular cAMP and activate CFTR.[9][24]
-
Ivacaftor (1-10 µM): To potentiate CFTR channel opening.
-
CFTRinh-172 (10 µM): To inhibit CFTR-specific currents and confirm the measured current is CFTR-dependent.[7]
-
Conclusion
VX-445 (elexacaftor) is a highly effective CFTR corrector that, as a part of a triple-combination therapy, has revolutionized the treatment of cystic fibrosis for a large proportion of the patient population. Its unique mechanism of action, which is synergistic with other CFTR modulators, leads to a significant restoration of CFTR protein trafficking and function. The preclinical and clinical data robustly support its role as a cornerstone of modern CF therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel CFTR modulators.
References
- 1. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. researchgate.net [researchgate.net]
- 4. VX-445–Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Graphviz [graphviz.org]
- 7. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. benchchem.com [benchchem.com]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 11. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor for 24 Weeks or Longer in People with Cystic Fibrosis and One or More F508del Alleles: Interim Results of an Open-Label Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vertex Selects Triple Combination Regimen of VX-445, Tezacaftor and Ivacaftor to Submit for Global Regulatory Approvals in Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 17. Analysis of CFTR Interactome in the Macromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 22. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
Elexacaftor in Cystic Fibrosis: A Deep Dive into its Molecular Mechanisms
For Immediate Release
Boston, MA – December 2, 2025 – This technical whitepaper provides an in-depth analysis of the molecular targets of elexacaftor (B607289), a cornerstone of the highly effective triple-combination therapy for cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of elexacaftor's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The most common mutation, F508del, leads to a misfolded and dysfunctional CFTR protein that is prematurely degraded, resulting in little to no chloride ion transport at the cell surface. Elexacaftor, in combination with tezacaftor (B612225) and ivacaftor (B1684365) (marketed as Trikafta®), has revolutionized the treatment of CF for patients with at least one F508del mutation.[1]
Elexacaftor's Core Mechanism: A Dual-Acting Corrector
Elexacaftor is classified as a CFTR corrector. Its primary molecular target is the misfolded F508del-CFTR protein. Unlike earlier correctors, elexacaftor has a distinct mechanism of action and binding site, allowing for a synergistic effect when combined with tezacaftor, another CFTR corrector.[2]
Cryo-electron microscopy studies have revealed that elexacaftor binds to a specific site on the CFTR protein involving transmembrane helices 10 and 11, and the N-terminal lasso motif.[2] This binding stabilizes the protein, facilitating its proper folding and processing through the endoplasmic reticulum and Golgi apparatus.[2] This corrective action increases the quantity of mature, functional CFTR protein that is trafficked to the cell surface.
Recent studies have also suggested that elexacaftor possesses a secondary, potentiator-like activity, further enhancing the function of the corrected CFTR channels at the cell surface.[3]
Synergistic Action with Tezacaftor and Ivacaftor
The clinical success of the triple-combination therapy lies in the complementary actions of its three components:
-
Elexacaftor: A corrector that binds to a unique site on the CFTR protein, aiding in its proper folding and trafficking.[2]
-
Tezacaftor: Another corrector that binds to a different site on the CFTR protein, providing an additive effect in rescuing the misfolded protein.[2]
-
Ivacaftor: A potentiator that acts on the CFTR channels that have reached the cell surface, increasing their open probability and thereby augmenting chloride ion flow.
This multi-pronged approach addresses both the trafficking and functional defects of the F508del-CFTR protein, leading to a more robust restoration of CFTR function than previously possible.
Quantitative Efficacy of Elexacaftor/Tezacaftor/Ivacaftor
Clinical trials have demonstrated significant improvements in key clinical endpoints for patients treated with the elexacaftor/tezacaftor/ivacaftor combination therapy. The following tables summarize the quantitative data from pivotal studies.
| Clinical Outcome | Patient Population | Mean Improvement from Baseline | Reference |
| Percent predicted FEV1 (ppFEV1) | F508del/Minimal Function | +13.8 percentage points | [4] |
| Percent predicted FEV1 (ppFEV1) | F508del homozygous | +10.0 percentage points | |
| Sweat Chloride Concentration | F508del/Minimal Function | -41.8 mmol/L | [4] |
| Sweat Chloride Concentration | F508del homozygous | -45.1 mmol/L | |
| CFQ-R Respiratory Domain Score | F508del/Minimal Function | +20.2 points | [4] |
| CFQ-R Respiratory Domain Score | F508del homozygous | +17.4 points |
Key Experimental Methodologies
The characterization of elexacaftor's molecular targets and its therapeutic effects relies on a suite of sophisticated experimental techniques.
Western Blotting for CFTR Protein Expression and Maturation
This technique is used to assess the impact of elexacaftor on the processing and trafficking of the CFTR protein.
Protocol:
-
Cell Lysis: CFBE41o- cells expressing F508del-CFTR are treated with elexacaftor or a vehicle control. Cells are then lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 7.5% gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature (Band B) and mature (Band C) forms of CFTR can be distinguished by their molecular weight, allowing for quantification of the corrective effect of elexacaftor.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This electrophysiological technique directly measures the function of the CFTR channel at the apical membrane of epithelial cells.
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until they form a polarized monolayer.
-
Ussing Chamber Setup: The cell-bearing supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical chamber to block sodium channels.
-
Forskolin is added to stimulate CFTR activity through cAMP activation.
-
A CFTR potentiator (e.g., ivacaftor) is added to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to these agents is used to quantify the level of CFTR function restored by elexacaftor treatment.
Cryo-Electron Microscopy for Structural Analysis
This high-resolution imaging technique has been instrumental in elucidating the binding site of elexacaftor on the CFTR protein.
Protocol:
-
Protein Purification: The F508del-CFTR protein is expressed and purified in a detergent-solubilized form.
-
Complex Formation: The purified protein is incubated with elexacaftor, tezacaftor, and ivacaftor to form a stable complex.
-
Vitrification: A small volume of the complex is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: A large dataset of particle images is processed to generate a high-resolution three-dimensional map of the CFTR-modulator complex.
-
Model Building: An atomic model of the complex is built into the cryo-EM density map to identify the specific amino acid residues that interact with elexacaftor.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this whitepaper.
Conclusion
Elexacaftor represents a significant advancement in the molecularly targeted treatment of cystic fibrosis. Its unique mechanism of action as a CFTR corrector, combined with the synergistic effects of tezacaftor and ivacaftor, has led to unprecedented clinical benefits for a large proportion of the CF population. The continued elucidation of its precise molecular interactions through advanced experimental techniques will undoubtedly pave the way for the development of even more effective therapies for this devastating disease.
References
- 1. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
A Technical Guide to the Initial Studies on Elexacaftor's Effect on CFTR Protein Trafficking
Audience: Researchers, Scientists, and Drug Development Professionals
1.0 Executive Summary
Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained by the endoplasmic reticulum's quality control system and targeted for premature degradation.[1][2] This leads to a significant reduction in the quantity of CFTR protein at the cell surface, causing defective ion transport.[1] Elexacaftor (B607289) (VX-445) is a small-molecule CFTR corrector designed to address this primary defect. Initial studies have demonstrated that elexacaftor, particularly as part of the triple-combination therapy with tezacaftor (B612225) and ivacaftor (B1684365) (ELX/TEZ/IVA), effectively rescues the processing and trafficking of F508del-CFTR.[3][4] This guide provides an in-depth analysis of the foundational research, detailing the mechanism, quantitative outcomes, and experimental protocols used to elucidate elexacaftor's impact on CFTR protein trafficking.
2.0 The F508del-CFTR Protein Trafficking Defect
In a healthy individual, the wild-type (WT) CFTR protein is synthesized in the endoplasmic reticulum (ER), undergoes core glycosylation (Band B), and is transported to the Golgi apparatus for further processing and complex glycosylation, resulting in the mature form (Band C).[5] This mature protein is then trafficked to the apical membrane of epithelial cells to function as a chloride and bicarbonate channel.[6]
The F508del mutation disrupts this process by causing protein misfolding.[7] The cell's quality control machinery recognizes the misfolded F508del-CFTR and retains it within the ER, ultimately targeting it for proteasomal degradation.[2] Consequently, very little to no functional CFTR reaches the cell surface.[1]
3.0 Elexacaftor's Mechanism of Action on Protein Trafficking
Elexacaftor is a CFTR corrector that facilitates the proper folding and processing of the mutant CFTR protein.[4][8] It works synergistically with tezacaftor, another corrector that binds to a different site on the CFTR protein.[4] This dual-corrector approach stabilizes the F508del-CFTR protein, allowing it to bypass ER-associated degradation and traffic successfully through the Golgi to the cell surface.[7][9] Once at the cell surface, the potentiator molecule, ivacaftor, enhances the channel's open probability, further restoring its function.[3] Initial biochemical analyses confirmed that elexacaftor treatment enhances both the total expression and the maturation of F508del-CFTR.[5]
4.0 Quantitative Analysis of Elexacaftor's Efficacy
Initial studies provided robust quantitative data demonstrating the efficacy of elexacaftor-based therapy in rescuing CFTR protein trafficking and function. This was measured through biochemical analysis of protein expression and functional assays in patient-derived tissues.
Table 1: Biochemical Evidence of Increased CFTR Protein Expression This table summarizes data from Western blot analyses on patient-derived rectal biopsies following ELX/TEZ/IVA treatment.
| Parameter | Finding | Patient Cohort | Citation |
| Total CFTR Protein Levels | Increased by at least twofold compared to baseline | 8 out of 12 patients with at least one F508del allele | [10][11] |
| CFTR Maturation | Significant increase in the mature, fully glycosylated (Band C) CFTR isoform | Patients with F508del mutation | [10][12] |
| Glycosylation State | Rescued CFTR remained incompletely glycosylated compared to wild-type, indicating that processing is not fully normalized | Patients treated with ELX/TEZ/IVA | [11][12] |
Table 2: Functional Restoration of CFTR Activity in Patient Tissues This table presents data from functional assays measuring CFTR-mediated chloride secretion in nasal and intestinal epithelia.
| Patient Genotype | Assay | CFTR Function (% of Normal) | Citation |
| One F508del Allele | Nasal Potential Difference (NPD) | 46.5% (median) | [13][14] |
| Intestinal Current Measurement (ICM) | 41.8% (median) | [13][14] | |
| F508del Homozygous | Nasal Potential Difference (NPD) | 47.4% (median) | [13][14] |
| Intestinal Current Measurement (ICM) | 45.9% (median) | [13][14] |
Table 3: Biomarker Response to Elexacaftor-Based Therapy This table shows the significant improvement in sweat chloride concentration, a key biomarker of systemic CFTR function.
| Study Population | Baseline Sweat Cl⁻ (Mean) | Change After Treatment (Mean) | Citation |
| Patients ≥12 years (F/MF genotype) | Not specified | -41.8 mmol/L vs. Placebo | [1] |
| Children 2–5 years | 100.7 mmol/L | -58.0 mmol/L at Week 24 | [15] |
5.0 Key Experimental Protocols
The characterization of elexacaftor's effect on protein trafficking relied on established biochemical and electrophysiological techniques.
5.1 Western Blot Analysis for CFTR Maturation
-
Objective: To biochemically separate and quantify the immature (Band B, ~160 kDa) and mature (Band C, ~180 kDa) glycoisoforms of the CFTR protein.[5]
-
Methodology:
-
Sample Preparation: Rectal suction biopsies or cultured cells (e.g., HEK 293, CFBE41o⁻) are lysed to extract total protein.[5][10]
-
Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to CFTR (e.g., monoclonal antibody MM13-4 against the N-terminus).[5] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured. Densitometry is used to quantify the relative amounts of Band B and Band C.
-
5.2 Ussing Chamber Assay
-
Objective: To measure CFTR-dependent ion transport across a polarized epithelial cell monolayer by measuring the short-circuit current (Isc).
-
Methodology:
-
Cell Culture: Epithelial cells (e.g., Fisher Rat Thyroid - FRT, primary human bronchial epithelia) are cultured on permeable filter supports until a confluent, high-resistance monolayer is formed.[16]
-
Chamber Mounting: The filter support is mounted in an Ussing chamber, separating two buffer-filled apical and basolateral compartments.
-
Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the Isc) is continuously measured.
-
Pharmacological Profile: A sequence of compounds is added to isolate CFTR activity:
-
Amiloride: Blocks epithelial sodium channels (ENaC).
-
Forskolin: Increases intracellular cAMP to activate CFTR.
-
CFTR Potentiator (e.g., Ivacaftor/VX-770): Maximally stimulates CFTR channel gating.[16]
-
CFTR Inhibitor (e.g., CFTRinh-172): Specifically blocks CFTR channels to confirm the measured current is CFTR-dependent.[16] The magnitude of the inhibitor-sensitive current reflects CFTR activity.
-
-
5.3 In Vivo/Ex Vivo Functional Assays
-
Nasal Potential Difference (NPD): This in vivo technique measures the voltage across the nasal epithelium. The change in potential difference in response to perfusion with different solutions (e.g., a low-chloride solution with isoproterenol (B85558) to stimulate CFTR) reflects CFTR function.[13][14]
-
Intestinal Current Measurement (ICM): This ex vivo method uses rectal biopsy tissue mounted in a micro-Ussing chamber. The tissue's electrical response to secretagogues that stimulate CFTR provides a direct measure of channel function in the native intestine.[13][14]
The initial studies on elexacaftor provided clear and compelling evidence of its primary mechanism of action as a potent CFTR protein trafficking corrector. Through a combination of biochemical and functional assays, researchers demonstrated that elexacaftor, as part of a triple-combination therapy, significantly increases the amount of mature F508del-CFTR protein at the cell surface.[10][11] This rescue of protein trafficking translates directly to a substantial restoration of CFTR-mediated ion transport in key epithelial tissues, forming the molecular basis for the profound clinical benefits observed in patients with at least one F508del mutation.[1][13] These foundational studies were pivotal in establishing elexacaftor as a breakthrough therapy for cystic fibrosis.
References
- 1. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 3. trikaftahcp.com [trikaftahcp.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Binding Sites of VX-445 on the CFTR Protein
For Immediate Release
[City, State] – December 3, 2025 – In a significant leap forward for cystic fibrosis (CF) research and therapeutic development, this technical guide provides an in-depth analysis of the binding sites of the CFTR corrector molecule, VX-445 (Elexacaftor), on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate these critical binding determinants.
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which result in a defective CFTR protein.[1][2] The most common mutation, F508del, leads to protein misfolding and degradation.[2] VX-445, a key component of the highly effective triple-combination therapy Trikafta, functions as a "corrector" by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface.[1][2][3][4] Understanding the precise binding sites of VX-445 is paramount for the development of next-generation CFTR modulators.
The Molecular Interface: VX-445's Binding Pocket
Cryo-electron microscopy (cryo-EM) studies have been instrumental in revealing the atomic-level details of the VX-445 binding site on the CFTR protein. VX-445 binds to a specific site within the first transmembrane domain (TMD1) of CFTR.[5] This binding pocket is located at the interface of transmembrane helices (TMs) 2, 10, and 11, as well as the N-terminal lasso motif.[6][7][8] This allosteric stabilization of the NBD1 is a key aspect of its function as a type III corrector.[6]
The strategic location of this binding site allows VX-445 to act as a molecular "glue," stabilizing the interaction between different domains of the CFTR protein. This correction of the interdomain assembly is crucial for rescuing the misfolded F508del-CFTR protein.[7] The dual-function modulator engages with TM helices 10-11 and the lasso motif, both of which are critical for proper CFTR folding and function.[7]
Synergistic Action with Other CFTR Modulators
VX-445 exhibits a synergistic effect when used in combination with other CFTR correctors, such as Tezacaftor (VX-661), and the potentiator Ivacaftor (VX-770), the other components of Trikafta.[3][4][9] Tezacaftor, a type I corrector, binds to a different site on TMD1, stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and transmembrane domain 1 (TMD1).[6][8] By binding to distinct sites, VX-445 and Tezacaftor work in concert to more effectively rescue the folding and trafficking of the F508del-CFTR protein.[7][8] Ivacaftor, a potentiator, then acts on the corrected CFTR channels at the cell surface to increase their opening probability.[3][10]
The synergistic rescue of ΔF508 CFTR by the Trikafta modulators is visualized in the cryo-EM structures, where the three compounds form a triangular belt encircling the TMDs.[7]
Quantitative Analysis of VX-445 Efficacy
The efficacy of VX-445, both alone and in combination, has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
| Compound | Assay Type | Cell Line/System | EC50 / Concentration | Observed Effect | Reference |
| VX-445 | F508del-CFTR Corrector Activity | 280 nM (EC50) | Potentiation of F508del-CFTR channel activity | [11] | |
| VX-445 | G551D-CFTR Potentiator Activity (in presence of VX-770) | 1.12 ± 0.08 nM (EC50) | Increased G551D-CFTR channel activity | [11] | |
| VX-445 (10 µM) | K+ Secretion Assay | Wild-Type CFTR HBEs | 10 µM | Stimulation of a sustained K+ secretory current | [12] |
| VX-445 (10 µM) | K+ Secretion Assay | F508del CFTR HBEs | 10 µM | Stimulation of a K+ secretory current | [12] |
| VX-445 + VX-661 | F508del-CFTR Chloride Channel Function | Homozygous Nasal Epithelia | Not Specified | Restoration to ~62% of Wild-Type CFTR function (in the presence of VX-770) | [9] |
HBEs: Human Bronchial Epithelial cells
Experimental Protocols
The determination of the VX-445 binding site has been primarily achieved through cryo-electron microscopy. Below is a generalized methodology for this key experiment.
Cryo-Electron Microscopy (Cryo-EM) Protocol for Determining CFTR-Modulator Structures
-
Protein Expression and Purification:
-
The human CFTR protein (wild-type or mutant, e.g., ΔF508/E1371Q) is expressed in a suitable cell line, such as HEK293 cells, in the absence of correctors.[7]
-
The protein is solubilized from the endoplasmic reticulum (ER) membrane using a mild detergent (e.g., digitonin).[5][7]
-
CFTR modulators (VX-445, VX-661, VX-770) are added during the protein purification process.[7]
-
The protein-modulator complex is purified using affinity chromatography.
-
-
Cryo-EM Grid Preparation:
-
The purified CFTR-modulator complex is applied to a cryo-EM grid.
-
The grid is blotted to create a thin film of the sample and then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Acquisition:
-
The frozen grids are imaged using a high-resolution transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
A large dataset of particle images is collected.
-
-
Image Processing and 3D Reconstruction:
-
The collected images are processed to correct for motion and to select individual particle images.
-
These 2D particle images are then used to reconstruct a 3D density map of the CFTR-modulator complex.
-
-
Model Building and Refinement:
-
An atomic model of the CFTR protein is fitted into the cryo-EM density map.
-
The densities for the bound modulators are identified, and their chemical structures are fitted into the map.[7]
-
The final model is refined to achieve the best possible fit to the experimental data.
-
Visualizing Molecular Interactions and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The elucidation of the VX-445 binding site on the CFTR protein represents a landmark achievement in the field of cystic fibrosis research. This detailed molecular understanding, made possible by advanced techniques like cryo-EM, not only explains the remarkable efficacy of Trikafta but also provides a rational basis for the design of even more effective and personalized therapies for individuals with cystic fibrosis. The continued investigation into the structure and function of CFTR and its interaction with modulator compounds will undoubtedly pave the way for future breakthroughs in the treatment of this challenging genetic disease.
References
- 1. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theratyping of the Rare CFTR Genotype A559T in Rectal Organoids and Nasal Cells Reveals a Relevant Response to Elexacaftor (VX-445) and Tezacaftor (VX-661) Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
Elexacaftor's Role in Restoring Chloride Channel Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate channel at the apical surface of epithelial cells.[1][2] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport, which causes the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system. The most common mutation, present in nearly 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).[3] This mutation leads to misfolding of the CFTR protein, causing its premature degradation and a significant reduction in the amount of functional protein at the cell surface.[3][4]
Elexacaftor (B607289) is a next-generation CFTR corrector designed to address the underlying cause of CF in individuals with at least one F508del mutation.[2] It is a key component of the triple-combination therapy, Trikafta (elexacaftor/tezacaftor (B612225)/ivacaftor), which has demonstrated significant clinical efficacy.[5][6][7] This guide provides an in-depth technical overview of elexacaftor's mechanism of action, the experimental protocols used to evaluate its efficacy, and quantitative data from key clinical studies.
Mechanism of Action: A Synergistic Approach
Elexacaftor functions as a CFTR corrector, specifically a type III corrector, that facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][6][7] It works in concert with tezacaftor (a type I corrector) and ivacaftor (B1684365) (a potentiator) to restore chloride channel function.[1][5][8]
-
Elexacaftor and Tezacaftor (Correctors): These two molecules have distinct binding sites on the F508del-CFTR protein.[1][5] Their synergistic action helps to overcome the processing and trafficking defects of the mutant protein, leading to an increased quantity of CFTR channels on the cell surface.[2][8] Elexacaftor has been shown to specifically improve the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein.
-
Ivacaftor (Potentiator): Once the corrected F508del-CFTR protein is at the cell surface, ivacaftor acts as a potentiator, increasing the channel's open probability (gating) and thereby enhancing the flow of chloride ions.[5][8] Interestingly, elexacaftor has also been shown to exhibit co-potentiator activity, further augmenting the function of the rescued channels.[4][9]
The combined effect of these three drugs results in a significant increase in both the quantity and function of CFTR channels at the cell surface, leading to a substantial restoration of chloride transport.[5][8]
Signaling and Therapeutic Pathway
The following diagram illustrates the pathway from the genetic defect in CF to the therapeutic intervention with the elexacaftor/tezacaftor/ivacaftor combination.
Caption: Therapeutic pathway of elexacaftor/tezacaftor/ivacaftor in CF.
Quantitative Data on Efficacy
The efficacy of elexacaftor in combination with tezacaftor and ivacaftor has been demonstrated in numerous clinical trials. A primary endpoint in these trials is the reduction in sweat chloride concentration, a direct biomarker of CFTR function.
| Clinical Trial/Study Population | Baseline Sweat Chloride (mmol/L, mean) | Change from Baseline (mmol/L, mean) | Reference |
| Patients with a single F508del allele | Not specified | -41.8 | [3] |
| Children 6-11 years (F508del/Minimal Function) | 102.8 | -52.1 | [10] |
| Children 2-5 years (at least one F508del) | 100.7 | -57.9 | [11][12] |
| Diverse population (naive and previously treated) | Not specified | -41.7 | [13] |
| Patients with one or two F508del alleles | Not specified | Approx. -40 to -50 | [14] |
| Clinical Trial/Study Population | Baseline ppFEV1 (mean) | Change from Baseline (mean) | Reference |
| Patients with a single F508del allele | Not specified | +13.8 to +14.3 percentage points | [3] |
| Children 6-11 years (F508del/Minimal Function) | 91.4 | +11.0 percentage points | [10] |
| Diverse population (naive and previously treated) | Not specified | +9.76 percentage points | [13] |
Experimental Protocols for Efficacy Assessment
Several key in vitro and in vivo experimental techniques are employed to assess the efficacy of CFTR modulators like elexacaftor.
Western Blotting for CFTR Protein Expression and Trafficking
Western blotting is used to determine the quantity and glycosylation state of the CFTR protein, providing insights into its processing and trafficking.
Methodology:
-
Sample Preparation:
-
Protein Quantification:
-
Determine the total protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific to CFTR. A combination of monoclonal antibodies targeting different epitopes can enhance detection.[17][18]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate. The immature, core-glycosylated form (Band B) and the mature, fully glycosylated form (Band C) of CFTR can be distinguished by their molecular weight.[15]
-
Caption: Western Blotting Workflow for CFTR Analysis.
Ussing Chamber for Transepithelial Ion Transport
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[19][20][21][22]
Methodology:
-
Tissue/Cell Preparation:
-
Chamber Setup:
-
Measurement of Short-Circuit Current (Isc):
-
Pharmacological Manipulation:
-
Sequentially add pharmacological agents to the apical and/or basolateral chambers to stimulate or inhibit specific ion channels.[23]
-
Amiloride: Blocks the epithelial sodium channel (ENaC).
-
Forskolin/IBMX: Increases intracellular cAMP to activate CFTR channels.
-
CFTR Potentiator (e.g., Ivacaftor): Added to assess its effect on channel gating.
-
CFTR Inhibitor (e.g., CFTRinh-172): Confirms that the measured current is CFTR-dependent.
-
-
Caption: Ussing Chamber Experimental Workflow.
Patch Clamp for Single-Channel Recordings
Patch clamp is a powerful electrophysiological technique that allows for the measurement of ion flow through single ion channels.[24][25][26]
Methodology:
-
Cell Preparation:
-
Use cells expressing the CFTR channel of interest.
-
-
Pipette and Seal Formation:
-
A glass micropipette with a very small tip is brought into contact with the cell membrane.
-
Suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the membrane, isolating a small patch of the membrane.
-
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing measurement of currents from the entire cell membrane.
-
Excised inside-out: The membrane patch is pulled away from the cell, with the intracellular surface exposed to the bath solution, allowing for the application of regulatory molecules like ATP and PKA.[26]
-
-
Data Acquisition:
Caption: Patch Clamp Experimental Workflow.
Nasal Potential Difference (NPD) Measurement
NPD is an in vivo diagnostic tool that measures the voltage across the nasal epithelium, which reflects transepithelial ion transport and CFTR function.[29][30][31][32]
Methodology:
-
Electrode Placement:
-
A recording electrode is placed on the surface of the nasal mucosa. A reference electrode is placed on the forearm.
-
-
Perfusion Protocol:
-
The nasal epithelium is sequentially perfused with different solutions:[29][31]
-
Ringer's solution: To establish a baseline potential difference.
-
Amiloride-containing solution: To inhibit sodium absorption through ENaC.
-
Chloride-free solution with isoproterenol: To maximize the driving force for chloride secretion through CFTR and stimulate the channel.
-
-
-
Data Analysis:
-
The changes in potential difference in response to each solution are recorded and analyzed. In individuals with CF, there is a more negative baseline potential, a larger depolarization in response to amiloride, and a blunted response to the chloride-free/isoproterenol solution compared to healthy individuals.[30]
-
Conclusion
Elexacaftor, as part of the triple-combination therapy Trikafta, represents a significant advancement in the treatment of Cystic Fibrosis for individuals with at least one F508del mutation. Its role as a corrector, working synergistically with tezacaftor and ivacaftor, leads to a substantial increase in both the quantity and function of CFTR channels at the cell surface. This restoration of chloride channel function is evidenced by robust improvements in biomarkers such as sweat chloride concentration and clinical outcomes like lung function. The experimental protocols detailed in this guide are crucial for the continued development and evaluation of CFTR modulators, paving the way for even more effective and personalized therapies for individuals with Cystic Fibrosis.
References
- 1. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells | springermedizin.de [springermedizin.de]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor [frontiersin.org]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 7. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trikaftahcp.com [trikaftahcp.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2-5 Years with Cystic Fibrosis and at Least One F508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. atsjournals.org [atsjournals.org]
- 15. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 16. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 17. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot [mdpi.com]
- 18. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 19. physiologicinstruments.com [physiologicinstruments.com]
- 20. Transepithelial electrical measurements with the Ussing chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. physiologicinstruments.com [physiologicinstruments.com]
- 24. researchgate.net [researchgate.net]
- 25. cff.org [cff.org]
- 26. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 29. Nasal Potential Difference Measurements to Assess CFTR Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. publications.ersnet.org [publications.ersnet.org]
- 31. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 32. Nasal potential difference measurements to assess CFTR ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of VX-445 (Elexacaftor): A Core Component of Triple Combination CFTR Modulator Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-445, also known as elexacaftor, is a cornerstone of the highly effective triple combination therapy for cystic fibrosis (CF), commercialized as Trikafta. This therapy, which also includes tezacaftor (B612225) and ivacaftor (B1684365), has revolutionized the treatment landscape for a significant portion of the CF patient population, particularly those with at least one F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] This technical guide provides an in-depth exploration of the basic science investigations into the pharmacology of VX-445, focusing on its mechanism of action, preclinical and clinical quantitative data, and the experimental methodologies used for its characterization.
Mechanism of Action: A Dual Role as Corrector and Potentiator
VX-445 functions primarily as a CFTR corrector, specifically a "next-generation" corrector, that addresses the underlying cellular defect caused by many CF-associated mutations.[2] In individuals with the F508del mutation, the most common CF-causing mutation, the resulting CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride ion channel.[1]
VX-445 aids in the proper folding and trafficking of the mutated CFTR protein, allowing more of it to reach the cell membrane.[3] It acts synergistically with tezacaftor, another CFTR corrector, to enhance this process.[3] Once at the cell surface, the potentiator component of the triple therapy, ivacaftor, helps to open the channel, thereby increasing chloride ion transport.
Interestingly, emerging in vitro evidence suggests that VX-445 also possesses a secondary role as a CFTR potentiator, further enhancing the function of the corrected CFTR protein at the cell surface.[4] This dual mechanism of action contributes to the remarkable efficacy of the triple combination therapy.
In Vitro and In Vivo Efficacy
Preclinical and clinical studies have demonstrated the significant impact of VX-445 as part of the triple combination therapy on CFTR protein function and clinical outcomes.
In Vitro Efficacy
In vitro studies using human bronchial epithelial (HBE) cells from donors with the F508del mutation have shown that the triple combination of VX-445, tezacaftor, and ivacaftor significantly improves F508del-CFTR protein processing, trafficking, and chloride transport to a greater extent than dual-combination therapies.[5] In some studies, the triple combination restored F508del-CFTR chloride channel function to approximately 62% of wild-type CFTR in homozygous nasal epithelia.[5]
Clinical Efficacy
Clinical trials have consistently shown substantial improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a key biomarker of CFTR function. In a study involving patients with one F508del mutation and one minimal function mutation, treatment with the VX-445 triple combination regimen resulted in a mean absolute improvement in ppFEV1 of 14.3 percentage points from baseline through week 24.[6] Another study in children aged 6 through 11 years with at least one F508del allele showed a mean absolute improvement in ppFEV1 of 10.2 percentage points and a mean reduction in sweat chloride of -60.9 mmol/L after 24 weeks of treatment.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology of VX-445.
Table 1: In Vitro Activity of VX-445
| Parameter | Value | Cell Line/System | Reference |
| Corrector Activity | |||
| F508del-CFTR Function (% of Wild-Type) | ~62% (in combination with tezacaftor and ivacaftor) | Homozygous F508del human nasal epithelia | [5] |
| Potentiator Activity | |||
| G551D-CFTR Mediated Current Increase | 38 ± 2 µA cm⁻² | G551D-FRT cells | [4] |
| Off-Target Activity | |||
| KCa3.1 Inhibition (Ki) | 3.4 µM | HEK cells expressing KCa3.1 | [7] |
Table 2: Pharmacokinetic Parameters of Elexacaftor (VX-445) in Adults
| Parameter | Value Range | Population | Reference |
| AUC0-24h (mg·h/L) | 58.7 - 422.9 | Adults with CF | [8] |
| Cmax (µg/mL) | Variable, often above recommended range in real-world settings | Adults with CF | [9] |
| Tmax (hours) | Not consistently reported in tabular format | ||
| Half-life (t1/2) (hours) | Not consistently reported in tabular format |
Table 3: Pharmacokinetic Parameters of Elexacaftor (VX-445) in Children (6-11 years)
| Parameter | Dose Group | Value (Mean) | Reference |
| AUC0-24h (µg·h/mL) | <30 kg (half adult dose) | 133 | [6] |
| ≥30 kg (full adult dose) | 163 | [6] | |
| Cmax (µg/mL) | <30 kg (half adult dose) | 8.87 | [6] |
| ≥30 kg (full adult dose) | 10.5 | [6] |
Signaling Pathways and Experimental Workflows
CFTR Protein Processing and Trafficking Pathway
The following diagram illustrates the complex journey of the CFTR protein from its synthesis in the endoplasmic reticulum (ER) to its functional location at the plasma membrane. It highlights the points at which CFTR correctors like VX-445 and tezacaftor exert their effects.
Caption: CFTR protein biogenesis and the mechanism of action of CFTR modulators.
Experimental Workflow: Assessing CFTR Correction and Function
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a CFTR corrector like VX-445.
Caption: A generalized workflow for in vitro evaluation of CFTR corrector pharmacology.
Detailed Experimental Protocols
Immunoblotting for CFTR Protein Analysis
This protocol is used to assess the maturation of the CFTR protein, distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C). An increase in the Band C to Band B ratio indicates successful correction of the folding defect.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (6% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cultured cells with VX-445 for the desired time. Wash cells with ice-old PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Perform densitometry to quantify the intensity of Band B and Band C.
Ussing Chamber Assay for Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. This assay directly quantifies CFTR-mediated chloride secretion.
Materials:
-
Cultured epithelial cell monolayers on permeable supports (e.g., Transwells)
-
Ussing chamber system
-
Ringer's solution
-
CFTR activators (e.g., forskolin)
-
CFTR potentiators (e.g., ivacaftor)
-
CFTR inhibitors (e.g., CFTRinh-172)
Procedure:
-
Cell Culture: Grow epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Treatment: Treat the cells with VX-445 for 24-48 hours to allow for CFTR correction.
-
Mounting: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers, which are filled with Ringer's solution.
-
Basal Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
CFTR Activation: Add a CFTR activator (e.g., forskolin) to the basolateral side to stimulate CFTR-mediated chloride secretion.
-
Potentiation: Add a CFTR potentiator (e.g., ivacaftor) to the apical side to maximize channel opening.
-
Inhibition: Add a specific CFTR inhibitor to confirm that the measured current is indeed CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to the activators and inhibitors to quantify CFTR function.
YFP-Based Halide Efflux Assay
This is a cell-based fluorescence assay that provides a high-throughput method for assessing CFTR function by measuring the rate of iodide influx, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
-
Cells co-expressing the CFTR mutant of interest and a halide-sensitive YFP
-
96- or 384-well plates
-
Chloride-containing buffer
-
Iodide-containing buffer
-
CFTR activators (e.g., forskolin)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the YFP-expressing cells in multi-well plates.
-
Treatment: Treat the cells with VX-445 for the desired duration to correct CFTR trafficking.
-
Assay Preparation: Wash the cells and replace the media with a chloride-containing buffer.
-
Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a plate reader.
-
Stimulation and Iodide Addition: Simultaneously add a solution containing both a CFTR activator and iodide to initiate iodide influx through any functional CFTR channels at the cell surface.
-
Fluorescence Quenching Measurement: Immediately begin kinetic reading of YFP fluorescence. The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates between untreated and VX-445-treated cells to determine the effect of the corrector on CFTR function.
Off-Target Pharmacology: KCa3.1 Inhibition
In addition to its on-target effects on CFTR, VX-445 has been shown to inhibit the intermediate-conductance calcium-activated potassium channel KCa3.1.[7] This channel plays a role in maintaining the electrochemical gradient that drives chloride secretion in epithelial cells. The inhibition of KCa3.1 by VX-445 has a reported Ki of 3.4 µM.[7] While the clinical significance of this off-target effect is still under investigation, it is an important pharmacological property to consider in the overall profile of VX-445.
Conclusion
VX-445 (elexacaftor) is a highly effective CFTR modulator with a dual mechanism of action as both a corrector and a potentiator. Its synergistic interaction with tezacaftor and ivacaftor in the triple combination therapy, Trikafta, has led to significant improvements in CFTR function and clinical outcomes for a large proportion of the cystic fibrosis population. The in-depth understanding of its pharmacology, facilitated by the experimental approaches detailed in this guide, continues to drive advancements in the development of novel and more effective treatments for cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 3 Open-Label Study of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Elexacaftor, Tezacaftor and Ivacaftor in a Real-World Cohort of Adults with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Structural Basis of VX-445's Interaction with CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural biology of VX-445 (elexacaftor), a cornerstone of modern cystic fibrosis treatment. By elucidating its binding site and mechanism of action, we provide a comprehensive resource for understanding how this small molecule corrector restores function to the faulty cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document details the quantitative efficacy of VX-445, outlines the key experimental protocols used to characterize its interaction with CFTR, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to VX-445 and its Role in CFTR Modulation
VX-445, known by its non-proprietary name elexacaftor, is a next-generation CFTR corrector that has revolutionized the treatment of cystic fibrosis for patients with at least one F508del mutation, the most common genetic cause of the disease. It functions as a pharmacological chaperone, aiding in the proper folding and trafficking of the misfolded F508del-CFTR protein to the cell surface. Uniquely, VX-445 also exhibits potentiator activity, enhancing the channel's opening probability once it reaches the membrane. This dual mechanism of action, combined with its synergistic effects with other CFTR modulators like tezacaftor (B612225) and ivacaftor (B1684365), leads to a significant restoration of chloride ion transport, addressing the underlying cause of cystic fibrosis.
The Structural Basis of the VX-445-CFTR Interaction
Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the precise binding location of VX-445 on the CFTR protein. These structural insights provide a molecular blueprint for understanding its corrective action.
Binding Site: VX-445 binds to a distinct site on CFTR, separate from other correctors like tezacaftor[1]. This binding pocket is located at the interface of transmembrane helices (TMs) 10 and 11 and the N-terminal lasso motif[1][2]. This strategic position allows VX-445 to allosterically stabilize the first nucleotide-binding domain (NBD1), a critical step in the proper assembly of the entire CFTR protein[2][3]. By stabilizing this domain, VX-445 helps to prevent the premature degradation of the F508del-CFTR protein by the cell's quality control machinery.
The synergistic effect observed when VX-445 is co-administered with a type I corrector, such as tezacaftor, can be attributed to their distinct binding sites and complementary mechanisms. While VX-445 stabilizes the NBD1 and its interface with the transmembrane domains, type I correctors act on the interface between NBD1 and the first transmembrane domain (TMD1).
Quantitative Analysis of VX-445 Efficacy
The efficacy of VX-445, both alone and in combination therapies, has been rigorously quantified through a variety of in vitro and clinical studies. While a direct binding affinity (Kd) for the VX-445-CFTR interaction is not publicly available, its functional effects are well-documented.
In Vitro Efficacy
| Parameter | Value | Assay | Cell Line | Reference |
| Potentiator Activity (EC50) | 1.50 ± 1.40 nM | Ussing Chamber | Primary human nasal epithelia | --INVALID-LINK-- |
| F508del-CFTR Correction | Significant increase in Band C (mature protein) | Western Blot | Human bronchial epithelial cells | --INVALID-LINK-- |
| Chloride Transport Restoration | Significant increase in short-circuit current (Isc) | Ussing Chamber | Human bronchial epithelial cells | --INVALID-LINK-- |
Clinical Efficacy (in combination with Tezacaftor and Ivacaftor)
| Outcome | Improvement | Patient Population | Clinical Trial | Reference |
| Percent Predicted FEV1 | Up to 13.8 percentage points | Phe508del-minimal function genotype | Phase 2 | --INVALID-LINK-- |
| Percent Predicted FEV1 | 11.0 percentage points | Phe508del homozygous | Phase 2 | --INVALID-LINK-- |
| Sweat Chloride Concentration | Significant decrease | Phe508del-minimal function & Phe508del homozygous | Phase 2 | --INVALID-LINK-- |
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the structural and functional aspects of the VX-445-CFTR interaction.
Cryo-Electron Microscopy (Cryo-EM) of the CFTR-VX-445 Complex
Objective: To determine the high-resolution three-dimensional structure of the CFTR protein in complex with VX-445 to identify its binding site and understand its mechanism of action.
Methodology:
-
Protein Expression and Purification:
-
Human ΔF508-CFTR is expressed in a suitable cell line, such as HEK293 cells.
-
Cells are harvested, and crude cell membranes are prepared.
-
The CFTR protein is solubilized from the endoplasmic reticulum (ER) membrane using detergents like lauryl maltose (B56501) neopentyl glycol (LMNG).
-
VX-445 is added during the purification process to promote the folding and stability of the protein.
-
The CFTR-VX-445 complex is purified using affinity chromatography, for example, with an anti-FLAG M2 affinity resin if the protein is FLAG-tagged[4].
-
-
Sample Preparation for Cryo-EM:
-
The purified protein-drug complex is concentrated.
-
The sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 gold grids).
-
The grids are blotted to create a thin film of the sample and then plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV) to create a layer of vitrified ice[4].
-
-
Data Collection and Processing:
-
Images (micrographs) are collected using a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector.
-
The collected micrographs are processed to correct for beam-induced motion.
-
Individual particle images corresponding to the CFTR-VX-445 complex are computationally selected, classified, and used to reconstruct a 3D density map using software such as RELION or cryoSPARC[4].
-
-
Model Building and Refinement:
-
An atomic model of the CFTR-VX-445 complex is built into the final cryo-EM density map.
-
The model is then refined to optimize its fit to the experimental data and to ensure correct protein stereochemistry[4].
-
Ussing Chamber Assay for CFTR Function
Objective: To measure the effect of VX-445 on CFTR-mediated chloride ion transport across an epithelial cell monolayer.
Methodology:
-
Cell Culture:
-
Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients (with at least one F508del allele) are cultured on permeable supports until they form a polarized and differentiated monolayer with high transepithelial electrical resistance (TEER).
-
-
Compound Treatment:
-
The HBE cell monolayers are treated with VX-445 (and other modulators if studying combination effects) for 24-48 hours to allow for the correction and trafficking of F508del-CFTR to the cell surface.
-
-
Ussing Chamber Setup:
-
The permeable supports with the cell monolayers are mounted in an Ussing chamber system, which separates the apical and basolateral sides of the epithelium.
-
Both chambers are filled with identical Ringer's solutions and maintained at 37°C.
-
-
Short-Circuit Current (Isc) Measurement:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
A typical experimental sequence involves:
-
Addition of amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
Addition of forskolin (B1673556) to both chambers to activate CFTR through cAMP-dependent pathways.
-
Addition of a potentiator (like ivacaftor or VX-445 itself to measure its potentiating effect) to the apical chamber to maximize CFTR channel opening.
-
Finally, addition of a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent[5].
-
-
-
Data Analysis:
-
The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is calculated to quantify the level of corrected CFTR function.
-
Western Blotting for CFTR Maturation
Objective: To assess the ability of VX-445 to correct the misfolding of F508del-CFTR and promote its maturation from the core-glycosylated form (Band B) to the complex-glycosylated form (Band C).
Methodology:
-
Cell Lysis:
-
Cells expressing F508del-CFTR (e.g., CFBE41o- cells) are treated with VX-445 or a vehicle control for 24 hours.
-
The cells are then lysed to release the cellular proteins.
-
-
Protein Quantification:
-
The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate.
-
The immature, core-glycosylated form of CFTR (Band B) migrates faster on the gel than the mature, complex-glycosylated form (Band C).
-
The intensity of Band C is quantified to determine the extent of CFTR maturation promoted by VX-445 treatment. An increase in the ratio of Band C to Band B indicates successful correction[6][7].
-
Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Analysis
Objective: To identify proteins that interact with CFTR and to understand how these interactions are altered by VX-445 treatment.
Methodology:
-
Cell Transfection and Treatment:
-
Cells (e.g., HEK293T) are transfected with a tagged version of CFTR (e.g., with a FLAG or tandem affinity purification tag).
-
The cells are then treated with VX-445 or a vehicle control.
-
-
Cell Lysis and Affinity Purification:
-
Cells are lysed under conditions that preserve protein-protein interactions.
-
The tagged CFTR and its interacting proteins are captured from the cell lysate using affinity beads that specifically bind to the tag (e.g., anti-FLAG antibody-conjugated beads)[3].
-
-
Protein Digestion and Mass Spectrometry:
-
Data Analysis:
-
The mass spectrometry data is processed to identify the proteins that were co-purified with CFTR.
-
Quantitative analysis is performed to compare the abundance of interacting proteins between the VX-445-treated and control samples, revealing changes in the CFTR interactome upon drug treatment.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the structural biology of the VX-445-CFTR interaction.
Conclusion
The structural and functional characterization of the VX-445-CFTR interaction has been a landmark achievement in the field of cystic fibrosis research and drug development. The elucidation of its binding site through cryo-EM has provided a rational basis for its potent corrector activity and has paved the way for the design of next-generation modulators. The quantitative data from in vitro and clinical studies unequivocally demonstrate its efficacy in restoring CFTR function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of CFTR modulation. A deeper understanding of the molecular mechanisms governing the action of VX-445 will continue to fuel the development of even more effective therapies for all individuals with cystic fibrosis.
References
- 1. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cff.org [cff.org]
- 8. CFTR Protein Interactome Mapping and Off-Target Identification of Pharmacological Corrector by Mass Spectrometry [ir.vanderbilt.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of VX-445 (Elexacaftor) in CFTR Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-445, also known as Elexacaftor, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] It is designed to facilitate the processing and trafficking of the CFTR protein, particularly in individuals with the F508del mutation, the most common genetic cause of cystic fibrosis (CF).[1][2] This mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, preventing it from reaching the cell surface to function as a chloride channel.[1] VX-445 works synergistically with other CFTR modulators, such as the corrector Tezacaftor (VX-661) and the potentiator Ivacaftor (VX-770), to rescue the function of the F508del-CFTR protein.[1][3] As a type III corrector, VX-445 binds to and stabilizes the first nucleotide-binding domain (NBD1) of the CFTR protein, an allosteric mechanism that enhances its processing and transport to the cell membrane.[3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of VX-445 in restoring CFTR function. The described methods—the Ussing chamber assay, the forskolin-induced swelling (FIS) assay in organoids, and the membrane potential assay—are foundational for preclinical assessment of CFTR correctors.
Mechanism of Action of VX-445
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of VX-445 from various in vitro studies.
Table 1: Ussing Chamber Assay Data
| Cell Type | Genotype | Treatment | Change in Short-Circuit Current (Isc) | Reference |
| Human Bronchial Epithelial (HBE) | F508del/Minimal Function | VX-445 (3 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | Significant increase in chloride transport compared to dual combinations | [4] |
| Human Bronchial Epithelial (HBE) | F508del/F508del | VX-445 (3 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | Significant increase in chloride transport compared to dual combinations | [4] |
| Human Nasal Epithelia | F508del/F508del | VX-661 (Tezacaftor) + VX-445 | Restored Cl- channel function to ~62% of Wild-Type CFTR | [3] |
| CFBE41o- cells | F508del | VX-445 (≥10 µM) | Decreased F508del-CFTR plasma membrane density | [3] |
Table 2: Forskolin-Induced Swelling (FIS) Assay Data
| Organoid Type | Genotype | Treatment | Outcome | Reference |
| Intestinal Organoids | F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Significant swelling compared to Tezacaftor/Ivacaftor | [5] |
| Intestinal Organoids | F508del/Class I | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Functional rescue below wild-type levels (SLA <40%) | [6] |
| Intestinal Organoids | Rare CFTR genotypes | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Variable swelling responses | [6] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers. This protocol is adapted for assessing the function of CFTR correctors in primary human bronchial epithelial (HBE) cells.
Experimental Workflow
Materials:
-
Primary HBE cells cultured on permeable supports (e.g., Transwells®) at an air-liquid interface (ALI)
-
Ussing chamber system
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)
-
VX-445 (Elexacaftor), Tezacaftor, Ivacaftor
-
Amiloride, Forskolin, IBMX, CFTRinh-172
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable supports at an ALI for at least 21 days to allow for differentiation into a polarized epithelium.
-
Corrector Incubation: Incubate the differentiated HBE cells with VX-445 (e.g., 3 µM) and Tezacaftor (e.g., 18 µM) in the culture medium for 24-48 hours at 37°C. Include a vehicle control (DMSO).
-
Ussing Chamber Setup: Assemble the Ussing chamber and pre-warm to 37°C. Fill the apical and basolateral chambers with Ringer's solution, continuously gassed with 95% O2/5% CO2.
-
Mounting: Carefully mount the permeable support with the HBE cell monolayer between the two halves of the Ussing chamber.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes and measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).
-
Pharmacological Additions:
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once the Isc stabilizes, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both chambers to stimulate CFTR-mediated chloride secretion.
-
Add the potentiator Ivacaftor (e.g., 1 µM) to the apical chamber to maximize CFTR channel opening.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: Record the change in Isc after each addition. The magnitude of the forskolin- and ivacaftor-stimulated, and inhibitor-sensitive, Isc reflects the level of corrected CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.
Procedure:
-
Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel®) with appropriate growth medium.
-
Seeding: Plate 30-80 organoids per well in a 96-well plate with the basement membrane matrix.
-
Corrector Treatment: Treat the organoids with VX-445 (e.g., 3 µM) and Tezacaftor (e.g., 10 µM) for 24-48 hours.[7]
-
Staining and Stimulation:
-
Imaging: Acquire brightfield or fluorescence images of the organoids at time 0 and at regular intervals (e.g., every 30-60 minutes) for several hours using an automated microscope.
-
Data Analysis: Quantify the change in the cross-sectional area or volume of the organoids over time. The area under the curve (AUC) of the swelling response is a measure of CFTR function.
Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential upon CFTR activation using a fluorescent dye.
Procedure:
-
Cell Plating: Seed cells expressing the target CFTR mutant (e.g., F508del-CFTR in FRT or HEK293 cells) in a 96- or 384-well plate.
-
Corrector Incubation: Incubate the cells with VX-445 at various concentrations for 18-24 hours.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Assay:
-
Establish a baseline fluorescence reading.
-
Inject a stimulus solution containing a CFTR agonist (e.g., forskolin) and a potentiator (e.g., genistein (B1671435) or Ivacaftor).
-
Monitor the change in fluorescence over time using a fluorescence plate reader. Activation of CFTR leads to chloride efflux and membrane depolarization, which is detected as a change in fluorescence.
-
-
Data Analysis: Calculate the initial rate of fluorescence change or the peak response to determine the level of CFTR activity. Normalize the data to positive and negative controls.
References
- 1. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid membrane potential assay to monitor CFTR function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-445–Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to elexacaftor/tezacaftor/ivacaftor in intestinal organoids derived from people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes [mdpi.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elexacaftor/Tezacaftor/Ivacaftor Administration in Animal Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI), marketed as Trikafta®, represents a significant breakthrough in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Elexacaftor and Tezacaftor are CFTR correctors that facilitate the processing and trafficking of the F508del-CFTR protein to the cell surface, while Ivacaftor is a potentiator that enhances the channel's opening probability.[1][2][3] This combination increases both the quantity and function of CFTR protein at the cell surface.[1] Preclinical evaluation in relevant animal models is a critical step in understanding the in-vivo efficacy, mechanism of action, and potential therapeutic benefits of this combination. These notes provide an overview of protocols and data from studies administering ETI to animal models of CF.
Data Presentation: In-Vivo Administration and Efficacy
The following tables summarize quantitative data from preclinical studies administering the Elexacaftor/Tezacaftor/Ivacaftor combination to rodent models of cystic fibrosis.
Table 1: Elexacaftor/Tezacaftor/Ivacaftor Administration in a F508del Mouse Model
| Parameter | Details | Reference |
| Animal Model | F508deltm1EUR Mouse Model | [1] |
| Dosage | Elexacaftor: 42 mg/kgTezacaftor: 21 mg/kgIvacaftor: 32 mg/kg | [1] |
| Administration Route | Oral Gavage (p.o.) | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 14 days | [1] |
| Key Outcomes | Assessment of lung function, lung histopathology, protein and lipid oxidation, and fatty acid profiles. | [1] |
Note: The dosages used in this mouse study were derived by allometric scaling from the approved daily dose in adult human patients.[1]
Table 2: Elexacaftor/Tezacaftor/Ivacaftor Administration in a Phe508del Rat Model
| Parameter | Details | Reference |
| Animal Model | Phe508del Rat Model | [4][5] |
| Administration Route | Oral (Daily) | [4][5] |
| Frequency | Daily | [4][5] |
| Treatment Duration | 14 days | [4][5] |
| Key Efficacy Endpoint | Nasal Potential Difference (NPD) | [4][5] |
| Key Outcomes | • Chloride Transport: Statistically significant restoration of CFTR-mediated chloride transport.• Isoproterenol (B85558) Response: Significant hyperpolarization post-treatment (-8.06 ± 1.9 mV) compared to baseline (-1.59 ± 1.5 mV), indicating corrected CFTR function.• Lung Mechanics: No significant alterations observed in lung mechanics or ventilation within the study period. | [4][5] |
Signaling Pathway and Mechanism of Action
The ETI combination therapy targets the underlying molecular defect of the F508del-CFTR mutation through a synergistic mechanism.
Experimental Protocols
Protocol 1: Preparation and Administration of ETI via Oral Gavage in Rodent Models
This protocol is based on methodologies reported for administering the ETI combination to mice and can be adapted for other rodent models.[1]
1. Materials:
-
Elexacaftor, Tezacaftor, and Ivacaftor powder
-
Vehicle solution (e.g., appropriate suspension vehicle like 0.5% methylcellulose)
-
Precision balance
-
Homogenizer or mortar and pestle
-
Magnetic stirrer
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles (gavage needles) with a ball tip
-
Animal scale
2. Dosage Calculation:
-
Determine the target dose for each compound in mg/kg based on the study design (e.g., 42 mg/kg Elexacaftor, 21 mg/kg Tezacaftor, 32 mg/kg Ivacaftor).[1]
-
Weigh each animal immediately before dosing to calculate the precise volume needed.
-
Calculate the required concentration of the drug suspension (mg/mL) based on the desired administration volume (typically 5-10 mL/kg for mice).
3. Suspension Preparation:
-
Weigh the required amounts of Elexacaftor, Tezacaftor, and Ivacaftor powders.
-
If powders are hydrophobic, first create a smooth paste by adding a small amount of a wetting agent (e.g., 0.5% w/v Sodium Dodecyl Sulfate) to the powder in a mortar.
-
Gradually add the vehicle (e.g., 0.5% methylcellulose) while continuously mixing or homogenizing until the desired final volume and concentration are reached.
-
Use a magnetic stirrer to ensure the suspension remains homogenous prior to and during administration.
4. Oral Gavage Administration:
-
Animal Handling: Acclimatize animals to handling for several days prior to the experiment to minimize stress.
-
Preparation: Vigorously mix the drug suspension. Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
Procedure:
-
Gently but firmly restrain the animal to immobilize its head and straighten its neck and back.
-
Introduce the gavage needle into the mouth, passing it over the tongue towards the esophagus. Allow the animal to swallow the ball tip.
-
Gently advance the needle down the esophagus into the stomach. Do not force the needle , as this can cause perforation.
-
Slowly dispense the suspension.
-
Carefully and slowly withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for several minutes to ensure no signs of immediate distress, choking, or aspiration.
Protocol 2: Assessment of CFTR Function via Nasal Potential Difference (NPD)
NPD is a key biomarker used to assess CFTR-dependent ion transport in the nasal epithelium in response to modulator therapy. This protocol is based on methods used in Phe508del rats.[4][5]
1. Materials:
-
Anesthetized animal (e.g., with isoflurane)
-
High-impedance voltmeter
-
Ag/AgCl electrodes (exploring and reference)
-
Perfusion pump and tubing
-
Perfusion solutions:
-
Basal Solution: Ringer's solution (e.g., containing NaCl, KCl, CaCl₂, Glucose, HEPES).
-
Amiloride Solution: Basal solution + Amiloride (to block ENaC sodium channels).
-
Low-Chloride Solution: Basal solution with chloride replaced by gluconate + Amiloride.
-
Isoproterenol Solution: Low-Chloride solution + Isoproterenol (to stimulate CFTR).
-
2. Procedure:
-
Setup: Place the anesthetized animal on a heated pad. Place the reference electrode subcutaneously.
-
Catheter Placement: Insert a double-lumen catheter into one nostril. One lumen is for perfusing solutions, and the other is connected to the exploring electrode.
-
Perfusion Sequence:
-
Perfuse the nasal epithelium with the Basal Solution until a stable baseline potential difference is recorded.
-
Switch to the Amiloride Solution to measure the degree of sodium absorption.
-
Switch to the Low-Chloride Solution to create a gradient that drives chloride secretion through CFTR.
-
Finally, switch to the Isoproterenol Solution to maximally stimulate CFTR-mediated chloride secretion.
-
-
Data Acquisition: Record the potential difference throughout the perfusion sequence. The key measurements are the change in potential difference upon perfusion with the low-chloride and isoproterenol solutions, which reflect CFTR activity.
3. Data Analysis:
-
Calculate the change in potential difference (ΔPD) for each solution change.
-
A significant hyperpolarization (more negative PD) upon perfusion with low-chloride and isoproterenol solutions indicates functional CFTR-mediated chloride transport.[5]
-
Compare pre-treatment and post-treatment NPD measurements to quantify the restoration of CFTR function.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of ETI in a CF animal model.
References
- 1. Frontiers | Treatment With LAU-7b Complements CFTR Modulator Therapy by Improving Lung Physiology and Normalizing Lipid Imbalance Associated With CF Lung Disease [frontiersin.org]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Effect of elexacaftor-tezacaftor-ivacaftor on nasal potential difference and lung function in Phe508del rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of elexacaftor-tezacaftor-ivacaftor on nasal potential difference and lung function in Phe508del rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing VX-445 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein. VX-445 (Elexacaftor) is a next-generation CFTR corrector designed to address the trafficking defect of the most common CF-causing mutation, F508del.[1][2] It is a key component of the triple-combination therapy Trikafta®, which also includes the corrector Tezacaftor (VX-661) and the potentiator Ivacaftor (VX-770).[1][3] This combination therapy has shown significant clinical benefits by improving the processing, trafficking, and function of the F508del-CFTR protein.[3][4][5]
These application notes provide detailed protocols for utilizing various cell culture models to assess the efficacy of VX-445. The described assays are essential for preclinical evaluation, mechanism of action studies, and the development of new CFTR modulators.
Recommended Cell Culture Models
The choice of cell model is critical for obtaining physiologically relevant data. Both immortalized cell lines and primary cells are widely used in CF research.
| Cell Model | Type | Key Characteristics | Recommended Use |
| Human Bronchial Epithelial (HBE) Cells | Primary Cells | "Gold-standard" for CF research, closely mimic native airway epithelium when cultured at an air-liquid interface (ALI).[6] Can be sourced from CF patients with specific genotypes. | Efficacy testing of CFTR modulators, studies of ion transport and protein localization in a native context.[6] |
| CFBE41o- Cells | Immortalized Human Bronchial Epithelial Cells | Commonly used cell line homozygous for the F508del mutation. Requires transduction with wt-CFTR or F508del-CFTR for expression. | High-throughput screening, mechanism of action studies, Western blotting for CFTR processing. |
| Calu-3 Cells | Immortalized Human Airway Submucosal Gland Cells | Endogenously express high levels of wild-type CFTR and form tight monolayers.[7] | Studies of CFTR function and regulation, baseline comparison for corrector efficacy. |
| Fischer Rat Thyroid (FRT) Cells | Immortalized Rat Thyroid Epithelial Cells | A "workhorse" for drug discovery, transfected to express specific CFTR mutations.[6] Used by the FDA to expand drug labels for rare mutations.[6] | High-throughput screening, functional assays for a wide range of CFTR variants. |
| Patient-Derived Intestinal Organoids | Primary 3D Culture | Reflect the genetic background of the individual patient and can predict clinical effectiveness of modulators.[8] | Personalized medicine approaches, testing modulator efficacy on rare mutations. |
Data Presentation: Efficacy of VX-445 Combinations In Vitro
The following tables summarize quantitative data from preclinical studies on the efficacy of VX-445 in combination with Tezacaftor and Ivacaftor in primary HBE cells carrying the F508del mutation.
Table 1: Effect of VX-445 on F508del-CFTR Protein Processing
| Treatment | Mature (Band C) CFTR (% of WT) | Immature (Band B) CFTR (% of WT) |
| Vehicle (DMSO) | < 5% | Variable |
| Tezacaftor/Ivacaftor | ~15-25% | Variable |
| VX-445/Tezacaftor/Ivacaftor | ~50-60% | Variable |
Data synthesized from in vitro studies in F508del homozygous HBE cells.[4][5]
Table 2: Effect of VX-445 on F508del-CFTR Function (Chloride Transport)
| Treatment | Forskolin-Stimulated Chloride Secretion (% of WT) |
| Vehicle (DMSO) | < 5% |
| Tezacaftor/Ivacaftor | ~20-30% |
| VX-445/Tezacaftor/Ivacaftor | ~60-70% |
Data represents mean chloride transport measured by Ussing chamber assay in F508del homozygous HBE cells.[4][5]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: VX-445 mechanism of action on F508del-CFTR.
Experimental Workflow: Ussing Chamber Assay
Caption: Workflow for assessing CFTR function with Ussing Chamber.
Experimental Protocols
CFTR Protein Processing and Expression by Western Blot
This protocol determines the effect of VX-445 on the maturation of the F508del-CFTR protein. Correctors increase the abundance of the mature, fully glycosylated form (Band C, ~170-180 kDa) relative to the immature, core-glycosylated form (Band B, ~150 kDa).[9][10]
a. Materials
-
CFBE41o- or primary HBE cells
-
Cell culture medium with and without VX-445
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% or 4-15% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., clone M3A7 or 596)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Loading control antibody (e.g., anti-Actin or anti-Tubulin)
b. Protocol
-
Cell Treatment: Culture cells to confluency and treat with VX-445 (typically 1-10 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 15-30 minutes.[11]
-
Protein Quantification: Clear lysate by centrifugation. Determine protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and incubate at 37°C for 30-45 minutes. Do not boil the samples , as this can cause CFTR to aggregate.[10][11]
-
SDS-PAGE: Load 15-20 µg of protein per lane onto a 6% or 4-15% polyacrylamide gel.[11][12] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[11] A semi-dry or tank transfer system can be used.
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature.[12]
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL reagent and visualize bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry to quantify the intensity of Band B and Band C. Normalize CFTR band intensity to the loading control.
CFTR Function by Ussing Chamber Electrophysiology
This assay directly measures ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR channel activity.[9][13]
a. Materials
-
Polarized HBE or other epithelial cells cultured on permeable supports (e.g., Transwells®)
-
Ussing Chamber system with electrodes
-
Ringer's solution
-
Pharmacological agents: Amiloride, Forskolin, CFTRinh-172
-
Gas mixture (95% O2, 5% CO2)
b. Protocol
-
Cell Culture: Grow cells on permeable supports at an air-liquid interface until a high transepithelial electrical resistance (TEER > 300 Ω·cm²) is achieved.[13]
-
Corrector Incubation: Treat cells with VX-445 or vehicle for 24-48 hours prior to the assay.[13]
-
System Preparation: Pre-warm the Ussing chamber to 37°C and fill both chambers with pre-warmed and gassed Ringer's solution.[13]
-
Mounting and Equilibration: Mount the cell support in the Ussing chamber and allow the system to equilibrate for 15-30 minutes, monitoring the baseline short-circuit current (Isc).[13]
-
Pharmacological Profile:
-
Add Amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.[13]
-
Add a cAMP agonist like Forskolin (10-20 µM) to the basolateral chamber to activate CFTR. This will induce a sharp increase in Isc, which represents chloride secretion.
-
Once the Forskolin-stimulated current has peaked, add a specific CFTR inhibitor like CFTRinh-172 (10 µM) to the apical chamber to confirm that the observed current is CFTR-mediated.
-
-
Data Analysis: The primary endpoint is the change in short-circuit current (ΔIsc) in response to Forskolin. Compare the ΔIsc between VX-445-treated and vehicle-treated cells.
CFTR Subcellular Localization by Immunofluorescence
This method visualizes the location of the CFTR protein within the cell, confirming that corrector treatment results in trafficking to the apical membrane.[14][15]
a. Materials
-
Cells grown on permeable supports or glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-CFTR antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
b. Protocol
-
Cell Culture and Treatment: Grow cells on an appropriate substrate and treat with VX-445 or vehicle as described previously.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash away fixative and permeabilize cells with Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Incubation:
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI. Mount the support/coverslip onto a microscope slide.
-
Imaging and Analysis: Acquire images using a confocal microscope. In corrected cells, CFTR staining should be concentrated at the apical membrane, whereas in untreated F508del cells, it will be diffuse and cytoplasmic.
Cell Viability and Cytotoxicity Assays
It is crucial to ensure that the observed effects of VX-445 are not due to cytotoxicity. Standard assays can be used to assess cell health.[16][17][18][19]
a. Materials
-
Cells cultured in 96-well plates
-
VX-445 at various concentrations
-
Viability assay reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminescence, absorbance, or fluorescence)
b. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
Drug Treatment: Treat cells with a serial dilution of VX-445 for the desired time period (e.g., 24-72 hours). Include vehicle controls and a positive control for cytotoxicity.
-
Assay Procedure:
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement: Read the plate using the appropriate detection method (luminescence for ATP-based assays, absorbance for MTT, fluorescence for resazurin).
-
Analysis: Normalize the data to the vehicle control. Plot cell viability against drug concentration to determine the half-maximal cytotoxic concentration (CC50). VX-445 should not exhibit significant cytotoxicity at concentrations used for efficacy testing.[20]
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. elexacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Models for Cystic Fibrosis | Encyclopedia MDPI [encyclopedia.pub]
- 9. cff.org [cff.org]
- 10. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 11. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 15. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. assaygenie.com [assaygenie.com]
- 20. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Elexacaftor/Tezacaftor/Ivacaftor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols used to characterize the triple combination therapy of Elexacaftor (VX-445), Tezacaftor (VX-661), and Ivacaftor (VX-770), commercially known as Trikafta. This therapeutic regimen has demonstrated significant efficacy in treating Cystic Fibrosis (CF) patients with at least one F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.
Mechanism of Action
The combination of Elexacaftor, Tezacaftor, and Ivacaftor offers a multi-pronged approach to restoring the function of the defective CFTR protein. Elexacaftor and Tezacaftor act as correctors, facilitating the proper folding and trafficking of the CFTR protein to the cell surface.[1] Ivacaftor, a potentiator, enhances the channel opening probability (gating) of the CFTR protein that has reached the cell surface.[1] The synergistic effect of these three drugs leads to an increased quantity and function of CFTR at the cell surface, resulting in enhanced chloride ion transport.[1]
Recent cryo-electron microscopy studies have elucidated the specific binding sites of each component on the ΔF508 CFTR protein, providing a molecular basis for their synergistic action. Tezacaftor, a type I corrector, is thought to bind early in the biogenesis process to stabilize the N-terminal transmembrane domain (TMD1). Elexacaftor, a type III corrector, likely binds at a later stage during the assembly of the TMDs. Together, they prevent the premature degradation of the protein. Once at the cell membrane, Ivacaftor binds to a cleft formed by transmembrane helices, stabilizing the open conformation of the channel.
Caption: Synergistic action of the triple combination therapy on F508del-CFTR.
Data Presentation
The following tables summarize quantitative data from in vitro and clinical studies, demonstrating the efficacy of the Elexacaftor, Tezacaftor, and Ivacaftor combination.
Table 1: In Vitro CFTR Protein Maturation (Western Blot)
| Treatment | Relative Intensity of Mature CFTR (Band C) |
| Vehicle (DMSO) | Baseline |
| Tezacaftor + Ivacaftor | Increased |
| Elexacaftor + Ivacaftor | Increased |
| Elexacaftor + Tezacaftor + Ivacaftor | Significantly Increased |
Data adapted from studies on human bronchial epithelial (HBE) cells expressing F508del-CFTR.
Table 2: In Vitro CFTR Function (Ussing Chamber Assay in HBE Cells)
| Treatment | Change in Short-Circuit Current (Isc) |
| Vehicle (DMSO) | Minimal |
| Tezacaftor + Ivacaftor | Moderate Increase |
| Elexacaftor + Ivacaftor | Moderate Increase |
| Elexacaftor + Tezacaftor + Ivacaftor | Substantial Increase |
Data represents the increase in chloride transport across primary HBE cells homozygous for the F508del mutation.
Table 3: In Vitro CFTR Function (Forskolin-Induced Swelling in Intestinal Organoids)
| Treatment | Area Under the Curve (AUC) of Swelling |
| Vehicle (DMSO) | Low |
| Tezacaftor + Ivacaftor | Median AUC: 692 |
| Elexacaftor + Tezacaftor + Ivacaftor | Median AUC: 2607 |
Data from patient-derived intestinal organoids with at least one F508del allele.[2]
Table 4: Clinical Trial Outcomes (Patients with at least one F508del mutation)
| Outcome | Elexacaftor/Tezacaftor/Ivacaftor | Placebo/Active Comparator |
| Mean absolute change in ppFEV1 | +10% to +14.3% | - |
| Mean absolute change in sweat chloride (mmol/L) | -41.8 to -45.1 | - |
| Reduction in pulmonary exacerbations | 63% | - |
| Improvement in CFQ-R score | +17.4 to +20.2 points | - |
ppFEV1: percent predicted forced expiratory volume in 1 second; CFQ-R: Cystic Fibrosis Questionnaire-Revised. Data compiled from Phase 3 clinical trials.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for CFTR Protein Maturation
This protocol is used to assess the effect of CFTR modulators on the processing and maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are separated by electrophoresis and quantified.
Caption: Workflow for assessing CFTR protein maturation via Western blot.
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured to confluence. The cells are then treated with the vehicle (DMSO), individual CFTR modulators, or combinations at specified concentrations for 24-48 hours.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensities of the bands corresponding to immature (Band B) and mature (Band C) CFTR are quantified using densitometry.
Ussing Chamber Assay for CFTR Channel Function
The Ussing chamber assay measures ion transport across an epithelial monolayer. This is a gold-standard functional assay to determine the efficacy of CFTR modulators in restoring chloride secretion.
Caption: Workflow for the Ussing chamber assay to measure CFTR function.
Methodology:
-
Cell Culture: HBE cells are grown on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: Cells are treated with CFTR modulators for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral compartments, which are filled with Ringer's solution.
-
Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Stimulation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding forskolin (an adenylyl cyclase activator) to the apical side. Subsequently, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) upon stimulation and inhibition is calculated to quantify CFTR channel function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.
Methodology:
-
Organoid Culture: Intestinal organoids are established from patient-derived rectal biopsies and cultured in a basement membrane matrix (e.g., Matrigel).
-
Treatment: Organoids are pre-incubated with CFTR modulators for 24-48 hours.
-
Assay Setup: Organoids are plated in a 96-well plate.
-
Swelling Induction: Forskolin is added to the culture medium to stimulate CFTR-dependent fluid secretion into the organoid lumen, causing them to swell.
-
Imaging and Analysis: The swelling of individual organoids is monitored over time using automated microscopy. The change in the cross-sectional area of the organoids is quantified.
-
Data Interpretation: The area under the curve (AUC) of the swelling response is calculated as a measure of CFTR function.
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp recording allows for the direct measurement of the activity of individual CFTR channels, providing detailed information on channel gating (open probability) and conductance.
Methodology:
-
Cell Preparation: Cells expressing F508del-CFTR (e.g., Fischer Rat Thyroid cells) are treated with CFTR modulators.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane. The patch of the membrane containing CFTR channels can be studied in different configurations (e.g., whole-cell or excised-patch).
-
Data Acquisition: The currents flowing through the CFTR channels are recorded in response to a voltage clamp and the presence of ATP and PKA (to activate the channel).
-
Analysis: The single-channel recordings are analyzed to determine the channel's open probability (Po), conductance, and mean open and closed times. This provides a direct measure of the potentiator's effect on channel gating.
References
- 1. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients [mdpi.com]
Application Notes and Protocols: Elexacaftor Solubility and Stability for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elexacaftor (B607289) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is a key component of triple-combination therapies designed to restore the function of the F508del-CFTR protein. For effective in vitro and preclinical research, a thorough understanding of elexacaftor's solubility and stability is crucial for preparing accurate stock solutions, designing relevant assays, and ensuring the integrity of experimental data. These application notes provide a summary of known solubility and stability data for elexacaftor and detailed protocols for its characterization in a laboratory setting.
Physicochemical Properties of Elexacaftor
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄F₃N₇O₄S | [1] |
| Molecular Weight | 597.66 g/mol | [1] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | 206-208 °C | [] |
| Storage (Powder) | -20°C for up to 3 years | [] |
Solubility of Elexacaftor
Elexacaftor is a lipophilic molecule with low aqueous solubility. Its solubility is significantly influenced by the solvent and pH.
Known Solubility Data
The following table summarizes the available solubility information for elexacaftor in various solvents. It is important to note that sonication can aid in the dissolution of elexacaftor[3].
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (209.15 mM)[3] | Sonication is recommended to aid dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (167.32 mM)[] | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[] |
| Chloroform | Slightly Soluble | [] |
| Methanol | Slightly Soluble | [] |
| Water | Insoluble (<0.05 µg/mL)[4] | |
| Ethanol | Insoluble | [] |
| In Vivo Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (6.69 mM)[3] | Sonication is recommended.[3] |
| Corn Oil with DMSO | A 100 mg/mL DMSO stock can be diluted into corn oil (e.g., 50 µL into 950 µL).[] | The final concentration depends on the dilution factor. |
| HPLC Diluent | ||
| 60:40 (v/v) 0.1M KH₂PO₄ (pH 3.6) and Methanol | Not for solubility, but for analytical dilution. | [5] |
Protocol for Determining Elexacaftor Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of elexacaftor in a specific solvent.
Materials:
-
Elexacaftor powder
-
Selected solvents (e.g., ethanol, acetonitrile, propylene (B89431) glycol, buffers at various pH)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.
Procedure:
-
Add an excess amount of elexacaftor powder to a pre-weighed vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of elexacaftor in the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculate the solubility of elexacaftor in the solvent, expressed in mg/mL or mM, by back-calculating from the diluted sample concentration.
Stability of Elexacaftor
Understanding the stability of elexacaftor in both solid and solution forms is critical for accurate experimental results.
Storage and Handling Recommendations
-
Solid Form: Store elexacaftor powder at -20°C in a tightly sealed container, protected from light. It is reported to be stable for at least 3 years under these conditions[].
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year)[]. For short-term storage, solutions can be kept at -20°C for up to 1 month[].
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. The following protocol is based on ICH guidelines.
Materials:
-
Elexacaftor
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve elexacaftor in a suitable solvent and add 1N HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 6 hours).
-
Neutralize the solution with 1N NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve elexacaftor in a suitable solvent and add 1N NaOH.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 6 hours).
-
Neutralize the solution with 1N HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve elexacaftor and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose solid elexacaftor powder to dry heat in an oven (e.g., 105°C) for a specified duration.
-
Dissolve the heat-stressed powder, dilute, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of elexacaftor to UV light (e.g., 200 Watt hours/m²) in a photostability chamber.
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.
-
Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. The stability-indicating method should be able to separate the degradation products from the parent elexacaftor peak.
Long-Term Stability Study Protocol (as per ICH Q1A(R2) Guidelines)
For researchers needing to establish a longer-term stability profile for elexacaftor solutions under specific laboratory conditions.
Objective: To evaluate the stability of an elexacaftor stock solution under defined storage conditions over an extended period.
Materials:
-
Elexacaftor stock solution (e.g., 10 mg/mL in DMSO)
-
Cryovials or other suitable storage containers
-
Stability chambers or incubators set to the desired conditions
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a bulk stock solution of elexacaftor.
-
Aliquot the solution into multiple cryovials.
-
Place the vials under the following storage conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C and -80°C ± 10°C
-
-
Establish a testing schedule. For example:
-
Accelerated: 0, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
-
At each time point, retrieve a vial from each storage condition.
-
Analyze the sample for the concentration of elexacaftor and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Record physical observations such as color change or precipitation.
Data Evaluation: The stability of the solution is determined by assessing the change in elexacaftor concentration and the increase in degradation products over time. A common acceptance criterion is a loss of no more than 10% of the initial concentration.
Conclusion
Elexacaftor is a poorly water-soluble compound that requires organic solvents, primarily DMSO, for dissolution in a laboratory setting. Stock solutions in DMSO are stable for extended periods when stored at low temperatures. The provided protocols for determining solubility and assessing stability will enable researchers to handle elexacaftor appropriately, ensuring the reliability and reproducibility of their experimental results. It is recommended that each laboratory validates the solubility and stability of elexacaftor under its specific experimental conditions.
References
Application Notes and Protocols for Western Blot Analysis of CFTR Correction with VX-445
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the qualitative and quantitative analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein correction by the pharmacological chaperone VX-445 (Elexacaftor) using Western blotting. The protocols outlined below are synthesized from established methodologies in the field and are intended to assist in the preclinical evaluation of CFTR modulators.
Introduction to CFTR Correction and VX-445
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional channels at the cell surface.[2][3]
CFTR correctors are small molecules that aid in the proper folding and trafficking of mutant CFTR to the plasma membrane.[1] VX-445 (Elexacaftor) is a next-generation CFTR corrector that has demonstrated significant efficacy in treating CF, particularly when used in combination with other modulators like Tezacaftor (VX-661) and Ivacaftor (VX-770).[4][5] VX-445 is classified as a type III corrector, which is thought to allosterically stabilize the first nucleotide-binding domain (NBD1) of CFTR.[6][7]
Western blotting is a fundamental technique used to assess the efficacy of CFTR correctors. It allows for the visualization and quantification of different CFTR glycoforms. The immature, core-glycosylated form of CFTR, found in the ER, appears as "Band B" (approximately 130-140 kDa).[8][9] The mature, complex-glycosylated form that has trafficked through the Golgi apparatus and is present at the cell surface is detected as "Band C" (approximately 150-180 kDa).[8][10] An increase in the intensity of Band C relative to Band B is a key indicator of successful CFTR correction.[8]
Quantitative Data Summary
The following table summarizes quantitative data from representative studies on the effect of VX-445, alone or in combination, on the expression of mature CFTR (Band C).
| Cell Line/System | CFTR Mutant | Treatment | Fold Increase in Mature CFTR (Band C) vs. DMSO Control | Reference |
| Human Bronchial Epithelial Cells | F508del | VX-445 + VX-661 | Synergistic increase, restored to 42%-56% of Wild-Type levels | [7] |
| HEK293T Cells | L206W | VX-445 (3 µM) | Significant rescue of Band C expression | [6][11] |
| CFBE Cells | P67L | VX-445 (3 µM) | Minimal correction of Band C | [6][11] |
| G542X-CFTR expressing cells | G542X | VX-445 (3 µM) + G418 (100 µM) | ~3.4% of Wild-Type CFTR expression | [12] |
| Rectal Biopsies from CF Patients | F508del homozygous or compound heterozygous | Elexacaftor/Tezacaftor/Ivacaftor | >2-fold increase in 8 out of 12 patients | [10] |
Experimental Protocols
Cell Culture and Drug Treatment
This protocol is designed for adherent cell lines, such as Human Embryonic Kidney (HEK293T) or Cystic Fibrosis Bronchial Epithelial (CFBE) cells, engineered to express mutant CFTR.
Materials:
-
HEK293T or CFBE cells expressing the CFTR mutant of interest
-
Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin)
-
VX-445 (Elexacaftor) and other correctors (e.g., VX-661)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of VX-445 and other correctors in DMSO. A typical final concentration for VX-445 is 3 µM.[6][12]
-
Dilute the stock solutions in fresh, pre-warmed complete growth medium to the desired final concentrations. Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and replace it with the drug-containing or control medium.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.[6][11]
Protein Lysate Preparation
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new, clean tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
Materials:
-
Protein lysates
-
Laemmli sample buffer (2x or 4x) with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Heating block (65°C or 95°C)
-
SDS-PAGE gels (6% or 4-15% gradient gels are suitable for resolving CFTR bands)[14]
-
Electrophoresis running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Western blot transfer system (semi-dry or wet)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibody against CFTR (e.g., clone 596 or M3A7)
-
Loading control primary antibody (e.g., anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Normalize the protein lysates to the same concentration with RIPA buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Heat the samples at 65°C for 15 minutes.[14] Avoid boiling, as it can cause CFTR to aggregate.
-
Load 20-50 µg of protein per lane onto the SDS-PAGE gel.[15]
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[14]
-
Incubate the membrane with the primary anti-CFTR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the chemiluminescent substrate and apply it to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control protein.
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the captured Western blot images.
-
Measure the intensity of Band B and Band C for each sample.
-
Normalize the intensity of the CFTR bands to the corresponding loading control band.
-
Calculate the ratio of Band C to Band B to assess the maturation efficiency.
-
Calculate the fold change in Band C intensity in VX-445-treated samples relative to the DMSO-treated control.
Visualizations
Caption: Mechanism of VX-445 in correcting CFTR protein processing and trafficking.
Caption: Experimental workflow for Western blot analysis of CFTR correction.
References
- 1. mdpi.com [mdpi.com]
- 2. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 8. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 11. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for Ussing Chamber Experiments with Elexacaftor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ussing chamber technology for the functional assessment of elexacaftor (B607289), a key component of triple-combination CFTR modulator therapies. The protocols outlined below are intended to assist in the preclinical evaluation of elexacaftor's efficacy in rescuing the function of mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation.
Introduction to Elexacaftor and Ussing Chambers
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel found in epithelial cells.[1] The most common mutation, F508del, leads to a misfolded protein that is targeted for degradation and does not reach the cell membrane.[1] Elexacaftor (VX-445) is a CFTR corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[2] It is often used in combination with tezacaftor, another corrector that works at a different site, and ivacaftor (B1684365), a potentiator that increases the channel's open probability.[2][3]
The Ussing chamber is an essential ex vivo tool for studying epithelial ion transport.[1][4] It allows for the measurement of electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER) across an epithelial tissue or cell monolayer, providing a functional readout of CFTR activity.[1][5]
Mechanism of Action of Elexacaftor
Elexacaftor is a CFTR corrector that binds to the CFTR protein, facilitating its proper folding and processing.[2] This action helps the mutated CFTR protein, particularly the F508del variant, to escape degradation in the endoplasmic reticulum and traffic to the apical membrane of epithelial cells.[1][6] Once at the cell surface, the corrected CFTR channel can be activated, typically by cAMP/PKA signaling, and its function can be enhanced by a potentiator like ivacaftor.[3][7] The combination of correctors and a potentiator leads to a significant increase in chloride ion transport, which is the therapeutic goal for CF treatment.[2]
Elexacaftor's Mechanism of Action
Experimental Protocols
I. Cell Culture and Treatment
This protocol is designed for primary human bronchial epithelial (HBE) cells or other suitable epithelial cell lines (e.g., CFBE41o-) expressing F508del-CFTR.
-
Cell Seeding: Seed primary HBE cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface to promote differentiation.[8]
-
CFTR Corrector Incubation: Treat the differentiated epithelial cell monolayers with elexacaftor, often in combination with tezacaftor. The incubation period is typically 24-48 hours to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface.[1]
-
Control Groups: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in each experiment.
II. Ussing Chamber Assay
The Ussing chamber apparatus consists of two chambers separated by the epithelial monolayer mounted on the permeable support.[1] Each chamber is filled with a physiological Ringer's solution and equipped with voltage- and current-passing electrodes.[1]
-
Preparation of Ringer's Solution: Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2. A typical composition is (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 glucose (serosal) or 10 mannitol (B672) (mucosal).
-
Mounting the Epithelium: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a leak-proof seal.[1]
-
Equilibration: Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution and allow the system to equilibrate for 15-30 minutes.[1]
-
Baseline Measurement: Measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).[1]
-
Pharmacological Additions:
-
Amiloride (B1667095): Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[1] Wait for the Isc to stabilize.
-
Forskolin (B1673556) (and IBMX): Add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to stimulate CFTR-mediated chloride secretion.[1]
-
CFTR Potentiator (Ivacaftor): If not included in the pre-incubation, a potentiator like ivacaftor can be added to the apical chamber to maximally stimulate the corrected CFTR channels.
-
CFTR Inhibitor: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-mediated.
-
Ussing Chamber Experimental Workflow
Data Presentation
The primary endpoint in these experiments is the change in short-circuit current (ΔIsc) in response to CFTR stimulation and inhibition. This provides a quantitative measure of CFTR function.
Table 1: Representative Short-Circuit Current (Isc) Data in F508del-CFTR Expressing Cells
| Treatment Condition | Baseline Isc (µA/cm²) | Isc after Forskolin/IBMX (µA/cm²) | ΔIsc (µA/cm²) |
| Vehicle Control | 5.2 ± 0.8 | 6.1 ± 1.0 | 0.9 ± 0.5 |
| Elexacaftor/Tezacaftor | 4.8 ± 0.7 | 25.3 ± 3.1 | 20.5 ± 2.9 |
| Elexacaftor/Tezacaftor/Ivacaftor | 5.1 ± 0.9 | 45.8 ± 5.4 | 40.7 ± 5.1 |
Data are presented as mean ± SEM and are representative examples based on published literature. Actual values will vary depending on the cell type and experimental conditions.
Table 2: Effect of Elexacaftor Concentration on F508del-CFTR Function
| Elexacaftor Concentration | ΔIsc (µA/cm²) after Forskolin/IBMX |
| 0 µM (Vehicle) | 1.2 ± 0.6 |
| 0.1 µM | 8.5 ± 1.2 |
| 1 µM | 18.9 ± 2.5 |
| 3 µM | 21.3 ± 2.8 |
| 10 µM | 22.1 ± 3.0 |
This table illustrates a dose-dependent effect of elexacaftor on CFTR function. Data are hypothetical and for illustrative purposes.
Conclusion
Ussing chamber experiments are a powerful tool for quantifying the functional rescue of mutant CFTR by correctors like elexacaftor. By following these detailed protocols, researchers can obtain robust and reproducible data to evaluate the efficacy of novel CFTR modulators. The combination of corrector and potentiator therapies, as assessed by this methodology, has revolutionized the treatment of Cystic Fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. mdpi.com [mdpi.com]
- 7. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
Application Notes and Protocols for High-Throughput Screening of Novel VX-445 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel critical for maintaining fluid and salt balance across epithelial surfaces. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to traffic to the cell surface.
VX-445 (Elexacaftor) is a "corrector" molecule that aids in the proper folding and trafficking of mutated CFTR, enabling it to reach the cell membrane and function as an ion channel. When used in combination with other modulators, it has shown significant clinical benefit. The development of novel analogs of VX-445 with improved efficacy and safety profiles is a key objective in CF drug discovery.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel VX-445 analogs. The described assays are essential tools for academic and industrial researchers working to advance the next generation of CFTR modulators.
CFTR Protein Processing and Trafficking Pathway
The biogenesis of a functional CFTR protein is a complex, multi-step process. Understanding this pathway is crucial for designing and interpreting assays for corrector compounds like VX-445 analogs.
High-Throughput Screening Assays
A tiered screening approach is recommended to efficiently identify and validate promising VX-445 analogs. Primary screening is typically performed using a high-throughput, cell-based functional assay, followed by more detailed characterization of hits in secondary assays.
Primary Screening: YFP-Based Halide Influx Assay
This assay provides a robust and scalable method for measuring CFTR-dependent halide transport in living cells, making it ideal for primary HTS campaigns.[1][2]
Principle: Cells are engineered to co-express the mutant CFTR of interest and a halide-sensitive Yellow Fluorescent Protein (YFP). The fluorescence of this YFP variant is quenched upon binding of iodide ions. Activation of functional CFTR channels at the cell surface allows for the influx of iodide from the extracellular medium, leading to a decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR-mediated halide transport.
Experimental Workflow:
Detailed Protocol:
| Step | Procedure | Details and Notes |
| 1. Cell Culture | Seed Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and the YFP-H148Q/I152L halide sensor into black, clear-bottom 384-well microplates. | Seeding density should be optimized to achieve a confluent monolayer on the day of the assay. |
| 2. Compound Addition | Using an automated liquid handler, add VX-445 analogs and controls (e.g., vehicle, positive control like VX-445) to the cell plates. | Final compound concentration is typically in the range of 1-10 µM. A dose-response curve should be generated for hit compounds. |
| 3. Incubation | Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO2. | This incubation period allows for the corrector compound to rescue the trafficking of the mutant CFTR to the cell surface. |
| 4. Assay Preparation | Wash the cell plates with a chloride-free buffer (e.g., replacing NaCl with Na-gluconate). Add a chloride-free buffer containing a CFTR potentiator (e.g., 20 µM Forskolin and 10 µM Genistein). | The potentiator is necessary to activate the rescued CFTR channels. |
| 5. Data Acquisition | Place the plate in a fluorescence plate reader. Measure baseline YFP fluorescence (Excitation ~500 nm, Emission ~535 nm). Inject an iodide-containing buffer (e.g., replacing Na-gluconate with NaI) and immediately begin kinetic fluorescence measurements. | The rate of fluorescence decay is the primary readout. |
| 6. Data Analysis | Calculate the initial rate of fluorescence quenching for each well. Normalize the data to controls (vehicle = 0% activity, positive control = 100% activity). | Hits are typically defined as compounds that produce a response greater than 3 standard deviations above the mean of the vehicle control. |
Data Presentation:
| Compound ID | Concentration (µM) | Rate of Fluorescence Quenching (RFU/s) | % Activity (Normalized) |
| Vehicle (DMSO) | - | 15.2 ± 1.8 | 0 |
| Positive Control (VX-445) | 3 | 125.6 ± 8.3 | 100 |
| Analog A | 3 | 142.1 ± 9.5 | 118 |
| Analog B | 3 | 88.4 ± 6.7 | 61 |
| Analog C | 3 | 20.5 ± 2.1 | 4 |
Secondary Screening: FLIPR Membrane Potential Assay
This assay provides a secondary, orthogonal method to confirm the activity of hits from the primary screen and to further characterize their potency.
Principle: This assay utilizes a fluorescent dye that is sensitive to changes in the cell membrane potential.[3][4] The opening of CFTR chloride channels leads to an efflux of Cl- ions, causing membrane depolarization. This change in membrane potential is detected as an increase in fluorescence intensity of the dye.[3]
Detailed Protocol:
| Step | Procedure | Details and Notes |
| 1. Cell Culture & Treatment | Follow steps 1-3 from the YFP-based halide influx assay protocol. | Use cells expressing the F508del-CFTR mutation. |
| 2. Dye Loading | Remove the compound-containing medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye). Incubate for 30-60 minutes at 37°C. | The dye loading time and concentration should be optimized for the specific cell line. |
| 3. Data Acquisition | Place the plate in a FLIPR instrument. Establish a baseline fluorescence reading. Add a stimulus solution containing a CFTR activator (e.g., 20 µM Forskolin) and monitor the change in fluorescence over time. | The peak fluorescence intensity or the area under the curve is the primary readout. |
| 4. Data Analysis | Quantify the change in fluorescence for each well. Normalize the data to controls. | Generate dose-response curves for confirmed hits to determine their EC50 values. |
Data Presentation:
| Compound ID | EC50 (µM) | Maximum Fluorescence Increase (% of Positive Control) |
| Positive Control (VX-445) | 0.8 | 100 |
| Analog A | 0.5 | 115 |
| Analog B | 2.1 | 75 |
Confirmatory and Mechanistic Studies: Ussing Chamber Assay
The Ussing chamber is the gold-standard assay for measuring ion transport across epithelial monolayers and is used to confirm the activity of lead compounds in a more physiologically relevant system.[5][6]
Principle: Polarized epithelial cells expressing the mutant CFTR are grown on permeable supports, forming a tight monolayer. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates an increase in CFTR function.[5]
Detailed Protocol:
| Step | Procedure | Details and Notes |
| 1. Cell Culture | Culture human bronchial epithelial (HBE) cells from a CF donor (F508del/F508del) on permeable supports at an air-liquid interface for 4-6 weeks to allow for differentiation. | |
| 2. Compound Treatment | Treat the differentiated HBE cells with the VX-445 analog for 24-48 hours. | |
| 3. Ussing Chamber Setup | Mount the permeable supports in the Ussing chambers. Fill both chambers with pre-warmed and gassed Ringer's solution. Allow the system to equilibrate. | |
| 4. Isc Measurement | Sequentially add the following compounds and record the change in Isc: 1. Amiloride (to inhibit sodium channels). 2. Forskolin (to activate CFTR). 3. A CFTR potentiator (e.g., Ivacaftor). 4. A CFTR inhibitor (e.g., CFTRinh-172) (to confirm the current is CFTR-specific). | The magnitude of the forskolin-stimulated Isc that is inhibited by the CFTR inhibitor is the measure of CFTR activity. |
| 5. Data Analysis | Calculate the change in Isc (ΔIsc) in response to the CFTR activator. Compare the ΔIsc of compound-treated cells to vehicle-treated cells. |
Data Presentation:
| Treatment | n | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle (DMSO) | 6 | 5.2 ± 0.8 | 2.1 ± 0.4 | ~2% |
| VX-445 (3 µM) | 6 | 6.1 ± 0.9 | 25.8 ± 3.1 | ~25% |
| Analog A (3 µM) | 6 | 6.5 ± 1.0 | 32.4 ± 3.8 | ~32% |
| Analog B (3 µM) | 6 | 5.8 ± 0.7 | 18.2 ± 2.5 | ~18% |
Conclusion
The suite of assays described in these application notes provides a comprehensive platform for the discovery and characterization of novel VX-445 analogs. By employing a tiered screening approach, from high-throughput primary screens to detailed mechanistic studies, researchers can efficiently identify and advance promising new therapeutic candidates for the treatment of Cystic Fibrosis. Careful optimization of each assay and rigorous data analysis are critical for the success of any drug discovery program.
References
- 1. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
Application Notes and Protocols for Lentiviral Transduction of CFTR Mutations for VX-445 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in thickened mucus, chronic lung infections, and progressive lung damage.[1] The most common mutation, F508del, causes the CFTR protein to be misfolded and degraded before it can reach the cell surface.[1]
The development of CFTR modulators has revolutionized CF treatment. VX-445 (Elexacaftor) is a next-generation CFTR corrector designed to be used in combination with other modulators like Tezacaftor (VX-661) and Ivacaftor (VX-770).[3] As a corrector, VX-445 aids in the processing and trafficking of mutant CFTR, increasing the amount of functional protein at the cell surface.[1][4] This triple combination therapy, known as Trikafta, is highly effective for patients with at least one F508del mutation.[1][5]
To facilitate preclinical research, drug screening, and personalized medicine approaches for various CFTR mutations, robust in vitro models are essential. Lentiviral vectors serve as an excellent tool for this purpose. They can efficiently transduce a wide range of cell types, including primary human bronchial epithelial (HBE) cells, and integrate the desired CFTR mutant gene into the host genome, ensuring stable, long-term expression.[6][7] This platform allows for the creation of cell-based models for both common and rare CFTR mutations, enabling detailed studies of corrector efficacy.
These application notes provide a comprehensive overview and detailed protocols for using lentiviral transduction to study the effects of VX-445 on various CFTR mutations.
CFTR Signaling and VX-445 Mechanism of Action
The CFTR channel is primarily regulated by the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[8] Activation of this pathway leads to phosphorylation of the CFTR protein, which, in conjunction with ATP binding, promotes channel opening.[9] Calcium signaling pathways also play a role in modulating CFTR activity.[9][10] In many CF-causing mutations, such as F508del, the protein is misfolded and retained in the endoplasmic reticulum (ER), preventing its trafficking to the plasma membrane where it can be activated.[10]
VX-445 is a Type III corrector that binds to a distinct site on the CFTR protein, allosterically stabilizing it.[4][11] This action helps rescue the folding and processing of mutant CFTR, allowing it to traffic to the cell surface. When used in combination with a Type I corrector like Tezacaftor (which stabilizes the NBD1-TMD1 interface), it has a synergistic effect on protein rescue.[4] The potentiator Ivacaftor then acts on the rescued channels at the cell surface to increase their opening probability.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 3. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. mdpi.com [mdpi.com]
- 7. Lentiviral Vectors for the Treatment and Prevention of Cystic Fibrosis Lung Disease [mdpi.com]
- 8. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of VX-445-Mediated CFTR Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-445 (Elexacaftor) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It is a crucial component of the triple-combination therapy, Trikafta, which also includes Tezacaftor (a CFTR corrector) and Ivacaftor (a CFTR potentiator).[3] VX-445 functions by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface, thereby increasing the quantity of functional channels.[1][4][5] This application note provides detailed protocols for the electrophysiological assessment of VX-445's effects on CFTR channel activity using Ussing chamber and patch-clamp techniques.
Mechanism of Action
VX-445 is classified as a Type III CFTR corrector.[5][6] It allosterically stabilizes the CFTR protein by binding at the interface of transmembrane helices.[5][6] This correction mechanism is distinct from Type I correctors like Tezacaftor, and their combination leads to a synergistic rescue of CFTR function.[5][6] In addition to its corrector function, VX-445 has been shown to have a potentiator effect, further enhancing the activity of the CFTR channel.[7][8] It is also important to note that VX-445 can have off-target effects, including the potentiation of large-conductance Ca2+-activated K+ (BKCa) channels and inhibition of intermediate-conductance Ca2+-activated K+ (KCa3.1) channels, which should be considered during experimental design and data interpretation.[9][10][11][12]
Signaling Pathway and Drug Interaction
The following diagram illustrates the mechanism of action of VX-445 in conjunction with other CFTR modulators.
Quantitative Data Summary
The following tables summarize the quantitative effects of VX-445 on CFTR and other ion channels as reported in the literature.
Table 1: Effect of VX-445 on CFTR-Mediated Short-Circuit Current (Isc)
| Cell Type | CFTR Mutation | Treatment | Change in Isc | Reference |
| Human Bronchial Epithelia (HBE) | F508del homozygous | VX-661 + VX-445 | ~90% of WT level | [7] |
| Human Nasal Epithelia (HNE) | F508del | Chronic VX-445 (3 µM) | Significant increase | [8] |
| FRT cells | P67L | VX-445 (3 µM and 5 µM) | Low restoration | [6] |
| FRT cells | P67L | VX-661 + VX-445 | Significant restoration | [6] |
Table 2: Potentiator and Off-Target Effects of VX-445
| Channel | Effect | EC50 / IC50 | Cell Type | Reference |
| G551D-CFTR | Potentiation (in presence of VX-770) | 1.12 ± 0.08 nM | Not specified | [7] |
| BKCa (KCa1.1) | Potentiation | Steep concentration dependence between 1 and 10 µM | WT CFTR HBEs | [13] |
| KCa3.1 | Inhibition | Low micromolar affinity | HEK cells expressing KCa3.1 | [11] |
| Forskolin-stimulated Cl- secretion | Inhibition | Significant at 5 µM and 10 µM | WT CFTR HBEs | [11] |
Experimental Protocols
Ussing Chamber Assay for Transepithelial Ion Transport
This protocol measures the net ion transport across an epithelial monolayer, reflected as the short-circuit current (Isc).
Experimental Workflow:
Methodology:
-
Cell Culture: Culture human bronchial or nasal epithelial cells homozygous for the F508del-CFTR mutation on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cells with VX-445 (e.g., 1-10 µM) with or without other correctors like Tezacaftor (e.g., 3 µM) for 24-48 hours to allow for CFTR correction and trafficking.[14]
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.[14][15] Fill both the apical and basolateral chambers with symmetrical Ringer's solution, maintain at 37°C, and continuously gas with 95% O2/5% CO2.[14][16]
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc) and TEER.
-
Pharmacological Additions:
-
Add amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[14]
-
Add forskolin (10 µM) and IBMX (100 µM) to both chambers to raise intracellular cAMP and activate CFTR.[14]
-
(Optional) Add a CFTR potentiator like Ivacaftor (VX-770) to maximally stimulate the corrected channels.
-
Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-mediated.[6]
-
-
Data Analysis: The CFTR-mediated Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.
Patch-Clamp Electrophysiology for Single-Channel Recordings
This technique allows for the direct measurement of the activity of individual ion channels.
Experimental Workflow:
Methodology:
-
Cell Preparation: Use cells expressing the CFTR mutation of interest (e.g., transfected HEK293T or primary epithelial cells). For studying corrector effects, pre-incubate cells with VX-445 for 24-48 hours. For studying acute potentiator or off-target effects, the drug will be applied during the recording.
-
Recording Configuration:
-
Solutions:
-
Pipette solution (intracellular): Typically contains a high concentration of Cl- and ATP and PKA for CFTR activation.[18]
-
Bath solution (extracellular): A physiological saline solution.
-
-
Recording Protocol:
-
Establish a gigaseal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration or excise the patch for inside-out recording.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to measure current-voltage relationships.
-
Perfuse the cell or patch with solutions containing activating ligands (e.g., forskolin, ATP, PKA) and VX-445.
-
-
Data Analysis:
-
Single-channel conductance (γ): Determined from the slope of the single-channel current-voltage relationship.
-
Open probability (Po): The fraction of time the channel is in the open state.
-
Analyze data to determine the effect of VX-445 on these parameters.
-
Conclusion
The electrophysiological techniques described provide robust methods to quantify the effects of VX-445 on CFTR and other ion channels. Careful experimental design, including the consideration of potential off-target effects and the appropriate use of pharmacological tools, is essential for accurate interpretation of the data. These protocols will aid researchers in further elucidating the mechanism of action of VX-445 and in the development of novel CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VX-445 (Elexacaftor) Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VX-445 (elexacaftor) observed in preclinical research. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of VX-445 in preclinical studies?
A1: Preclinical research has identified two primary off-targets for VX-445: the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4 or SK4) and saccharopine dehydrogenase-like oxidoreductase (SCCPDH). VX-445 has been shown to directly inhibit KCa3.1 channels and bind to SCCPDH.
Q2: What is the functional consequence of VX-445 binding to KCa3.1?
A2: Inhibition of KCa3.1 by VX-445 can lead to a paradoxical decrease in chloride secretion across human bronchial epithelial cells.[1] KCa3.1 channels are involved in maintaining the electrochemical gradient that drives chloride efflux. By inhibiting these channels, VX-445 can reduce the driving force for chloride secretion, which may explain the diminished efficacy of the drug in some instances.
Q3: What is the significance of VX-445 binding to SCCPDH?
A3: SCCPDH has been identified as a specific off-target of VX-445 through chemoproteomics.[2][3] The functional consequence of this interaction is still under investigation, but it has been suggested that it may lead to dysregulation of amino acid metabolism.[2][3][4] This interaction could potentially contribute to some of the side effects observed in patients.
Q4: Has VX-445 been screened against a panel of kinases or other off-targets?
A4: Based on publicly available preclinical data, the results of a broad off-target screening of VX-445, such as a comprehensive kinase panel, have not been published. Therefore, a complete off-target profile is not currently available in the public domain.
Troubleshooting Guides
This section provides guidance for researchers who may encounter unexpected results in their experiments with VX-445.
Issue 1: Reduced or variable CFTR correction efficacy in cellular models.
-
Possible Cause: Off-target inhibition of KCa3.1 channels by VX-445 could be reducing the driving force for chloride secretion, thus masking the full potentiating effect on CFTR. This effect is dose-dependent.[1]
-
Troubleshooting Steps:
-
Concentration Optimization: Titrate the concentration of VX-445 in your experiments. The inhibition of KCa3.1 is observed at low micromolar concentrations (5 µM and 10 µM).[1] Lowering the concentration might mitigate the off-target effect while still achieving CFTR correction.
-
Electrophysiological Assessment: If possible, use patch-clamp electrophysiology to directly measure KCa3.1 channel activity in your cell model in the presence and absence of VX-445.
-
KCa3.1 Modulators: Co-application with a KCa3.1 opener could be attempted to counteract the inhibitory effect of VX-445, although this may introduce other experimental variables.
-
Issue 2: Unexpected metabolic changes in cells treated with VX-445.
-
Possible Cause: The binding of VX-445 to SCCPDH may be altering cellular metabolism, particularly amino acid pathways.[2][3][4]
-
Troubleshooting Steps:
-
Metabolomic Analysis: If you observe unexpected phenotypic changes, consider performing metabolomics to analyze changes in amino acid and related metabolite levels.
-
SCCPDH Overexpression/Knockdown: To confirm if the observed metabolic effects are mediated by SCCPDH, you can use cell lines with SCCPDH overexpression or knockdown to assess the impact of VX-445 treatment.
-
Competition Experiments: Use a 10-fold excess of unlabeled VX-445 to compete with any labeled VX-445 analogue to confirm the specificity of the interaction with SCCPDH in your experimental system.[2]
-
Quantitative Data on Off-Target Interactions
The following tables summarize the available quantitative data on the off-target interactions of VX-445 from preclinical studies.
Table 1: Inhibition of KCa3.1 Channel Activity by VX-445
| Parameter | Value | Cell Line | Assay | Source |
| % Inhibition at 5 µM | Statistically significant decrease in Cl- secretion | Human Bronchial Epithelial Cells | Short-circuit current (Isc) measurement | [1] |
| % Inhibition at 10 µM | Statistically significant decrease in Cl- secretion | Human Bronchial Epithelial Cells | Short-circuit current (Isc) measurement | [1] |
Note: A specific IC50 value for VX-445 inhibition of KCa3.1 is not yet publicly available.
Table 2: Binding of VX-445 to SCCPDH
| Parameter | Value | Cell Line | Assay | Source |
| % Reduction in probe binding with 10-fold excess VX-445 | 70% | Cystic Fibrosis Bronchial Epithelial (CFBE) cells | Photoaffinity Labeling & Chemoproteomics | [2] |
Note: A direct binding affinity (e.g., Kd) for the interaction between VX-445 and SCCPDH has not been reported.
Experimental Protocols
1. Measurement of KCa3.1 Channel Activity (Patch-Clamp Electrophysiology)
This is a generalized protocol based on standard electrophysiological techniques.
-
Cell Culture: Human bronchial epithelial cells or HEK293 cells heterologously expressing KCa3.1 are cultured on glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular (bath) solution typically contains (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 150 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with free Ca2+ buffered to a specific concentration to activate KCa3.1 channels, adjusted to pH 7.2.
-
Cells are voltage-clamped at a holding potential of -80 mV, and currents are elicited by voltage ramps or steps.
-
-
Drug Application: VX-445 is acutely applied to the bath solution at various concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine its effect on KCa3.1 currents.
-
Data Analysis: The magnitude of the KCa3.1 current before and after VX-445 application is measured and compared to determine the percentage of inhibition.
2. Identification of SCCPDH as an Off-Target (Photoaffinity Labeling and Chemoproteomics)
This protocol is a summary of the methodology used to identify SCCPDH as an off-target of VX-445.[2][4]
-
Probe Synthesis: A photoaffinity ligand of VX-445 (e.g., VU439) is synthesized, incorporating a photoreactive group (e.g., diazirine) and a clickable handle (e.g., alkyne).
-
Cell Treatment and Crosslinking:
-
Cystic Fibrosis Bronchial Epithelial (CFBE) cells are treated with the photoaffinity probe. A competition control group is pre-incubated with an excess of unlabeled VX-445.
-
Cells are irradiated with UV light to induce covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis and Click Chemistry:
-
Cells are lysed, and the proteome is harvested.
-
A reporter tag with a complementary reactive group (e.g., azide-biotin) is "clicked" onto the probe's handle via copper-catalyzed azide-alkyne cycloaddition.
-
-
Enrichment and Mass Spectrometry:
-
Biotin-tagged proteins are enriched using streptavidin beads.
-
The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control and whose enrichment is reduced in the competition sample are identified as specific binding partners of VX-445.
Visualizations
Caption: VX-445 inhibits the KCa3.1 channel, reducing the driving force for chloride secretion.
Caption: Workflow for identifying VX-445 off-targets using photoaffinity labeling and chemoproteomics.
References
Technical Support Center: Optimizing VX-445 Concentration for Primary Human Bronchial Epithelial Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of VX-445 (Elexacaftor) with primary human bronchial epithelial (HBE) cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for VX-445 in primary HBE cell experiments?
A1: Based on published studies, a common starting concentration for VX-445 as a CFTR corrector is in the low micromolar range. For initial experiments, a concentration of 1 to 3 µM is often used for overnight incubation to correct the folding and trafficking of mutant CFTR.[1][2]
Q2: What is the mechanism of action of VX-445?
A2: VX-445, also known as Elexacaftor, is a second-generation CFTR corrector.[3] It functions by binding to the cystic fibrosis transmembrane conductance regulator (CFTR) protein, facilitating its proper folding and trafficking to the cell surface.[3] This increases the density of functional CFTR channels on the apical membrane of epithelial cells.
Q3: Can VX-445 be used as a potentiator?
A3: While primarily classified as a corrector, some evidence suggests that VX-445 may also have some potentiator-like activity, meaning it can enhance the opening probability of the CFTR channel.[4] However, for robust potentiation, it is typically used in combination with a dedicated potentiator like Ivacaftor (VX-770).
Q4: How should I assess the efficacy of VX-445 treatment in my primary HBE cells?
A4: The efficacy of VX-445 can be assessed through various functional and biochemical assays:
-
Ussing Chamber Assay: This is the gold standard for measuring ion transport across epithelial monolayers. An increase in forskolin- and VX-770-stimulated short-circuit current (Isc) indicates improved CFTR function.[1][5]
-
Western Blotting: This technique can be used to visualize the maturation of the CFTR protein. A successful correction by VX-445 will result in an increase in the mature, fully glycosylated form of CFTR (Band C) relative to the immature, core-glycosylated form (Band B).[4][5]
Troubleshooting Guide
Problem 1: No significant increase in CFTR function observed after VX-445 treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal VX-445 Concentration | Titrate the concentration of VX-445. While 1-3 µM is a common starting point, the optimal concentration can vary between different HBE cell donors. Consider a dose-response experiment ranging from 0.1 µM to 10 µM. |
| Insufficient Incubation Time | For its corrector function, VX-445 typically requires overnight (16-24 hours) incubation to allow for protein synthesis, folding, and trafficking. Ensure adequate incubation time. |
| Poor Cell Health or Differentiation | Primary HBE cells need to be well-differentiated to form a polarized monolayer with functional tight junctions. Confirm cell health and proper differentiation by measuring transepithelial electrical resistance (TEER) and observing cell morphology. |
| Mutation-Specific Efficacy | The efficacy of VX-445 can vary depending on the specific CFTR mutation.[4] Confirm the genotype of your HBE cells and consult literature for the expected responsiveness of that mutation to VX-445. |
Problem 2: A decrease in chloride secretion is observed at higher VX-445 concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Inhibition of KCa3.1 Channels | At concentrations of 5 µM and 10 µM, VX-445 has been shown to inhibit the basolateral KCa3.1 potassium channel.[1] This inhibition reduces the electrochemical driving force for chloride exit, paradoxically decreasing overall chloride secretion.[1][6][7] |
| If you observe this effect, reduce the VX-445 concentration to a range where it corrects CFTR without significantly inhibiting KCa3.1 (e.g., 1-3 µM).[1] | |
| Consider the acute versus chronic effects. This inhibitory effect is often observed with acute application of higher concentrations in functional assays.[1] |
Problem 3: High variability in results between different primary HBE cell donors.
| Possible Cause | Troubleshooting Step |
| Genetic Background and Donor Variability | Primary cells from different donors will inherently have genetic and physiological differences, leading to varied responses to drug treatment. |
| Use cells from multiple donors (n ≥ 3) for your experiments to ensure the observed effects are reproducible and not donor-specific. | |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including media, supplements, and differentiation protocols, across all donor cells to minimize experimental variability. |
Problem 4: Signs of cytotoxicity observed after VX-445 treatment.
| Possible Cause | Troubleshooting Step |
| High VX-445 Concentration | Although specific cytotoxicity data for VX-445 in primary HBE cells is not extensively published, high concentrations of any compound can be toxic. |
| Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic threshold of VX-445 for your specific HBE cells. | |
| Solvent Toxicity | VX-445 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Data Presentation
Table 1: Summary of VX-445 Concentrations Used in Primary HBE Cell Experiments
| Concentration | Context of Use | Observed Effect | Reference(s) |
| 1 µM | Overnight incubation for F508del CFTR correction (in combination with VX-661). | No acute effect on Cl- secretion, used for correction. | [1] |
| 2 µM | Used in combination with Tezacaftor and Ivacaftor. | Increased mature CFTR protein expression. | [2] |
| 3 µM | Used for CFTR correction. | Showed correction of some CFTR mutations. | [4] |
| 5 µM | Acute application in Ussing chamber experiments. | Significantly decreased forskolin-mediated Cl- secretion. | [1] |
| 10 µM | Acute application in Ussing chamber experiments. | Significantly inhibited forskolin-stimulated Cl- secretion; potentiated BKCa channels. | [1][8] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
-
Cell Culture: Culture primary HBE cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface for at least 4-6 weeks to ensure full differentiation and polarization.
-
VX-445 Treatment: For corrector activity, incubate the cells with VX-445 (e.g., 1-3 µM) in the basolateral medium for 16-24 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with appropriate Ringer's solution on both the apical and basolateral sides. Maintain the temperature at 37°C and continuously bubble with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the epithelium to 0 mV and measure the Isc.
-
Apically add a sodium channel blocker (e.g., amiloride, 100 µM) to inhibit ENaC-mediated current.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin (B1673556), 10-20 µM) to the basolateral side.
-
Add a CFTR potentiator (e.g., VX-770, 1-10 µM) to the apical side to maximally activate CFTR.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to each compound. An increase in the forskolin and VX-770-stimulated Isc in VX-445-treated cells compared to vehicle-treated controls indicates successful CFTR correction.
Protocol 2: Western Blotting for CFTR Maturation
-
Cell Lysis: After overnight treatment with VX-445, wash the HBE cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.
-
An increase in the Band C to Band B ratio in VX-445-treated cells indicates improved CFTR maturation.
-
Visualizations
Caption: Figure 1. A generalized workflow for optimizing VX-445 concentration in primary HBE cells.
Caption: Figure 2. The dual effect of VX-445 on HBE cells.
Caption: Figure 3. A decision tree for troubleshooting common issues with VX-445.
References
- 1. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels | Semantic Scholar [semanticscholar.org]
- 8. Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elexacaftor (B607289) and the elexacaftor/tezacaftor (B612225)/ivacaftor (B1684365) (ETI) combination therapy in laboratory models. The following information is intended to help manage and troubleshoot potential adverse events and unexpected results during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of elexacaftor?
Elexacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It functions by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface.[1][3] This increases the quantity of mature CFTR protein at the cell membrane, leading to improved ion transport.[1][2] Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different binding site, and ivacaftor, a CFTR potentiator that enhances the channel's opening probability.[1][3][4] This triple combination, known as ETI, provides a synergistic effect to restore CFTR function.[1]
Q2: What are the most common adverse events associated with elexacaftor-based therapies in clinical settings?
In clinical use, the most frequently reported adverse events associated with elexacaftor/tezacaftor/ivacaftor (ETI) therapy include elevated liver enzymes (hepatotoxicity), skin rash, headache, and epigastric pain.[5][6][7] Neuropsychiatric symptoms such as depression, anxiety, and sleep disturbances have also been reported.[6][7][8]
Q3: Can I expect to see similar adverse events in my laboratory models?
It is plausible that some of the clinically observed adverse events, such as hepatotoxicity and cellular stress, may be recapitulated in laboratory models. For instance, in vitro studies using liver cell lines or primary hepatocytes may show signs of cytotoxicity or metabolic disruption.[9][10] Animal models may exhibit elevated liver enzymes or behavioral changes that could correlate with neuropsychiatric side effects.[11][12] However, the manifestation and severity of these events can vary significantly depending on the model system, drug concentration, and duration of exposure.
Q4: How should I prepare elexacaftor/tezacaftor/ivacaftor for in vitro experiments?
Elexacaftor, tezacaftor, and ivacaftor are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.[13] For cell culture experiments, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.1-0.5%.[6] Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.[6]
Troubleshooting Guides
In Vitro Models (Cell Lines, Organoids)
Q5: I am observing significant cell death in my cell culture after treatment with ETI. How can I troubleshoot this?
Possible Cause 1: High Inhibitor Concentration
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of ETI for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50 value for CFTR correction.[6]
Possible Cause 2: Solvent Toxicity
-
Solution: Verify that the final concentration of your solvent (e.g., DMSO) is within a non-toxic range (typically ≤ 0.1%). Run a vehicle-only control to assess the toxicity of the solvent itself.[6]
Possible Cause 3: Cell Line Sensitivity
-
Solution: Some cell lines are inherently more sensitive to chemical treatments. If possible, consider using a more robust cell line or perform extensive optimization of the drug concentration and exposure time.[6]
Possible Cause 4: Off-Target Effects
-
Solution: The observed cytotoxicity may be due to the modulation of unintended cellular targets. To investigate this, you can use an orthogonal validation approach by testing a structurally different CFTR corrector to see if it produces the same phenotype. Additionally, genetic validation methods like siRNA knockdown of the target protein can help confirm that the observed effect is on-target.[14]
Q6: My forskolin-induced swelling (FIS) assay results in organoids are inconsistent after ETI treatment. What could be the issue?
Possible Cause 1: Suboptimal Organoid Quality
-
Solution: Ensure you are using mature organoids with multiple buddings for your FIS assay. The quality and size of the organoids can significantly impact the swelling response.[15]
Possible Cause 2: Inadequate Pre-treatment with Correctors
-
Solution: For assessing the efficacy of correctors like elexacaftor and tezacaftor, pre-treatment of the organoids is necessary. A common protocol involves incubating the organoids with the correctors for 18-24 hours prior to the addition of forskolin (B1673556) and ivacaftor.[15]
Possible Cause 3: Issues with Assay Buffer or Reagents
-
Solution: While the FIS assay can be performed in culture medium, the swelling is often more pronounced in a Krebs-Ringer Bicarbonate (KBR) buffer.[16] Ensure that your forskolin and other reagents are fresh and used at the correct final concentrations.
Q7: The Western blot for CFTR protein shows variable levels of the mature (Band C) form after elexacaftor treatment. How can I improve consistency?
Possible Cause 1: Inconsistent Cell Lysis and Sample Preparation
-
Solution: Use a standardized lysis buffer (e.g., RIPA buffer with protease inhibitors) and ensure complete cell lysis.[17] Avoid boiling samples containing CFTR; instead, incubate at a lower temperature (e.g., 37°C or 55°C) for 15-30 minutes.[3][17]
Possible Cause 2: Issues with Gel Electrophoresis and Transfer
-
Solution: Use a lower percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel to achieve better separation of the large CFTR protein bands.[17][18] Ensure efficient transfer to a suitable membrane (e.g., nitrocellulose or PVDF).[18]
Possible Cause 3: Antibody Performance
-
Solution: Use a validated primary antibody specific for CFTR. The concentration of the primary antibody may need to be optimized. Ensure adequate blocking of the membrane to minimize non-specific binding.[17]
In Vivo Models (Animal Studies)
Q8: I am observing elevated liver enzymes (ALT, AST) in my animal models treated with ETI. How can I manage and investigate this?
Possible Cause 1: Drug-Induced Liver Injury (DILI)
-
Solution: Monitor liver function regularly by measuring serum levels of ALT, AST, and bilirubin.[12] If significant elevations are observed, consider a dose-reduction study to determine if the hepatotoxicity is dose-dependent. A lower, yet still efficacious, dose may mitigate the liver injury.[19]
Possible Cause 2: Species-Specific Metabolism
-
Solution: Be aware that drug metabolism can differ between animal species and humans. The observed hepatotoxicity may be specific to the animal model used. Investigating the metabolic profile of elexacaftor in your model species can provide valuable insights.[20]
Possible Cause 3: Underlying Conditions in the Animal Model
-
Solution: Pre-existing conditions or the genetic background of the animal model could predispose them to DILI. Ensure that your control animals are healthy and that any underlying conditions are well-characterized.
Q9: My animal models are exhibiting behavioral changes (e.g., anxiety, altered activity) after ETI administration. How can I approach this?
Possible Cause 1: Potential Neuropsychiatric Off-Target Effects
-
Solution: Implement standardized behavioral tests to systematically assess anxiety, depression-like behavior, and cognitive function in your animal models. Examples include the elevated plus-maze for anxiety and the forced swim test for depression-like behavior.[19][21]
Possible Cause 2: General Malaise or Toxicity
-
Solution: The observed behavioral changes may be a non-specific consequence of general toxicity or discomfort. Monitor the animals for other signs of adverse effects, such as weight loss, changes in food and water intake, and altered grooming habits.
Possible Cause 3: Stress from Experimental Procedures
-
Solution: Handling and dosing procedures can be stressful for animals. Ensure that all procedures are performed by trained personnel and that the animals are properly habituated to handling to minimize stress-induced behavioral changes.
Data Presentation
Table 1: In Vitro Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on CFTR Function
| Model System | Genotype | Assay | Outcome Measure | Result | Reference |
| Human Bronchial Epithelial (HBE) Cells | F508del/F508del | Ussing Chamber | Change in Short-Circuit Current (Isc) | Significant increase in chloride transport | |
| Human Nasal Epithelial Cells | F508del/F508del | Transepithelial Current (It) Measurement | Change in It | Significant increase in CFTR-mediated current | [22] |
| Intestinal Organoids | F508del/Class I Mutation | Forskolin-Induced Swelling (FIS) | Area Under the Curve (AUC) | Significant swelling, indicating CFTR function restoration | [16] |
| HEK293 Cells | N1303K-CFTR | Patch Clamp | Whole-cell Current | Enhanced CFTR function to ~40% of wild-type | [23] |
Table 2: Clinically Reported Adverse Events with ETI Therapy
| Adverse Event Category | Specific Event | Frequency | Reference |
| Hepatobiliary | Elevated Liver Enzymes (ALT/AST) | Up to 16.2% in some cohorts | [5][6] |
| Skin and Subcutaneous Tissue | Rash | 11.27% in one study | [6] |
| Gastrointestinal | Epigastric Pain | 7.75% in one study | [6] |
| Nervous System | Headache | 4.2% in one study | [6] |
| Psychiatric | Depression, Anxiety, Sleep Disorders | Reported, frequency varies | [6][7][8] |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Organoids
Objective: To quantify CFTR function in intestinal or airway organoids by measuring the degree of swelling upon stimulation with forskolin.
Methodology:
-
Organoid Culture: Culture organoids to maturity (e.g., with multiple buddings) in a suitable matrix like Matrigel®.[15]
-
Corrector Pre-treatment (Optional): For assessing corrector efficacy, pre-incubate organoids with elexacaftor/tezacaftor for 18-24 hours. Include a vehicle control (DMSO).[15]
-
Assay Initiation: At time zero (T=0), capture brightfield images of the organoids.
-
Swelling Induction: Replace the culture medium with a pre-warmed assay solution containing forskolin (e.g., 10 µM) and a CFTR potentiator like ivacaftor or genistein. An ENaC inhibitor like amiloride (B1667095) can be included to maximize the swelling response.[1]
-
Image Acquisition: Incubate the plate at 37°C and capture images at regular intervals (e.g., every 20-30 minutes) for up to 2 hours or until swelling plateaus.[16]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point. The change in area over time is a measure of CFTR function. Results can be expressed as the percentage increase in area or the area under the curve (AUC).[16]
Protocol 2: Western Blotting for CFTR Protein
Objective: To detect and quantify the immature (Band B) and mature (Band C) forms of the CFTR protein in cell lysates.
Methodology:
-
Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease inhibitors.[17]
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 15-20 µg) with Laemmli sample buffer. Do not boil the samples; instead, incubate at 37°C for 30-45 minutes.[17]
-
SDS-PAGE: Separate the proteins on a low-percentage (e.g., 6-8%) polyacrylamide gel.[17][18]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17] Band B (immature, core-glycosylated) will appear at a lower molecular weight than Band C (mature, complex-glycosylated).[24]
Mandatory Visualizations
Caption: Mechanism of action for elexacaftor and tezacaftor in correcting F508del-CFTR protein folding.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell culture experiments.
Caption: A simplified experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
- 1. stemcell.com [stemcell.com]
- 2. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 4. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 16. stemcell.com [stemcell.com]
- 17. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 19. Animal models of maternal depression for monitoring neurodevelopmental changes occurring in dams and offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cff.org [cff.org]
Technical Support Center: VX-445 (Elexacaftor) Experimental Strategies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for VX-445 (elexacaftor) dose reduction in experimental setups. The following information includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of VX-445?
A1: VX-445, also known as elexacaftor, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] Its primary mechanism of action is to facilitate the processing and trafficking of the CFTR protein, particularly the F508del mutant, to the cell surface, thereby increasing the amount of functional CFTR protein.[2][3]
Q2: Why is dose reduction for VX-445 a relevant experimental consideration?
A2: Dose reduction studies are crucial for several reasons:
-
Minimizing Off-Target Effects: At higher concentrations, VX-445 can exhibit off-target effects, such as the inhibition of KCa3.1 potassium channels, which can influence experimental outcomes.[4][5] Dose reduction can help to mitigate these effects and ensure that the observed results are primarily due to the on-target activity of VX-445.
-
Investigating Dose-Response Relationships: Understanding the minimal effective concentration and the full dose-response curve is fundamental for interpreting experimental data and translating findings into potential therapeutic applications.
-
Managing Cellular Toxicity: Although generally well-tolerated, high concentrations of any small molecule, including VX-445, can induce cellular stress or toxicity.[6] Determining the optimal non-toxic concentration range is essential for maintaining the health of the experimental system.
-
Simulating Clinical Scenarios: In clinical practice, dose adjustments of elexacaftor/tezacaftor (B612225)/ivacaftor (ETI) are sometimes made in response to adverse events.[7][8] Experimental dose reduction studies can provide insights into the continued efficacy at lower concentrations.
Q3: What is a typical starting concentration range for VX-445 in in vitro experiments?
A3: Based on published studies, a common starting concentration for VX-445 in in vitro cell-based assays ranges from low nanomolar to low micromolar. For example, studies have used concentrations of 1 µM, 3 µM, 5 µM, and 10 µM.[4][9][10][11] The optimal concentration will depend on the specific cell type, the experimental endpoint being measured, and whether VX-445 is used alone or in combination with other CFTR modulators like tezacaftor and ivacaftor.
Q4: What is a suitable vehicle for dissolving VX-445 for in vitro and in vivo experiments?
A4: For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of VX-445.[2][3][12] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity.[13][14][15][16] For in vivo studies in animal models, VX-445 has been formulated in a mixture of DMSO and peanut butter for oral administration in rats.[6] Another formulation involves a mix of DMSO, PEG300, Tween-80, and saline.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal or unexpected cellular response in vehicle-treated controls. | DMSO concentration is too high, causing cellular stress or off-target effects. | - Ensure the final DMSO concentration in your assay is at a non-toxic level (ideally ≤ 0.1%).[14][15] - Run a DMSO dose-response curve to determine the maximal tolerated concentration for your specific cell line. - Prepare a fresh stock solution of VX-445 and dilute it appropriately. |
| Low or no observable effect of VX-445 on CFTR correction. | - VX-445 concentration is too low. - Inadequate incubation time for CFTR correction. - Poor solubility or precipitation of VX-445 in the media. - The specific CFTR mutation is not responsive to VX-445. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). - Increase the incubation time. For CFTR correction, cells are often treated for 24-48 hours.[17] - Visually inspect the media for any signs of precipitation. Ensure the stock solution is fully dissolved before diluting into the media. - Confirm from literature that the CFTR variant you are studying is known to be responsive to VX-445. |
| Observed cellular toxicity at expected therapeutic concentrations. | - The cell line is particularly sensitive to VX-445. - Off-target effects are leading to cytotoxicity. - The compound has degraded or is impure. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your cell line.[18] - Consider dose reduction and shorter exposure times. - Investigate potential off-target effects. For example, VX-445 is known to inhibit KCa3.1 channels.[4][5] - Use a fresh, high-purity batch of VX-445. |
| Variability between experimental replicates. | - Inconsistent cell seeding density. - Inaccurate pipetting of the compound. - Edge effects in multi-well plates. - Incomplete dissolution of VX-445 stock solution. | - Ensure a uniform cell monolayer is achieved before treatment. - Use calibrated pipettes and perform serial dilutions carefully. - Avoid using the outer wells of multi-well plates or fill them with media/PBS to maintain humidity. - Ensure the VX-445 stock solution is completely dissolved and vortexed before each use. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of VX-445 in Different Cell Lines
| Cell Line | CFTR Mutation | VX-445 Concentration | Endpoint | Observed Effect | Reference |
| CFBE41o- | F508del | ~0.28 µM (EC₅₀ in presence of 3 µM VX-661) | CFTR PM Density | Increased PM density to ~45% of WT | [19] |
| FRT | P67L | 3 µM and 5 µM | Short-circuit current (Isc) | Mildly corrected function (~30% of VX-661 correction) | [20] |
| HEK293T | F508del | 3 µM | Western Blot (C-band) | Nominal rescue of mature CFTR | [21] |
| Human Bronchial Epithelial (HBE) | F508del | 5 µM and 10 µM | Inhibition of forskolin-mediated Cl⁻ secretion | Significant decrease in Cl⁻ secretion | [4] |
Table 2: In Vivo Dosing of Elexacaftor (VX-445) in Animal Models
| Animal Model | Dosing Regimen | Route of Administration | Endpoint(s) | Observed Effect | Reference |
| Sprague Dawley Rat | 6.7 mg/kg/day (in combination with tezacaftor and ivacaftor) | Oral | Fetal tissue distribution | Elexacaftor detected in fetal tissues | [17] |
| Phe508del Rat | 6.7 mg/kg/day (in combination with tezacaftor and ivacaftor) | Oral (in peanut butter) | Nasal potential difference | Restoration of chloride ion transport | [6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Dose-Response Evaluation of VX-445 using Ussing Chamber Assay
This protocol outlines a method to assess the functional correction of F508del-CFTR by VX-445 in a polarized epithelial cell monolayer.
1. Cell Culture:
-
Seed CFBE41o- cells expressing F508del-CFTR onto permeable supports (e.g., Transwell inserts) at a high density.
-
Culture the cells for 5-7 days to allow for the formation of a polarized monolayer with high transepithelial electrical resistance (TEER).
2. VX-445 Treatment (Dose-Response):
-
Prepare a 10 mM stock solution of VX-445 in sterile DMSO.
-
Prepare a series of dilutions of VX-445 in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the medium in both the apical and basolateral chambers of the Transwell inserts with the medium containing the different concentrations of VX-445 or vehicle control (medium with DMSO).
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for CFTR correction.
3. Ussing Chamber Measurement:
-
Mount the permeable supports in an Ussing chamber system.
-
Fill both the apical and basolateral chambers with a physiological Ringer's solution pre-warmed to 37°C and bubbled with 95% O₂/5% CO₂.
-
Measure the baseline short-circuit current (Isc).
-
To measure CFTR-mediated chloride secretion, sequentially add the following reagents to the apical side:
-
Amiloride (100 µM) to block the epithelial sodium channel (ENaC).
-
Forskolin (10 µM) to activate CFTR through cAMP stimulation.
-
Ivacaftor (VX-770, 1 µM) to potentiate the activity of corrected CFTR at the cell surface.
-
CFTRinh-172 (10 µM) to inhibit CFTR-mediated current and confirm the specificity of the signal.
-
-
Record the change in Isc after each addition. The magnitude of the forskolin- and ivacaftor-stimulated current, which is inhibited by CFTRinh-172, reflects the functional correction of CFTR.
Protocol 2: Western Blot Analysis of CFTR Correction by VX-445
This protocol describes how to assess the effect of VX-445 on the maturation of the F508del-CFTR protein.
1. Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and transiently transfect them with a plasmid encoding F508del-CFTR.
-
Allow the cells to express the protein for 24 hours.
-
Treat the cells with varying concentrations of VX-445 (e.g., 0.1, 1, 3, 10 µM) or vehicle (DMSO) for an additional 24 hours.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 6% polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
The immature, core-glycosylated form of CFTR (Band B) runs at a lower molecular weight than the mature, complex-glycosylated form (Band C). An increase in the intensity of Band C indicates successful correction of CFTR trafficking.
Visualizations
Caption: Mechanism of action of VX-445 as a CFTR corrector.
Caption: Logical workflow for experimental dose reduction of VX-445.
Caption: Experimental workflow for Ussing chamber analysis of VX-445.
References
- 1. A Phase 3 Open-Label Study of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elexacaftor | VX-445 | CFTR Corrector | TargetMol [targetmol.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Safety of elexacaftor/tezacaftor/ivacaftor dose reduction: Mechanistic exploration through physiologically based pharmacokinetic modeling and a clinical case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. researchgate.net [researchgate.net]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. benchchem.com [benchchem.com]
- 18. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating confounding factors in VX-445 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating confounding factors during experiments with VX-445 (Elexacaftor).
Frequently Asked Questions (FAQs)
Q1: What is VX-445 and what is its primary mechanism of action?
A1: VX-445, also known as Elexacaftor (B607289), is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Its primary mechanism is to facilitate the proper folding and trafficking of mutant CFTR protein, particularly the F508del variant, to the cell surface.[3][4] By binding to the CFTR protein, it stabilizes its structure, allowing more of the functional protein to reach the plasma membrane where it can transport chloride ions.[4][5]
Q2: Why is VX-445 typically used in a triple combination therapy?
A2: VX-445 is a component of Trikafta® (in the US) and Kaftrio® (in Europe), which also includes Tezacaftor (VX-661), another corrector, and Ivacaftor (VX-770), a potentiator.[5] VX-445 and Tezacaftor act synergistically as correctors, targeting different structural defects in the F508del-CFTR protein to maximize its delivery to the cell surface.[2][5] Ivacaftor then acts as a potentiator, increasing the channel's open probability to enhance the flow of chloride ions.[5] This combination approach addresses both the trafficking and functional defects of the mutant CFTR protein.[5][6][7]
Q3: What are the recommended in vitro concentrations for VX-445 experiments?
A3: The optimal concentration of VX-445 for in vitro experiments can vary depending on the cell type and the specific assay. However, published studies commonly use concentrations in the low micromolar range. For example, concentrations of 1 µM to 10 µM have been used in Ussing chamber and patch-clamp experiments on human bronchial epithelial (HBE) cells.[8][9] For immunoblotting experiments in HEK293T cells, a concentration of 3 µM has been reported.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Which cell lines are suitable for studying the effects of VX-445?
A4: Several cell lines are commonly used to investigate the effects of VX-445 and other CFTR modulators. These include:
-
Human Bronchial Epithelial (HBE) cells: Primary HBE cells expressing mutant CFTR (e.g., F508del) are considered a gold standard as they closely mimic the native tissue.[6][7][8]
-
Cystic Fibrosis Bronchial Epithelial (CFBE) cells: These are immortalized cell lines derived from CF patients, such as those with the F508del mutation.[4]
-
Fischer Rat Thyroid (FRT) cells: These cells do not endogenously express CFTR and are often used for heterologous expression of specific CFTR mutants to study their function and response to modulators.[4]
-
Human Embryonic Kidney (HEK) 293 cells: Similar to FRT cells, HEK293T cells are easily transfected and are a common system for overexpressing specific CFTR variants to study protein trafficking and function.[4][10]
Troubleshooting Guide
Q5: My experiment shows that VX-445 is inhibiting chloride secretion, which is the opposite of its intended effect. What could be the cause?
A5: This paradoxical effect is a known confounding factor. Studies have shown that VX-445 can have off-target effects, particularly the direct inhibition of the basolateral potassium channel KCa3.1 at micromolar concentrations.[8][9][11] The KCa3.1 channel is crucial for maintaining the electrochemical gradient that drives chloride secretion through CFTR. By inhibiting KCa3.1, VX-445 can reduce the driving force for chloride exit, leading to a diminished overall chloride secretory response, even if CFTR function is corrected.[8][9] This effect appears to be concentration-dependent, with significant inhibition observed at 5 µM and 10 µM.[8][9]
Q6: I am observing high variability in my results when using VX-445. What are some potential sources of this variability?
A6: Variability in VX-445 experiments can arise from several factors:
-
Cell Culture Conditions: The passage number, confluency, and differentiation state of your cells can significantly impact their response to CFTR modulators. Ensure consistent cell culture practices.
-
CFTR Variant-Dependent Effects: The efficacy of VX-445 can differ between various CFTR mutations.[4][12] For instance, the P67L mutant has shown a minimal response to VX-445 compared to the L206W mutant.[4]
-
Drug-Drug Interactions: VX-445 is metabolized by the cytochrome P450 3A (CYP3A) pathway.[13] If your experimental system or other co-administered compounds inhibit or induce CYP3A, it could alter the effective concentration of VX-445.[13]
-
Experimental Assay Limitations: Some assays, like the forskolin-induced swelling of intestinal organoids, may have a "ceiling effect" that can mask the full efficacy of highly effective modulators like VX-445.[14]
Q7: My Western blot analysis does not show a significant increase in the mature (Band C) form of F508del-CFTR after VX-445 treatment. What can I do to troubleshoot this?
A7: If you are not observing the expected shift from the immature (Band B) to the mature, complex-glycosylated (Band C) form of CFTR, consider the following:
-
Incubation Time: Ensure that the cells have been incubated with VX-445 for a sufficient duration. A 24 to 48-hour incubation is common for corrector compounds to allow for protein synthesis, folding, and trafficking.[4]
-
Corrector Combination: VX-445 works synergistically with other correctors like Tezacaftor (VX-661).[5] Its effect may be more pronounced when used in combination, as this dual-corrector approach addresses multiple folding defects.
-
Protein Loading and Antibody Sensitivity: Verify your total protein loading and the sensitivity of your anti-CFTR antibody. The overall amount of rescued CFTR might still be low relative to total cellular protein.
-
Cell Line Specifics: The efficiency of CFTR correction can be cell-line dependent. Ensure your chosen cell line is a suitable model for studying F508del-CFTR processing.
Detailed Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol is adapted from methodologies used to assess the effect of VX-445 on ion transport in polarized epithelial cells.[4]
-
Cell Culture: Seed Fischer Rat Thyroid (FRT) cells expressing the F508del-CFTR mutation on Transwell permeable supports. Culture the cells until a polarized monolayer is formed, typically indicated by a transepithelial resistance (Rt) of at least 400 Ω·cm².
-
Corrector Incubation: Treat the cell monolayers with VX-445 (e.g., 3 µM) and/or other correctors (e.g., Tezacaftor) for 48 hours from both the apical and basolateral sides.
-
Ussing Chamber Setup: Mount the Transwell supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological saline solutions and maintain at 37°C.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the monolayer to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.
-
Establish a baseline Isc.
-
To activate CFTR, add forskolin (B1673556) (e.g., 10-20 µM) to the apical side to raise intracellular cAMP levels.
-
To potentiate the channel, add a CFTR potentiator like VX-770 (Ivacaftor).
-
To confirm the measured current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172).
-
-
Data Analysis: Calculate the change in Isc in response to each compound. The magnitude of the forskolin- and VX-770-stimulated current reflects the level of corrected CFTR function at the cell surface.
Protocol 2: Immunoblotting for CFTR Protein Maturation
This protocol is used to qualitatively and quantitatively assess the correction of CFTR protein trafficking.[4][15]
-
Cell Culture and Treatment: Plate HEK293T or CFBE cells and transfect with the F508del-CFTR plasmid if necessary. Allow cells to reach confluency. Treat the cells with VX-445 (e.g., 3 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Rinse the cells with ice-cold PBS. Lyse the cells on the plate using a suitable lysis buffer (e.g., TNI buffer: 50 mM Tris-base, 150 mM NaCl, pH 7.5, and 0.5% IGEPAL CA-630) containing protease inhibitors.
-
Protein Quantification: Harvest the lysate and determine the total protein concentration using a standard method like the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations.
-
Separate the proteins by SDS-PAGE using a low-percentage acrylamide (B121943) gel (e.g., 6-8%) to resolve the high molecular weight CFTR protein.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated CFTR (Band B) will appear as a lower molecular weight band (~150 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) will be a higher molecular weight band (~170-180 kDa).[15] Quantify the band intensities to determine the ratio of Band C to Band B as a measure of correction efficiency.
Quantitative Data Summaries
Table 1: Summary of Phase 3 Clinical Trial Efficacy Data for VX-445 Triple Combination Therapy
| Patient Population | Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline | Reference |
| One F508del mutation and one minimal function mutation (F/MF) | VX-445 Triple Combination | 200 | +13.8 percentage points (at week 4) | [16] |
| Placebo | 203 | -0.2 percentage points (at week 4) | [16] | |
| Two F508del mutations (F/F) | VX-445 added to Tezacaftor/Ivacaftor | 55 | +10.0 percentage points (at week 4) | [16] |
| Placebo added to Tezacaftor/Ivacaftor | 52 | +0.4 percentage points (at week 4) | [16] |
ppFEV1: percent predicted forced expiratory volume in one second
Table 2: In Vitro Efficacy of VX-445 on F508del-CFTR Function in Human Bronchial Epithelial (HBE) Cells
| Treatment Combination | Chloride Transport (% of wild-type CFTR) | Reference |
| Vehicle (DMSO) | ~5% | [7] |
| Tezacaftor-Ivacaftor | ~20% | [7] |
| VX-445 -Tezacaftor-Ivacaftor | ~60% | [7] |
Data are approximate values derived from published figures and represent the significant improvement in chloride transport with the addition of VX-445.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. elexacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulator-refractory cystic fibrosis: Defining the scope and challenges of an emerging at-risk population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cff.org [cff.org]
- 16. Two Phase 3 Studies of the Triple Combination of VX-445, Tezacaftor and Ivacaftor Met Primary Endpoint of Improvement in Lung Function (ppFEV1) in People with Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
Technical Support Center: Optimizing In Vitro VX-445 Studies for Translational Relevance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the CFTR corrector, VX-445 (elexacaftor). Our goal is to help you design and execute robust in vitro experiments that yield translationally relevant data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of VX-445 and how does it differ from other CFTR correctors?
A1: VX-445 is a "next-generation" cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] Its primary mechanism is to restore the function of the most common disease-causing mutant protein, F508del-CFTR.[2][3] It achieves this by binding to the mutated protein and facilitating its proper folding and trafficking to the cell surface.[2][3] VX-445 is classified as a type III corrector, distinguishing it from type I correctors like VX-809 (lumacaftor) and VX-661 (tezacaftor) by its different binding site and mechanism of action.[4][5] This allows VX-445 to work synergistically with other correctors and potentiators.[1][4]
Q2: I'm not seeing the expected increase in mature CFTR protein in my immunoblotting experiments after VX-445 treatment. What could be the issue?
A2: Several factors could contribute to this issue:
-
Suboptimal Compound Concentration: The effective concentration of VX-445 can vary between cell types. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model. For instance, in human bronchial epithelial (HBE) cells, concentrations around 2-3 μM have been shown to be effective.[1]
-
Incubation Time: Ensure a sufficient incubation period for VX-445 to exert its corrective effect. Typically, an overnight incubation is required to see a significant increase in the mature, fully-glycosylated form (Band C) of CFTR.
-
Combination with Other Modulators: The corrective effect of VX-445 is often significantly enhanced when used in combination with other CFTR modulators like tezacaftor (B612225) (a type I corrector) and ivacaftor (B1684365) (a potentiator).[1][2][3] Consider testing the triple combination to maximize the rescue of F508del-CFTR.
-
Cell Model Specifics: The response to VX-445 can be cell-line dependent. Primary HBE cells are considered a gold standard, but immortalized cell lines like CFBE41o- may also be used.[4] Be aware of the specific characteristics and limitations of your chosen cell model.
-
Experimental Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls (if available) to ensure the validity of your results.
Q3: My Ussing chamber experiments show a smaller than expected increase in chloride transport with VX-445. How can I troubleshoot this?
A3: Inconsistent Ussing chamber results can arise from several sources:
-
Cell Monolayer Integrity: Ensure your epithelial cells have formed a tight, polarized monolayer with high transepithelial electrical resistance (TEER) before starting the experiment. Low TEER values can indicate a leaky monolayer, which will compromise your results.
-
Compound Concentrations and Acute vs. Chronic Effects: For corrective effects, cells should be pre-incubated with VX-445 (often in combination with tezacaftor) for an extended period (e.g., 24-48 hours) before mounting in the Ussing chamber. The potentiator, ivacaftor, is typically added acutely during the experiment to activate the corrected CFTR channels at the cell surface.
-
Off-Target Effects: Recent studies have shown that VX-445 can have off-target effects, such as inhibiting basolateral KCa3.1 potassium channels at higher concentrations (e.g., 5-10 µM).[6] This can reduce the driving force for chloride secretion and paradoxically decrease the measured current. Consider using the lowest effective concentration of VX-445.
-
Stimulation Protocol: Use a standard stimulation cocktail to activate CFTR, typically including forskolin (B1673556) (to raise cAMP levels) and a potentiator like ivacaftor or genistein. The order and timing of compound addition are critical.
Q4: Can VX-445 be used to study CFTR mutations other than F508del?
A4: While VX-445 was primarily developed to correct the F508del mutation, there is emerging research on its effects on other rare CFTR variants.[5][7] The responsiveness of a particular mutant to VX-445 can be highly variable and depends on the specific molecular defect caused by the mutation.[5][7] It is crucial to perform empirical testing on cell models expressing the specific mutation of interest to determine the efficacy of VX-445.
Troubleshooting Guides
Immunoblotting for CFTR Expression
| Problem | Possible Cause | Suggested Solution |
| No or weak C-band (mature CFTR) signal | Insufficient VX-445 concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Ineffective correction in the chosen cell model. | Consider using a more responsive cell line or primary cells. Ensure the cells express the F508del-CFTR mutation. | |
| Poor antibody quality or incorrect blotting technique. | Validate your primary antibody against a known positive control. Optimize blocking and washing steps. | |
| High background or non-specific bands | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
| Inadequate blocking or washing. | Increase the duration or stringency of blocking and washing steps. Use a different blocking agent (e.g., BSA instead of milk). | |
| Inconsistent protein loading | Inaccurate protein quantification. | Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading amounts. |
| Uneven transfer. | Verify complete and even transfer of proteins to the membrane. |
Ussing Chamber Experiments for CFTR Function
| Problem | Possible Cause | Suggested Solution |
| Low or unstable baseline TEER | Incomplete cell polarization or monolayer formation. | Allow cells to culture for a longer duration. Optimize cell seeding density and culture conditions. |
| Cell damage during handling. | Handle cell inserts with care. Ensure proper equilibration in the Ussing chamber before starting measurements. | |
| No response to forskolin/ivacaftor | Absence of functional CFTR at the cell surface. | Confirm CFTR expression in your cell model. For F508del, ensure adequate pre-incubation with correctors. |
| Inactive stimulating agents. | Prepare fresh solutions of forskolin and ivacaftor. | |
| Paradoxical decrease in current after VX-445 addition | Off-target inhibition of basolateral potassium channels. | Use a lower concentration of VX-445 for acute additions. Focus on the chronic corrective effects by pre-incubating with the compound.[6] |
| High variability between replicates | Inconsistent cell monolayers. | Ensure consistent cell culture practices. Use inserts from the same passage and culture period. |
| Technical variability in the Ussing chamber setup. | Ensure proper clamping of the inserts, consistent buffer composition and temperature, and correct electrode placement. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of VX-445 in Combination with Tezacaftor and Ivacaftor in Human Bronchial Epithelial (HBE) Cells
| Treatment | Mature CFTR Protein (% of WT) | Chloride Transport (% of WT) |
| Vehicle | < 5% | < 5% |
| VX-445 | ~15% | ~10% |
| Tezacaftor | ~10% | ~5% |
| VX-445 + Tezacaftor | ~30% | ~25% |
| VX-445 + Tezacaftor + Ivacaftor | ~30% | ~60% |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and donor cells. Data is compiled from multiple sources for illustrative purposes.[1][2]
Experimental Protocols
Key Experiment 1: Immunoblotting for CFTR Protein Expression
Objective: To assess the effect of VX-445 on the maturation of F508del-CFTR protein.
Methodology:
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Once confluent, treat the cells with VX-445 (e.g., 3 µM), tezacaftor (e.g., 3 µM), the combination, or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30 µg) onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the intensity of the immature (Band B) and mature (Band C) CFTR bands. Normalize to a loading control like GAPDH or β-actin.
-
Key Experiment 2: Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the effect of VX-445 on CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Culture F508del-HBE cells on permeable supports until a polarized monolayer with a high TEER is formed.
-
Chronic Corrector Treatment: Treat the cells with VX-445 (e.g., 3 µM) and tezacaftor (e.g., 3 µM) for 24-48 hours prior to the experiment.
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions and maintain at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the epithelium to 0 mV and measure the resulting Isc.
-
Allow the baseline Isc to stabilize.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical solution.
-
-
CFTR Activation and Measurement:
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to the apical and basolateral solutions.
-
Acutely add a CFTR potentiator, such as ivacaftor (e.g., 1 µM), to the apical solution to maximize channel opening.
-
Inhibit the CFTR-mediated current by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the signal.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonists and inhibitors. Compare the results between different treatment groups.
Visualizations
Caption: VX-445 signaling pathway in correcting F508del-CFTR.
Caption: A typical experimental workflow for in vitro VX-445 studies.
Caption: A troubleshooting decision tree for common VX-445 in vitro issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of elexacaftor in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the batch-to-batch variability of research-grade elexacaftor (B607289). Consistent and reproducible experimental outcomes are critical, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate issues arising from compound variability.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may be encountered during experiments with elexacaftor.
Issue 1: Inconsistent or lower-than-expected activity of a new batch of elexacaftor in a cell-based assay.
-
Question: My new lot of elexacaftor is showing reduced efficacy in my CFTR function assay compared to the previous lot. What are the potential causes and how can I troubleshoot this?
-
Answer: Inconsistent activity between batches of research-grade elexacaftor can stem from several factors related to the compound's purity, identity, and stability. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Inconsistent Elexacaftor Activity
Caption: Troubleshooting workflow for inconsistent elexacaftor activity.
Issue 2: High background or unexpected off-target effects observed with a new elexacaftor batch.
-
Question: I am observing unexpected cellular toxicity or changes in signaling pathways unrelated to CFTR with my new batch of elexacaftor. What could be the cause?
-
Answer: Unidentified impurities are a likely cause of unexpected off-target effects. These can include unreacted intermediates from the synthesis process, by-products, or degradation products.[1]
-
Recommendation: Request a detailed Certificate of Analysis (CoA) from your supplier that includes purity data (preferably by HPLC or LC-MS) and a list of identified impurities. If possible, perform your own analytical characterization to confirm the purity and identify any unknown peaks.
-
Issue 3: Difficulty dissolving a new batch of elexacaftor.
-
Question: My new batch of elexacaftor is not dissolving well in DMSO, unlike my previous batches. What should I do?
-
Answer: Solubility issues can arise from differences in the physical properties of the compound between batches, such as its crystalline form (polymorphism).
-
Recommendation: While fresh, high-quality, anhydrous DMSO should be used, if solubility issues persist, contact the supplier to inquire about any known differences in the solid-state properties of the new batch.[2] It may be necessary to gently warm the solution or use sonication to aid dissolution. Always visually inspect for complete dissolution before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch variability in research-grade elexacaftor?
A1: Batch-to-batch variability in research-grade elexacaftor can originate from several sources related to its synthesis and handling:
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from the multi-step chemical synthesis.[1] Examples include aniline (B41778) derivatives, carbamates, or biphenyl (B1667301) fragments.[1]
-
Degradation Products: Elexacaftor can degrade under conditions of heat, moisture, or light, leading to the formation of impurities such as hydrolyzed amides or oxidation products.[1]
-
Isomeric Impurities: The synthesis of elexacaftor involves chiral centers, and the presence of enantiomers or diastereomers can affect its biological activity.[3]
-
Residual Solvents: Solvents used in the manufacturing process, such as DMF, acetonitrile, or ethyl acetate, may be present in the final product.[1]
-
Polymorphism: Different crystalline forms of elexacaftor may exhibit different physical properties, including solubility and stability.
Q2: What is the recommended way to prepare and store elexacaftor stock solutions?
A2: Elexacaftor is typically soluble in DMSO at high concentrations (e.g., 100 mg/mL).[2]
-
Preparation: Use fresh, anhydrous DMSO to prepare a concentrated stock solution. To avoid moisture absorption by DMSO, which can reduce solubility, use a freshly opened bottle or an appropriately stored aliquot.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is generally stable for at least one month at -20°C and up to a year at -80°C.[2]
Q3: What are the key quality control parameters I should look for in a supplier's Certificate of Analysis (CoA)?
A3: A comprehensive CoA for research-grade elexacaftor should include the following:
-
Identity Confirmation: Data from methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.
-
Purity Assessment: A chromatogram and purity value from a high-performance liquid chromatography (HPLC) analysis, preferably with detection at multiple wavelengths.
-
Residual Solvents: Information on the levels of any residual solvents from the synthesis process.
-
Enantiomeric Purity: Data on the enantiomeric excess (e.e.) if applicable to the synthesis route.
-
Water Content: The amount of water present in the solid material.
For critical applications, consider sourcing ancillary material or GMP-grade elexacaftor, which comes with more extensive quality control and documentation.[4][5][6]
Q4: How can I functionally validate a new batch of elexacaftor in my lab?
A4: A functional validation should be performed to ensure the new batch has comparable activity to previous batches.
-
Dose-Response Curve: The most effective method is to perform a side-by-side dose-response experiment with the new batch and a previously validated batch. Calculate the EC50 (half-maximal effective concentration) for both. The EC50 values should be comparable.
-
Western Blot for CFTR: Assess the ability of the new batch to rescue the mature, complex-glycosylated form (Band C) of F508del-CFTR.[7]
-
Ussing Chamber Electrophysiology: For a more direct functional readout, use an Ussing chamber to measure the increase in CFTR-mediated chloride transport in response to elexacaftor treatment.[8]
Quantitative Data
The following table summarizes key analytical parameters for elexacaftor based on a validated RP-HPLC method. These values can serve as a benchmark for assessing the quality of research-grade material.[9]
| Parameter | Value | Method |
| Limit of Detection (LOD) | 0.241 µg/mL | RP-HPLC |
| Limit of Quantification (LOQ) | 0.804 µg/mL | RP-HPLC |
| Precision (%RSD) | 0.214% | RP-HPLC |
| Accuracy (% Recovery) | 99.29% | RP-HPLC |
Experimental Protocols
1. Western Blotting for CFTR Protein Maturation
This protocol is for assessing the effect of elexacaftor on the maturation of F508del-CFTR in cultured epithelial cells.
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells expressing F508del-CFTR and culture until confluent.
-
Treat cells with the desired concentrations of elexacaftor (or DMSO as a vehicle control) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Prepare protein samples with Laemmli sample buffer and heat at 37°C for 15-30 minutes. Do not boil CFTR samples.
-
Load 20-50 µg of protein per lane on a 6-8% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
2. Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This protocol measures the functional rescue of CFTR by elexacaftor in polarized epithelial monolayers.
-
Cell Culture:
-
Seed human bronchial epithelial cells (hBE) or CFBE41o- cells expressing F508del-CFTR onto permeable supports.
-
Culture for 7-21 days to allow for differentiation and polarization, as indicated by a high transepithelial electrical resistance (TEER).
-
-
Elexacaftor Treatment:
-
Treat the cell monolayers with elexacaftor (e.g., 3 µM) or vehicle control for 24-48 hours.
-
-
Ussing Chamber Measurement:
-
Mount the permeable support in an Ussing chamber system with pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate and measure the baseline short-circuit current (Isc).
-
Add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM amiloride) to the apical chamber to block sodium transport.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., 10 µM forskolin) and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to both chambers.
-
Add a CFTR potentiator (e.g., 1 µM ivacaftor) to the apical chamber to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.
-
-
Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin/ivacaftor stimulation. A greater ΔIsc in elexacaftor-treated cells compared to vehicle control indicates successful functional rescue of CFTR.
-
3. Cell Viability/Cytotoxicity Assay (MTT/MTS)
This protocol assesses the potential cytotoxicity of different elexacaftor batches.
-
Cell Seeding:
-
Seed cells (e.g., CFBE41o- or a relevant cell line) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the elexacaftor batches to be tested.
-
Add the compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control and a positive control for cytotoxicity.
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.[11][12]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Compare the cytotoxicity profiles of the different elexacaftor batches.
-
Visualizations
CFTR Maturation and Signaling Pathway
Caption: Elexacaftor's role in CFTR protein maturation and downstream signaling.
References
- 1. veeprho.com [veeprho.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. GMP & Ancillary Material Grade Small Molecules | Tocris Bioscience [tocris.com]
- 5. GMP Small Molecules – Captivate Bio [captivatebio.com]
- 6. Research Use Only to Good Manufacturing Practices | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cff.org [cff.org]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing VX-445 Drug Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VX-445 (elexacaftor) in animal studies. The information is designed to address common challenges associated with the formulation and administration of this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating VX-445 for in vivo animal studies?
A1: The primary challenge with VX-445 is its low aqueous solubility. This property can lead to several issues, including:
-
Difficulty in preparing homogeneous formulations: The compound may precipitate out of solution or form an uneven suspension, leading to inaccurate dosing.
-
Poor oral bioavailability: Low solubility can limit the absorption of the drug from the gastrointestinal tract, resulting in low and variable systemic exposure.
-
Vehicle-induced toxicity or artifacts: The solvents and excipients required to dissolve or suspend VX-445 may have their own biological effects, potentially confounding experimental results.
Q2: What are some recommended vehicles for oral administration of VX-445 in rodents?
A2: Due to its poor water solubility, VX-445 requires specialized vehicle formulations for effective oral delivery. Based on supplier recommendations and practices for similar lipophilic compounds, several options can be considered. It is crucial to perform pilot tolerability studies for any new vehicle in your specific animal model.
-
Aqueous Suspensions: For suspension formulations, a common approach is to use carboxymethylcellulose sodium (CMC-Na) in water. A typical concentration is 0.5% to 1% w/v. This helps to keep the drug particles suspended, allowing for more consistent dosing.
-
Lipid-Based Formulations: Given that VX-445 absorption in humans is enhanced with fat, lipid-based vehicles are a logical choice. A simple option is a suspension in corn oil.
-
Solubilizing Formulations: For solution formulations, co-solvent systems are often necessary. A commonly suggested mixture includes DMSO, PEG300, and Tween-80. However, the concentration of DMSO should be minimized to avoid potential toxicity with repeated dosing.
Q3: Is there a published example of a successful oral dosing regimen for VX-445 in a rat model?
A3: Yes, a study in Phe508del rats reported successful oral administration of elexacaftor (B607289) (VX-445). The dosing regimen was as follows:
-
Dose: 6.7 mg/kg/day.
-
Formulation: The drug was first dissolved in dimethyl sulfoxide (B87167) (DMSO) and then mixed into peanut butter for voluntary consumption by the rats.[1]
This method avoids the stress of oral gavage, but may not be suitable for all study designs, especially those requiring precise timing of administration.
Q4: What are the known pharmacokinetic properties of VX-445?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Drug precipitates out of solution/suspension during preparation or storage. | - The concentration of VX-445 exceeds its solubility in the chosen vehicle.- The temperature of the formulation has dropped, reducing solubility.- The formulation is not stable over time. | - Reduce Concentration: Lower the concentration of VX-445 in the formulation.- Gentle Warming: If appropriate for the vehicle, gently warm the formulation while stirring to aid dissolution. Do not overheat.- Fresh Preparation: Prepare the formulation fresh before each use.- Sonication: Use a bath sonicator to help disperse particles in a suspension, but be mindful of potential heating. |
| High variability in experimental results between animals. | - Inconsistent dosing due to an inhomogeneous formulation.- Variable oral absorption between animals.- Stress from the administration procedure affecting physiology. | - Ensure Homogeneity: For suspensions, vortex or stir the formulation vigorously immediately before drawing each dose.- Standardize Administration: Ensure the oral gavage technique is consistent across all animals and technicians. Use a flexible gavage needle to minimize stress and injury.[2]- Fasting/Feeding Status: Standardize the fasting or feeding state of the animals before dosing, as food (especially fat) can significantly impact the absorption of lipophilic compounds. |
| Animal shows signs of distress after oral gavage (e.g., coughing, choking, lethargy). | - Accidental administration into the trachea (aspiration).- Esophageal or stomach injury from the gavage needle.- Adverse reaction to the vehicle (e.g., high concentration of DMSO). | - Stop Immediately: If choking or coughing occurs, stop the procedure immediately.[2]- Refine Technique: Ensure proper restraint and correct gavage needle size and length. The needle should be measured from the corner of the mouth to the last rib.[2]- Vehicle Tolerability: Conduct a pilot study with the vehicle alone to assess for any adverse reactions.- Reduce Vehicle Volume: Use the most concentrated formulation possible to minimize the administered volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg. |
| Low systemic exposure (AUC) despite correct dosing. | - Poor bioavailability due to low solubility and/or slow dissolution rate.- Rapid metabolism in the study species. | - Change Formulation Strategy: If using a simple aqueous suspension, consider a lipid-based or solubilizing formulation to improve absorption.- Include a Surfactant: Adding a small amount of a surfactant like Tween-80 to a suspension can improve the wettability of the drug particles.- Consider a different administration route: If oral bioavailability remains a significant issue, other routes like intraperitoneal (IP) injection could be explored, though this would require a different formulation and may alter the pharmacokinetic profile. |
Data Presentation
Table 1: Suggested Oral Formulations for VX-445 in Rodent Studies
| Formulation Type | Vehicle Composition | Preparation Notes |
| Homogeneous Suspension | 0.5% - 1% CMC-Na in sterile water | Add VX-445 powder to the CMC-Na solution. Vortex and/or sonicate to create a uniform suspension. Must be mixed well before each administration. |
| Clear Solution (Co-solvent) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Dissolve VX-445 in DMSO first. Then add PEG300 and Tween-80, mixing until clear. Finally, add the water. Prepare fresh and use immediately. |
| Clear Solution (Lipid) | 5% DMSO, 95% Corn Oil | Dissolve VX-445 in DMSO first. Then add the corn oil and mix thoroughly. Prepare fresh and use immediately. |
Table 2: Pharmacokinetic Parameters of Elexacaftor (VX-445)
| Parameter | Human Data | Rodent Data (Rat/Mouse) |
| Tmax (Time to Peak Concentration) | ~6 hours | Not publicly available |
| Terminal Half-life (t½) | ~24.7 hours | Not publicly available |
| Protein Binding | ~99% | Not publicly available |
| Metabolism | Primarily via CYP3A4/5 | Not publicly available |
| Published In Vivo Dose (Rat) | N/A | 6.7 mg/kg/day (in DMSO/peanut butter)[1] |
Note: Human pharmacokinetic data is provided for context only and may not be predictive of performance in rodent models.
Experimental Protocols
Protocol 1: Preparation of VX-445 Suspension in 0.5% CMC-Na (1 mg/mL)
-
Prepare Vehicle: Weigh 0.5 g of CMC-Na. Slowly add it to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Weigh VX-445: Accurately weigh the required amount of VX-445 powder for your target concentration (e.g., 100 mg for 100 mL).
-
Create Slurry: In a separate small container, add a small amount of the 0.5% CMC-Na vehicle to the VX-445 powder and mix to create a smooth, uniform paste. This prevents the powder from clumping when added to the bulk vehicle.
-
Combine and Mix: Gradually add the slurry to the bulk 0.5% CMC-Na vehicle while continuously stirring or vortexing.
-
Homogenize: Use a sonicator or a homogenizer to ensure a fine, uniform particle distribution.
-
Storage and Use: Store at 4°C. Before each use, allow the suspension to come to room temperature and vortex vigorously for at least 30 seconds to ensure homogeneity before drawing a dose.
Mandatory Visualizations
Caption: Experimental workflow for VX-445 administration and analysis.
References
Validation & Comparative
Preclinical Efficacy Showdown: Elexacaftor Demonstrates Superiority Over Lumacaftor in Rescuing F508del-CFTR Function
In the landscape of cystic fibrosis (CF) therapeutics, the advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has been revolutionary. Among these, correctors that target the primary folding defect of the most common mutation, F508del, are a cornerstone of treatment. This guide provides a comparative analysis of the preclinical efficacy of two key correctors: lumacaftor (B1684366), a first-generation corrector, and elexacaftor (B607289), a next-generation corrector. Preclinical data from various cell-based models consistently indicate that elexacaftor, particularly as part of a triple combination therapy, offers a more profound rescue of F508del-CFTR protein trafficking and function compared to lumacaftor-based regimens.
Lumacaftor (VX-809) was a significant step forward in CF treatment, designed to improve the conformational stability of the F508del-CFTR protein, thereby enhancing its processing and transport to the cell surface.[1][2] However, its efficacy is modest.[3] Elexacaftor (VX-445) represents a more advanced approach. It also acts as a corrector but at a different binding site on the CFTR protein than other correctors like tezacaftor (B612225).[4] This distinct mechanism allows for a synergistic effect when used in combination, leading to a more substantial increase in the quantity and function of CFTR protein at the cell surface.[5][6]
Quantitative Comparison of Corrector Efficacy
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of lumacaftor and elexacaftor in rescuing F508del-CFTR function. It is important to note that elexacaftor has been predominantly studied in vitro as part of the triple combination therapy with tezacaftor and ivacaftor (B1684365) (ETI), reflecting its clinical use.
Table 1: Functional Rescue of F508del-CFTR in Human Bronchial Epithelial (HBE) Cells
| Treatment Regimen | Cell Model | Assay | Measured Parameter | Efficacy Outcome |
| Lumacaftor/Ivacaftor | F508del/F508del HBE | Intestinal Current Measurement | CFTR Activity | ~10-20% of normal CFTR function[3] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous primary epithelia | Not Specified | Chloride Channel Function | ~60% of wild-type levels |
Table 2: Functional Rescue of F508del-CFTR in CFBE41o- Cells
| Treatment Regimen | Cell Model | Assay | Measured Parameter | Efficacy Outcome |
| Lumacaftor/Ivacaftor | p.Phe508del-CFTR CFBE41o- | Whole-cell Patch Clamp | FSK/IBMX-stimulated Cl- current | 31.3 ± 7.7 pA/pF |
| Elexacaftor/Tezacaftor/Ivacaftor | p.Phe508del-CFTR CFBE41o- | Whole-cell Patch Clamp | FSK/IBMX-stimulated Cl- current | 138.0 ± 13.8 pA/pF |
Signaling Pathways and Mechanisms of Action
The primary mechanism for both lumacaftor and elexacaftor involves direct interaction with the mutated F508del-CFTR protein to facilitate its proper folding and trafficking.
Experimental Methodologies
The preclinical efficacy of CFTR correctors is primarily assessed through a combination of biochemical and electrophysiological assays.
Western Blotting for CFTR Maturation
This technique is used to assess the glycosylation state of the CFTR protein, which is an indicator of its successful processing through the endoplasmic reticulum and Golgi apparatus.
Protocol:
-
Cell Lysis: Cells expressing F508del-CFTR are treated with the compounds of interest (e.g., lumacaftor or elexacaftor) for a specified duration (typically 24-48 hours). The cells are then lysed to release total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection and Analysis: The signal is detected, and the abundance of the immature (core-glycosylated, "Band B," ~150 kDa) and mature (complex-glycosylated, "Band C," ~170-180 kDa) forms of CFTR are quantified.[7][8] An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial cell monolayers. It provides a functional readout of CFTR channel activity.
Protocol:
-
Cell Culture: Human bronchial epithelial cells from CF patients are grown on permeable supports to form a polarized monolayer.
-
Compound Treatment: The cell monolayers are treated with the corrector compounds for 24-48 hours.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a physiological salt solution.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Manipulation: A series of drugs are added to isolate CFTR-dependent chloride secretion:
-
An ENaC inhibitor (e.g., amiloride) is added to block sodium absorption.
-
A cAMP agonist (e.g., forskolin) is added to activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor) is often added to maximize channel opening.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to these manipulations is calculated to quantify CFTR function.
Whole-Cell Patch Clamp for Chloride Current
This electrophysiological technique allows for the direct measurement of chloride currents through CFTR channels in the cell membrane of a single cell.
Protocol:
-
Cell Preparation: Cells expressing F508del-CFTR (such as CFBE41o- or BHK cells) are cultured and treated with corrector compounds.
-
Patch Pipette: A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The membrane patch is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is controlled (clamped) by the patch-clamp amplifier.
-
Current Recording: The current flowing across the cell membrane in response to a series of voltage steps is recorded.
-
CFTR Activation: CFTR channels are activated using a cAMP agonist (e.g., forskolin) and often a potentiator.
-
Data Analysis: The magnitude of the chloride current, typically normalized to the cell capacitance (pA/pF), is measured before and after CFTR activation to determine the functional rescue by the corrector.[9][10]
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cff.org [cff.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of CFTR Correctors: VX-445 (Elexacaftor) and VX-809 (Lumacaftor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two key cystic fibrosis transmembrane conductance regulator (CFTR) correctors: VX-445 (Elexacaftor) and VX-809 (Lumacaftor). The following sections present a comprehensive analysis of their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for the key assays cited.
Mechanism of Action: Two Distinct Approaches to Correcting Misfolded CFTR
VX-809 and VX-445 are both small molecules designed to correct the misfolded CFTR protein, particularly the common F508del mutation, but they achieve this through distinct mechanisms. VX-809 is classified as a Type I corrector, while VX-445 is a Type III corrector.[1]
VX-809 (Lumacaftor): This corrector primarily acts on the first membrane-spanning domain (MSD1) of the CFTR protein.[2][3] By stabilizing MSD1, VX-809 enhances the interaction between MSD1 and the first nucleotide-binding domain (NBD1), which is crucial for the proper folding and trafficking of the CFTR protein to the cell surface.[2][3]
VX-445 (Elexacaftor): In contrast, VX-445 binds to a different site on the CFTR protein, at the interface of transmembrane helices 2, 10, and 11, and the lasso motif.[1] This binding allosterically stabilizes NBD1.[1] This distinct mechanism allows for a synergistic effect when used in combination with Type I correctors like VX-809.[1][4]
The different binding sites and mechanisms of action of VX-809 and VX-445 are key to their combined efficacy in triple-combination therapies.
Comparative Efficacy: In Vitro Data Summary
The following tables summarize the in vitro efficacy of VX-445 and VX-809 in correcting the F508del-CFTR mutation, based on data from studies using human bronchial epithelial (HBE) cells and Fischer Rat Thyroid (FRT) cells.
Table 1: CFTR Maturation and Chloride Transport in F508del-HBE Cells
| Compound | EC50 (CFTR Maturation) | EC50 (Chloride Transport) | Maximum Chloride Transport (% of non-CF HBE) |
| VX-809 | 350 ± 180 nM[5] | 81 ± 19 nM[5] | ~14%[5] |
| VX-445 | Not explicitly stated | Not explicitly stated, but shows synergistic effects with other correctors[4][6] | In combination with VX-661, restored F508del-CFTR current to ~62-76% of wild-type[4] |
Table 2: CFTR Maturation and Chloride Transport in FRT Cells
| Compound | EC50 (CFTR Maturation) | EC50 (Chloride Transport) | Fold Increase in F508del-CFTR Maturation |
| VX-809 | 0.1 ± 0.1 µM[5][7] | 0.5 ± 0.1 µM[5][7] | 7.1 ± 0.3[5][7] |
| VX-445 | Not explicitly stated | Not explicitly stated, but shows dose-dependent rescue of L206W CFTR function[1] | Alone, elevated F508del-CFTR plasma membrane density to ~15% of wild-type[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for CFTR Maturation
This assay is used to assess the extent of CFTR protein correction by observing the conversion of the core-glycosylated form (Band B) to the complex-glycosylated, mature form (Band C).[9]
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T or FRT) stably or transiently expressing F508del-CFTR.
-
Treat cells with the desired concentrations of VX-445, VX-809, or a vehicle control (e.g., DMSO) for 24-48 hours at 37°C.[10]
-
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse cells in a suitable sample buffer (e.g., 2X Laemmli sample buffer) containing a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 50 mM.[11]
-
Heat samples at 65°C for 15 minutes.[11] Note: Avoid boiling, as this can cause aggregation of membrane proteins.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or commercial blocking buffers).[11]
-
Incubate the membrane with a primary antibody specific for CFTR overnight at room temperature.[11]
-
Wash the membrane three times with PBS containing Tween 20 (PBST).[11]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane again with PBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Capture the image and perform densitometry to quantify the intensity of Band B (immature) and Band C (mature) CFTR. The ratio of Band C to the total (Band B + Band C) indicates the correction efficiency.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.[10][13]
Experimental Workflow:
Protocol:
-
Cell Culture and Corrector Incubation:
-
Culture epithelial cells (e.g., primary HBE cells) on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.[10]
-
Incubate the cells with the CFTR corrector(s) (VX-445, VX-809, or combination) in the culture medium for 24-48 hours at 37°C.[10] Include a vehicle control.
-
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber system to 37°C.[10]
-
Prepare fresh Ringer's solution and continuously gas with 95% O2 / 5% CO2.[10]
-
Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.[10]
-
Fill both apical and basolateral chambers with pre-warmed and gassed Ringer's solution.[10]
-
-
Electrophysiological Measurements:
-
Allow the system to equilibrate for 15-30 minutes and measure the baseline short-circuit current (Isc) and TEER.[10]
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[10]
-
Once the Isc stabilizes, add a CFTR activator cocktail, typically forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to both chambers to stimulate CFTR-mediated chloride secretion.[10]
-
After the stimulated current reaches a plateau, a CFTR-specific inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is mediated by CFTR.[13]
-
-
Data Analysis:
-
The change in Isc (ΔIsc) following CFTR activation is a measure of the functional CFTR at the cell surface. Compare the ΔIsc between vehicle-treated and corrector-treated cells to determine the efficacy of the correctors.
-
Conclusion
In vitro studies demonstrate that VX-809 and VX-445 are effective correctors of the F508del-CFTR mutation, albeit through different mechanisms. VX-809 acts on MSD1, while VX-445 allosterically stabilizes NBD1. This mechanistic distinction underlies their synergistic effect, which has been leveraged in highly effective triple-combination therapies. The experimental protocols outlined provide a framework for the continued investigation and development of novel CFTR modulators.
References
- 1. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 9. cff.org [cff.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 13. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating VX-445's Efficacy: A Comparative Guide Using Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment of cystic fibrosis (CF). Among these, the corrector molecule VX-445 (Elexacaftor), particularly as part of the triple combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI), has demonstrated significant efficacy. This guide provides an objective comparison of VX-445's performance, supported by experimental data from patient-derived organoids, a predictive in vitro model for clinical response.
Comparative Efficacy of VX-445 in Patient-Derived Organoids
Patient-derived organoids, particularly from intestinal and nasal epithelia, have emerged as a key tool for "theratyping"—assessing the in vitro response of an individual's specific CFTR mutations to modulator therapies.[1][2][3] The primary assay to quantify CFTR function in these organoids is the Forskolin-Induced Swelling (FIS) assay.[1][4] This assay measures the increase in organoid size resulting from CFTR-mediated fluid secretion into the lumen upon stimulation by forskolin (B1673556), an activator of adenylyl cyclase which in turn increases intracellular cAMP and activates CFTR.[5][6]
The following table summarizes quantitative data from studies evaluating the efficacy of VX-445-containing regimens compared to other CFTR modulators in patient-derived organoids.
| CFTR Modulator Regimen | Organoid Type | Patient Genotype(s) | Key Quantitative Finding | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Nasal | F508del/F508del | Mean Forskolin-Induced Swelling (FIS) of 1.94 ± 0.19 (increase with respect to non-swelling organoids). | [1] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Nasal | F508del/null | Mean FIS of 1.66 ± 0.15 (increase with respect to non-swelling organoids). | [1] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Intestinal | F508del/F508del | Treatment with ETI resulted in a mean Area Under the Curve (AUC) of 939.5 ± 234.3 in the FIS assay. | [7] |
| Tezacaftor/Ivacaftor | Intestinal | F508del/F508del | Significantly less swelling compared to ETI. | [7] |
| Lumacaftor/Ivacaftor | Intestinal | F508del/F508del | Modest but clear FIS response. | [7] |
| VX-661 (Tezacaftor) / VX-445 (Elexacaftor) | Rectal Organoids and Nasal Cells | A559T/A559T | Significantly increased chloride secretion, reaching approximately 10% of wild-type CFTR function. | [8] |
| VX-445 (Elexacaftor) | Fischer Rat Thyroid (FRT) cells | P67L | Mildly corrected CFTR function, reaching only 30% of the correction achieved by VX-661. | [9] |
| VX-661 (Tezacaftor) | Fischer Rat Thyroid (FRT) cells | P67L | Restored channel function to a level close to wild-type. | [9] |
Experimental Protocols
Patient-Derived Organoid Culture and Forskolin-Induced Swelling (FIS) Assay
The following is a generalized protocol for the culture of patient-derived intestinal organoids and the subsequent FIS assay to evaluate CFTR modulator efficacy.
I. Organoid Culture:
-
Biopsy and Digestion: Obtain a small intestinal biopsy from a patient. Dissociate the tissue into crypts using chelation and mechanical disruption.
-
Seeding: Embed the isolated crypts in a basement membrane matrix (e.g., Matrigel®) and plate in a 24- or 48-well plate.
-
Culture Medium: Overlay the matrix with a specialized growth medium containing essential growth factors (e.g., Wnt, R-spondin, Noggin, EGF).
-
Maintenance: Culture the organoids at 37°C and 5% CO2, refreshing the medium every 2-3 days. Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding in a fresh matrix.
II. Forskolin-Induced Swelling (FIS) Assay:
-
Plating for Assay: Plate mature organoids in a 96-well plate.
-
Modulator Incubation: Treat the organoids with the desired CFTR modulators (e.g., VX-445 in combination with other correctors and potentiators) or a vehicle control (DMSO) for a specified period (typically 24 hours).
-
Forskolin Stimulation: On the day of the assay, add forskolin to the medium to stimulate CFTR-mediated fluid secretion.
-
Live-Cell Imaging: Immediately begin live-cell imaging of the organoids using an automated microscope. Capture images at regular intervals (e.g., every 10-15 minutes) for 1-2 hours.
-
Data Analysis: Quantify the change in organoid size over time. The swelling response is typically measured as the total area under the curve (AUC) of the organoid size versus time plot.[7] A higher AUC indicates greater CFTR function.
Visualizing the Mechanisms
CFTR Activation Signaling Pathway
The following diagram illustrates the signaling pathway initiated by forskolin, leading to the activation of the CFTR channel and subsequent organoid swelling.
Caption: Forskolin-induced CFTR activation leading to ion and water secretion.
Experimental Workflow for VX-445 Efficacy Testing
This diagram outlines the key steps involved in validating the efficacy of VX-445 using patient-derived organoids.
Caption: Workflow for assessing VX-445 efficacy using the FIS assay in organoids.
References
- 1. mdpi.com [mdpi.com]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. Validating organoid-derived human intestinal monolayers for personalized therapy in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Theratyping of the Rare CFTR Genotype A559T in Rectal Organoids and Nasal Cells Reveals a Relevant Response to Elexacaftor (VX-445) and Tezacaftor (VX-661) Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Elexacaftor Triple Combination Therapy Versus Ivacaftor Monotherapy in Cystic Fibrosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of elexacaftor (B607289)/tezacaftor (B612225)/ivacaftor (B1684365) (a triple combination therapy) and ivacaftor (monotherapy) for the treatment of cystic fibrosis (CF). This analysis is supported by experimental data from key clinical trials, detailing the efficacy, safety, and mechanistic distinctions between these two therapeutic approaches.
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the management of CF. Ivacaftor, a potentiator, marked a significant milestone by targeting the defective CFTR protein in patients with specific gating mutations. Building on this, the triple combination of elexacaftor, tezacaftor, and ivacaftor has expanded the range of treatable CF mutations, notably benefiting individuals with at least one F508del mutation, the most common CF-causing genetic defect. This guide dissects the available clinical trial data to offer a clear comparison of these two landmark therapies.
Mechanism of Action: A Synergistic Approach
Ivacaftor acts as a CFTR potentiator. In individuals with specific gating mutations, the CFTR protein reaches the cell surface but does not open efficiently to allow chloride ion transport. Ivacaftor binds to the CFTR protein and increases the probability of the channel being in an open state, thereby restoring a degree of normal function.[1]
Elexacaftor/tezacaftor/ivacaftor combines two correctors (elexacaftor and tezacaftor) with the potentiator ivacaftor. The F508del mutation, a class II mutation, causes the CFTR protein to be misfolded and degraded before it can reach the cell surface. Elexacaftor and tezacaftor are correctors that aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[2] Once at the surface, ivacaftor can then potentiate the channel's function.[2] This multi-pronged approach of increasing the quantity of CFTR protein at the cell surface and then enhancing its function leads to a more robust restoration of chloride transport compared to what a potentiator alone can achieve for the F508del mutation.
Efficacy: Quantitative Comparison
Clinical trials have demonstrated the significant efficacy of both ivacaftor monotherapy for specific genotypes and the triple combination therapy for a broader patient population. The following tables summarize the key efficacy data from relevant studies.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Mutation
| Outcome Measure | Study Population | Treatment Group | Baseline (Mean) | Change from Baseline (Mean) | Comparison vs. Control | Reference |
| ppFEV1 (%) | F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | 61.4 | +13.8 at week 4 | +13.8 vs. Placebo (p<0.001) | [3][4] |
| F508del Homozygous | Elexacaftor/Tezacaftor/Ivacaftor | 61.2 | +10.0 at week 4 | +10.0 vs. Tezacaftor/Ivacaftor (p<0.0001) | [5][6] | |
| F508del/Gating or Residual Function | Elexacaftor/Tezacaftor/Ivacaftor | 67.8 | +3.7 through week 8 | +3.5 vs. Active Control (Ivacaftor or Tezacaftor/Ivacaftor) (p<0.001) | [7] | |
| Sweat Chloride (mmol/L) | F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | 100.1 | -41.8 at week 24 | -41.8 vs. Placebo (p<0.001) | [3][4] |
| F508del Homozygous | Elexacaftor/Tezacaftor/Ivacaftor | 98.4 | -45.1 at week 4 | -45.1 vs. Tezacaftor/Ivacaftor (p<0.0001) | [5][6] | |
| F508del/Gating or Residual Function | Elexacaftor/Tezacaftor/Ivacaftor | 73.1 | -22.3 through week 8 | -23.1 vs. Active Control (Ivacaftor or Tezacaftor/Ivacaftor) (p<0.001) | [7] | |
| CFQ-R Respiratory Domain Score | F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | 65.6 | +20.2 at week 24 | +20.2 vs. Placebo (p<0.001) | [3][4] |
| F508del Homozygous | Elexacaftor/Tezacaftor/Ivacaftor | 65.1 | +17.4 at week 4 | +17.4 vs. Tezacaftor/Ivacaftor (p<0.0001) | [5][6] | |
| F508del/Gating or Residual Function | Elexacaftor/Tezacaftor/Ivacaftor | 72.4 | +10.3 through week 8 | +8.7 vs. Active Control (Ivacaftor or Tezacaftor/Ivacaftor) | [7] |
Table 2: Efficacy of Ivacaftor Monotherapy in Patients with Gating Mutations
| Outcome Measure | Study Population | Treatment Group | Baseline (Mean) | Change from Baseline (Mean) | Reference |
| ppFEV1 (%) | Non-G551D Gating Mutations | Ivacaftor | 68.0 | +10.9 at 6 months (p=0.0134) | [1][8] |
| Sweat Chloride (mmol/L) | Non-G551D Gating Mutations | Ivacaftor | 89.6 | -48.6 at 6 months (p<0.0001) | [1][8] |
| Weight (kg) | Non-G551D Gating Mutations | Ivacaftor | - | +5.1 at 6 months (p=0.0002) | [1][8] |
Experimental Protocols
The robust clinical data supporting the efficacy of these therapies are derived from well-designed clinical trials. Below is a generalized experimental workflow for a pivotal trial comparing elexacaftor/tezacaftor/ivacaftor to an active comparator.
Key Methodological Components of a Representative Phase 3 Trial (e.g., NCT03525548):
-
Study Design: A phase 3, multicenter, randomized, double-blind, active-controlled trial.[6]
-
Patient Population: Individuals with CF homozygous for the F508del mutation, aged 12 years or older, with stable disease and a percent predicted forced expiratory volume in 1 second (ppFEV1) between 40% and 90%.[6]
-
Intervention: Following a 4-week run-in period with tezacaftor plus ivacaftor, participants were randomly assigned to receive either elexacaftor 200 mg once daily, tezacaftor 100 mg once daily, and ivacaftor 150 mg every 12 hours, or to continue with tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.[5]
-
Primary Outcome: The primary endpoint was the absolute change from baseline in ppFEV1 at week 4.[5]
-
Secondary Outcomes: Key secondary outcomes included the absolute change in sweat chloride concentration and the Cystic Fibrosis Questionnaire-Revised respiratory domain (CFQ-R RD) score.[5]
Safety and Tolerability
Both ivacaftor monotherapy and elexacaftor/tezacaftor/ivacaftor are generally considered safe and well-tolerated.
Ivacaftor: Common adverse events include headache, upper respiratory tract infection, nasal congestion, nausea, and rash. Elevated liver enzymes have also been reported.
Elexacaftor/Tezacaftor/Ivacaftor: The safety profile is similar to that of its individual components. The most common adverse events are headache, diarrhea, and upper respiratory tract infections.[9] Rash and elevated liver enzymes are also observed.[9][10] In a study comparing the triple combination to tezacaftor/ivacaftor, serious adverse events were reported in a small percentage of participants in both groups.[5]
Conclusion
Elexacaftor/tezacaftor/ivacaftor represents a significant advancement over ivacaftor monotherapy, primarily by extending the benefits of CFTR modulation to a much larger proportion of the CF population, including those homozygous for the F508del mutation. For patients with gating mutations who are eligible for ivacaftor, the triple combination has also shown superior efficacy. The data clearly indicate that the synergistic action of the two correctors and one potentiator in the triple therapy leads to a more substantial improvement in clinical outcomes, including lung function and quality of life, for a broader range of individuals with CF. The safety profiles of both treatments are manageable and well-characterized. Future research will likely focus on the long-term effects of these therapies and the development of modulators for the remaining CF-causing mutations.
References
- 1. Effectiveness of ivacaftor in cystic fibrosis Patients with non-G551D gating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. | Semantic Scholar [semanticscholar.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Triple Therapy for Cystic Fibrosis Phe508del–Gating and –Residual Function Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of ivacaftor in cystic fibrosis patients with non-G551D gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis [frontiersin.org]
A Cross-Study Compass: Navigating the Generations of CFTR Corrector Therapies
For researchers, scientists, and drug development professionals navigating the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, this guide provides an objective comparison of different generation CFTR correctors. Supported by experimental data, this document summarizes the performance of key therapies, details the methodologies of pivotal experiments, and visualizes the underlying biological and experimental frameworks.
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, leading to a dysfunctional CFTR protein, an ion channel critical for chloride and bicarbonate transport. The most common mutation, F508del, causes the protein to misfold and be prematurely degraded, preventing it from reaching the cell surface to function. CFTR correctors are a class of drugs that address this primary defect by aiding the proper folding and trafficking of the mutant protein. Over the years, the development of these correctors has evolved from single-agent therapies to highly effective triple-combination regimens, significantly improving clinical outcomes for individuals with CF.
Mechanism of Action: A Synergistic Approach
CFTR modulators are broadly categorized as correctors and potentiators. Correctors, such as lumacaftor (B1684366), tezacaftor (B612225), and elexacaftor, work to rescue the misfolded F508del-CFTR protein from degradation in the endoplasmic reticulum, facilitating its transport to the cell membrane.[1] Potentiators, like ivacaftor (B1684365), enhance the function of the CFTR channel once it is at the cell surface by increasing its opening probability.[2]
The evolution of CFTR corrector therapy has demonstrated that a combination approach is most effective. While first-generation correctors like lumacaftor showed modest clinical benefit when combined with a potentiator, the development of second-generation correctors like tezacaftor offered an improved safety profile and efficacy. The breakthrough came with the third-generation corrector, elexacaftor, which, when combined with tezacaftor and the potentiator ivacaftor (a regimen known as Trikafta), resulted in unprecedented improvements in lung function and other clinical markers for a broader range of CF mutations.[3][4] Elexacaftor and tezacaftor bind to different sites on the CFTR protein, providing a more comprehensive correction of its conformational defects.
Performance Data: A Comparative Analysis
The clinical efficacy of CFTR corrector-based therapies is primarily assessed by improvements in the percentage of predicted forced expiratory volume in one second (ppFEV1) and reductions in sweat chloride (SwCl) concentration, a direct measure of CFTR function. The following tables summarize key clinical trial data for the major CFTR corrector combination therapies.
| Therapy | Corrector(s) | Potentiator | Target Mutation(s) | Change in ppFEV1 | Change in Sweat Chloride (mmol/L) | Reference(s) |
| Orkambi® | Lumacaftor | Ivacaftor | F508del Homozygous | +2.5% | -24.8 | [3] |
| Symdeko® | Tezacaftor | Ivacaftor | F508del Homozygous | +6.8% | Not specified in this source | [4] |
| Trikafta® | Elexacaftor, Tezacaftor | Ivacaftor | F508del Homozygous | +10.0% (vs. Symdeko) | Not specified in this source | [4] |
| Trikafta® | Elexacaftor, Tezacaftor | Ivacaftor | F508del Heterozygous (with minimal function mutation) | +13.8% to +14.3% | -41.7 to -45.1 | [3][5][6][7] |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the development and evaluation of CFTR correctors, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The evaluation of CFTR corrector efficacy relies on a series of well-established in vitro and ex vivo assays. Below are detailed methodologies for key experiments cited in the development of these therapies.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
The Ussing chamber is the gold-standard for measuring ion transport across epithelial monolayers and provides a direct functional readout of CFTR activity.[1][8]
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.[1][9]
-
Corrector Incubation: The cell monolayers are incubated with the CFTR corrector compound (e.g., lumacaftor, tezacaftor, elexacaftor) or vehicle control (DMSO) for 24-48 hours.[1]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber system. The apical and basolateral chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2 / 5% CO2.[1][10]
-
Electrophysiological Measurements: The short-circuit current (Isc), a measure of net ion transport, is recorded. The following pharmacological agents are added sequentially to the chambers:
-
Amiloride (apical): To block the epithelial sodium channel (ENaC) and isolate chloride currents.[1]
-
Forskolin (B1673556) (apical and basolateral): To increase intracellular cAMP and activate CFTR channels.[1]
-
Ivacaftor (or another potentiator) (apical): To maximally open the CFTR channels at the membrane.
-
CFTRinh-172 (apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.[8]
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is quantified to determine the level of corrected CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a robust, medium-throughput method to assess CFTR function in a more physiologically relevant 3D organoid model.[11][12]
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[11][12]
-
Corrector Treatment: Established organoids are treated with the CFTR corrector(s) for 24 hours prior to the assay.[11]
-
Assay Procedure:
-
Organoids are stained with a live-cell dye (e.g., Calcein green).[11]
-
The culture medium is replaced with a solution containing forskolin to stimulate CFTR-mediated chloride and fluid secretion into the organoid lumen.[11][13]
-
Live-cell imaging is used to monitor the swelling of the organoids over several hours.[11]
-
-
Data Quantification: The increase in the cross-sectional area of the organoids over time is measured. The area under the curve (AUC) of the swelling response is calculated as a quantitative measure of CFTR function.[14]
Western Blotting for CFTR Protein Maturation
Western blotting is a biochemical assay used to assess the glycosylation status of the CFTR protein, which indicates whether it has been processed correctly through the endoplasmic reticulum and Golgi apparatus.[15]
-
Cell Lysis and Protein Extraction: Cells treated with CFTR correctors are lysed, and total protein is extracted.
-
SDS-PAGE and Protein Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
Detection and Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An effective corrector will show an increase in the intensity of Band C relative to Band B, indicating successful protein maturation and trafficking.[15]
Conclusion
The progression from first to third-generation CFTR correctors represents a triumph of targeted drug development. The highly effective triple-combination therapy, elexacaftor/tezacaftor/ivacaftor, has transformed the treatment landscape for a majority of individuals with cystic fibrosis. The continued use of robust in vitro and clinical evaluation methods will be crucial for the development of even more effective therapies and for extending these life-changing treatments to individuals with rarer CFTR mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. Cystic Fibrosis Medications: 4 CFTR Modulators and How They Differ - GoodRx [goodrx.com]
- 3. mdpi.com [mdpi.com]
- 4. The effectiveness and value of novel treatments for cystic fibrosis: A summary from the Institute for Clinical and Economic Review’s California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eocco.com [eocco.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 12. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 13. stemcell.com [stemcell.com]
- 14. huborganoids.nl [huborganoids.nl]
- 15. cff.org [cff.org]
- 16. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 17. CFTR Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of VX-445 (Elexacaftor) Based Regimens and Preceding CFTR Modulators
A new era in the treatment of cystic fibrosis (CF) has been ushered in by the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This guide provides a comprehensive comparison of the triple-combination therapy, Trikafta (elexacaftor/tezacaftor (B612225)/ivacaftor), which contains the novel corrector VX-445 (elexacaftor), against its predecessors, Orkambi (lumacaftor/ivacaftor) and Symdeko (tezacaftor/ivacaftor). The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective performances, supported by experimental data from pivotal clinical trials.
Quantitative Performance Analysis
The efficacy of CFTR modulators is primarily assessed by their impact on key clinical endpoints, namely the improvement in lung function as measured by the percent predicted forced expiratory volume in one second (ppFEV1) and the reduction in sweat chloride concentration, a direct indicator of CFTR protein function. The following tables summarize the performance of Trikafta, Orkambi, and Symdeko in their respective phase 3 clinical trials.
Elexacaftor/Tezacaftor/Ivacaftor (B1684365) (Trikafta)
Trial in Patients with One F508del Mutation and One Minimal Function Mutation (F/MF) [1][2]
| Endpoint | Mean Absolute Change from Baseline | Placebo-Adjusted Improvement | Duration |
| ppFEV1 | +13.6 percentage points | 14.3 percentage points | 24 weeks |
| Sweat Chloride | - | -41.8 mmol/L | 24 weeks |
Trial in Patients with Two F508del Mutations (F/F) [3]
| Endpoint | Mean Absolute Change from Baseline (vs. Active Comparator) | Between-Group Mean Change (vs. Active Comparator) | Duration |
| ppFEV1 | +3.7 percentage points | +3.5 percentage points | 8 weeks |
| Sweat Chloride | -22.3 mmol/L | -23.1 mmol/L | 8 weeks |
Lumacaftor/Ivacaftor (Orkambi)
Trials in Patients Homozygous for F508del (F/F) [4]
| Endpoint | Placebo-Adjusted Improvement | Duration |
| ppFEV1 | 2.6 to 4.0 percentage points | 24 weeks |
| Sweat Chloride | - | - |
Note: Specific mean absolute change from baseline for sweat chloride was not consistently reported in the primary publications for the pivotal Orkambi trials.
Tezacaftor/Ivacaftor (Symdeko)
Trial in Patients Homozygous for F508del (F/F) - EVOLVE study [5]
| Endpoint | Placebo-Adjusted Improvement | Duration |
| ppFEV1 | 4.0 percentage points | 24 weeks |
| Sweat Chloride | - | - |
Trial in Patients with one F508del mutation and a residual function mutation - EXPAND study [5]
| Endpoint | Placebo-Adjusted Improvement | Duration |
| ppFEV1 | 6.8 percentage points | - |
| Sweat Chloride | - | - |
Note: Specific mean absolute change from baseline for sweat chloride was not consistently reported in the primary publications for the pivotal Symdeko trials.
Experimental Protocols
The clinical trials for these CFTR modulators followed rigorous, double-blind, placebo-controlled (or active-controlled) designs to ensure the validity of the results.
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) Phase 3 Trials
-
F/MF Population Trial: This was a 24-week, randomized, double-blind, placebo-controlled trial involving 403 patients aged 12 years and older with one F508del mutation and one minimal function mutation.[1][2]
-
Inclusion Criteria: Confirmed diagnosis of CF, ppFEV1 between 40% and 90% of predicted.
-
Dosing: Elexacaftor 200 mg once daily, tezacaftor 100 mg once daily, and ivacaftor 150 mg every 12 hours.
-
Primary Endpoint: Absolute change in ppFEV1 from baseline at week 4.
-
Secondary Endpoints: Absolute change from baseline through week 24 in ppFEV1, number of pulmonary exacerbations, and absolute change in sweat chloride.
-
-
F/F Population Trial: This was a 4-week, randomized, double-blind, active-controlled trial in 107 patients aged 12 years and older with two F508del mutations who were already receiving tezacaftor/ivacaftor.[3]
-
Inclusion Criteria: Confirmed diagnosis of CF, stable disease on tezacaftor/ivacaftor.
-
Dosing: Elexacaftor 200 mg once daily added to the existing regimen of tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.
-
Primary Endpoint: Absolute change in ppFEV1 from baseline at week 4.
-
Secondary Endpoints: Absolute change in sweat chloride concentration.
-
Lumacaftor/Ivacaftor (Orkambi) Phase 3 Trials (TRAFFIC and TRANSPORT)
-
These were two 24-week, randomized, double-blind, placebo-controlled trials in patients aged 12 years and older who were homozygous for the F508del mutation.[4]
-
Inclusion Criteria: Confirmed diagnosis of CF, ppFEV1 between 40% and 90% of predicted.
-
Dosing: Lumacaftor 400 mg every 12 hours and ivacaftor 250 mg every 12 hours.
-
Primary Endpoint: Absolute change in ppFEV1 from baseline through week 24.
-
Secondary Endpoints: Proportion of patients achieving a ≥5% relative improvement in ppFEV1, change in body mass index, and rate of pulmonary exacerbations.
-
Tezacaftor/Ivacaftor (Symdeko) Phase 3 Trials (EVOLVE and EXPAND)
-
EVOLVE: A 24-week, randomized, double-blind, placebo-controlled trial in patients aged 12 years and older homozygous for the F508del mutation.[5]
-
Inclusion Criteria: Confirmed diagnosis of CF, ppFEV1 between 40% and 90% of predicted.
-
Dosing: Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.
-
Primary Endpoint: Absolute change in ppFEV1 from baseline through week 24.
-
-
EXPAND: A crossover design trial in patients aged 12 years and older with one F508del mutation and a residual function mutation.[5]
-
Inclusion Criteria: Confirmed diagnosis of CF, ppFEV1 between 40% and 90% of predicted.
-
Dosing: Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.
-
Primary Endpoint: Absolute change in ppFEV1 from baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the different CFTR modulators and a typical workflow for their clinical evaluation.
The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is targeted for degradation in the endoplasmic reticulum.[6][7] Correctors, such as lumacaftor, tezacaftor, and elexacaftor, help the misfolded protein to fold correctly, allowing it to traffic to the cell surface.[8][9][10] Once at the cell surface, potentiators like ivacaftor increase the channel's opening probability, thereby enhancing chloride ion transport.[8][9] Elexacaftor and tezacaftor are next-generation correctors that have shown to be more effective in rescuing the F508del-CFTR protein.[9][10]
The development of new CFTR modulators follows a structured clinical trial pathway.[11][12] Pre-clinical studies in cell lines and animal models establish initial safety and efficacy. Phase 1 trials assess safety and determine the appropriate dosage in healthy volunteers. Phase 2 trials evaluate the drug's effectiveness and further assess safety in a small group of patients with CF. Large-scale Phase 3 trials, like the ones described above, provide definitive evidence of efficacy and safety in a broader patient population, which is necessary for regulatory approval. Post-marketing Phase 4 studies continue to monitor the long-term effects of the drug.
References
- 1. trikaftahcp.com [trikaftahcp.com]
- 2. Phase 3 Results from Two Studies of TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) Triple Combination Treatment for Cystic Fibrosis Concurrently Published in The New England Journal of Medicine and The Lancet | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. Vertex Announces Publication in The New England Journal of Medicine of Phase 3 Results for TRIKAFTA ® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) in People With Cystic Fibrosis | Business Wire [kommunikasjon.ntb.no]
- 4. Treatment of Cystic Fibrosis Patients Homozygous for F508del with Lumacaftor-Ivacaftor (Orkambi®) Restores Defective CFTR Channel Function in Circulating Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symdekohcp.com [symdekohcp.com]
- 6. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 9. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. thorax.bmj.com [thorax.bmj.com]
- 12. New therapies for people with CF in the CFTR modulator world - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of VX-445 (Elexacaftor) Research Findings: A Comparative Guide
This guide provides an objective comparison of the triple-combination therapy containing VX-445 (Elexacaftor), Tezacaftor, and Ivacaftor (marketed as Trikafta®) with alternative Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator therapies. It is intended for researchers, scientists, and drug development professionals, offering a summary of published clinical trial data and detailed experimental protocols for key validation assays.
Mechanism of Action: A Synergistic Triple Combination
Cystic Fibrosis (CF) is primarily caused by mutations in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded CFTR protein that is degraded before it can reach the cell surface.[1] CFTR modulators are small molecules designed to correct this underlying defect.
VX-445 (Elexacaftor) is a next-generation CFTR corrector.[2] It functions synergistically with another corrector, Tezacaftor, and a potentiator, Ivacaftor, to increase the quantity and function of the CFTR protein at the cell surface.
-
Correctors (Elexacaftor & Tezacaftor): These molecules facilitate the proper folding and processing of the mutant CFTR protein within the cell.[3] Elexacaftor and Tezacaftor bind to different sites on the CFTR protein, providing a more robust correction of the F508del trafficking defect than either corrector alone.[4] This allows more CFTR protein to escape degradation and be trafficked to the cell membrane.[2]
-
Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, Ivacaftor acts as a potentiator, binding to the channel and increasing its open probability (gating).[5] This enhances the flow of chloride ions through the channel, addressing the ion transport abnormality in CF.
The combined action of these three drugs results in a significantly greater restoration of CFTR function than previous dual-combination therapies.[2]
Comparative Efficacy: Clinical Trial Data
Clinical trials have demonstrated the superior efficacy of the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor - ETI) compared to both placebo and active-controlled dual-combination therapies, namely Lumacaftor/Ivacaftor (LUM/IVA) and Tezacaftor/Ivacaftor (TEZ/IVA).
Table 1: ETI vs. Placebo in Patients with One F508del Mutation
This table summarizes data from a 24-week, randomized, double-blind trial in patients aged 12 years or older with at least one F508del mutation and a minimal function mutation.[6]
| Outcome Metric | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Placebo | Mean Treatment Difference (95% CI) |
| Absolute Change in ppFEV1 | +14.3 percentage points | - | 14.3 (12.7 to 15.8) |
| Absolute Change in Sweat Chloride | -41.8 mmol/L | - | -41.8 (-44.4 to -39.3) |
| Pulmonary Exacerbations (Rate Ratio) | - | - | 0.37 (0.25 to 0.55) |
| CFQ-R Respiratory Domain Score | +20.2 points | - | 20.2 (17.5 to 23.0) |
ppFEV1: percent predicted forced expiratory volume in one second; CFQ-R: Cystic Fibrosis Questionnaire-Revised; CI: Confidence Interval.
Table 2: ETI vs. Active Comparators in Patients Homozygous for F508del
This table compares the efficacy of ETI against established dual-combination therapies. Data is derived from systematic reviews and head-to-head trials.[3][7][8][9]
| Outcome Metric | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Tezacaftor/Ivacaftor (TEZ/IVA) | Lumacaftor/Ivacaftor (LUM/IVA) |
| Mean Absolute Change in ppFEV1 | ~ +10.0 to +14.3 points | ~ +4.0 points | ~ +2.6 to +4.0 points |
| Mean Absolute Change in Sweat Chloride | ~ -45.1 mmol/L | ~ -9.5 mmol/L | ~ -10.0 mmol/L |
| Reduction in Pulmonary Exacerbations | Statistically Significant | Statistically Significant | Statistically Significant |
Note: Values are approximate and collated from multiple studies for comparative purposes. Direct head-to-head trial data shows a least squares mean treatment difference of +10.0 percentage points in ppFEV1 for ETI compared to TEZ/IVA.[7]
Safety and Tolerability Profile
The triple-combination therapy is generally considered safe and well-tolerated.[10] Most adverse events reported in clinical trials were mild to moderate in severity.[7][11]
Table 3: Common Adverse Events (Occurring in >15% of Patients in ETI arm)
Data from the 24-week placebo-controlled trial.[6]
| Adverse Event | Elexacaftor/Tezacaftor/Ivacaftor (n=203) | Placebo (n=200) |
| Infective Pulmonary Exacerbation | 21.8% | 43.5% |
| Sputum Increased | 19.8% | 16.0% |
| Headache | 17.3% | 13.0% |
| Cough | 16.8% | 23.5% |
Serious adverse events occurred in 9.4% of patients receiving ETI compared to 7.0% in the placebo group.[6] Long-term extension studies of up to 144 weeks have supported the favorable safety profile and durable clinical benefits of the therapy.[10][12]
Experimental Protocols for In Vitro Validation
The efficacy of CFTR modulators like VX-445 is validated in preclinical studies using specialized in vitro assays. The following are detailed methodologies for two key experiments.
CFTR Function Assessment: Ussing Chamber Assay
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It provides a direct functional readout of CFTR channel activity.[13][14][15]
Objective: To quantify CFTR-mediated chloride secretion across a polarized monolayer of human bronchial epithelial (HBE) cells expressing F508del-CFTR.
Methodology:
-
Cell Culture:
-
Culture primary HBE cells from CF patients (F508del homozygous) on permeable filter supports (e.g., Transwells®) until a confluent and polarized monolayer is formed.
-
Confirm monolayer integrity by measuring a high transepithelial electrical resistance (TEER).[13]
-
-
Corrector Incubation:
-
Treat the HBE cell monolayers with the test compounds (e.g., Vehicle [DMSO], VX-445, Tezacaftor, or a combination) in the culture medium for 24-48 hours at 37°C to allow for CFTR protein correction and trafficking.[13]
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer between the two halves of an Ussing chamber.
-
Fill both apical and basolateral chambers with a physiological Ringer's solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.[13]
-
-
Measurement Protocol:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents net ion transport.
-
Add Amiloride to the apical chamber to block epithelial sodium channels (ENaC), isolating the chloride current.[14]
-
Sequentially add a CFTR activator (e.g., Forskolin) to raise intracellular cAMP and activate CFTR channels.
-
Add a CFTR potentiator (e.g., Ivacaftor/VX-770) to maximally stimulate the corrected channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[14]
-
-
Data Analysis:
-
The change in Isc (ΔIsc) following stimulation and inhibition is calculated to determine the level of CFTR function. A greater ΔIsc in compound-treated cells compared to vehicle control indicates successful functional rescue.
-
CFTR Protein Expression Assessment: Immunoblotting (Western Blot)
Immunoblotting is used to visualize and quantify the amount of CFTR protein and assess its glycosylation state, which indicates whether it has been processed correctly through the endoplasmic reticulum (ER) and Golgi apparatus.[16][17]
Objective: To determine if VX-445 treatment increases the amount of mature, fully-glycosylated CFTR protein in cells expressing F508del-CFTR.
Methodology:
-
Cell Culture and Lysis:
-
Culture HBE cells and treat with CFTR modulators as described in the Ussing Chamber protocol.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE:
-
Electroblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or commercial blocking buffer) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific to CFTR overnight at 4°C. A combination of monoclonal antibodies targeting different epitopes can enhance signal specificity.[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Identify the different forms of CFTR:
-
Quantify the density of Band C relative to a loading control (e.g., actin) to determine the effect of the corrector. An increase in the Band C/Band B ratio indicates successful correction.
-
References
- 1. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 4. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Ivacaftor-tezacaftor-elexacaftor, tezacaftor-ivacaftor and lumacaftor-ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Long-term safety and efficacy of elexacaftor/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged ⩾6 Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 17. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 18. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 19. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Cellular Responses to Elexacaftor and Lumacaftor in Cystic Fibrosis
A deep dive into the molecular impacts of two key CFTR modulators, this guide provides a comparative analysis of the cellular proteomic responses to elexacaftor-based triple therapy and lumacaftor-based dual therapy in individuals with cystic fibrosis (CF). Leveraging data from recent proteomic studies, we present quantitative protein expression changes, detailed experimental protocols, and visualizations of the affected signaling pathways to inform researchers, scientists, and drug development professionals.
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of CF. Lumacaftor, a first-generation corrector, in combination with the potentiator ivacaftor (B1684365) (LUM/IVA), offered the first treatment targeting the underlying protein defect for individuals with the common F508del mutation. More recently, the triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor (ETI) has demonstrated superior clinical efficacy. Understanding the differential impact of these therapies at the molecular level is crucial for advancing our knowledge of CF pathophysiology and developing next-generation treatments. This guide provides a comparative overview of their effects on the cellular proteome.
Quantitative Proteomic Comparison
A recent study by Fentker et al. provides a direct comparison of the systemic effects of LUM/IVA and ETI on the blood proteome of CF patients. The data reveals that ETI induces more profound and consistent changes, shifting the proteome of CF patients closer to that of healthy individuals.[1]
Below are tables summarizing the significantly altered proteins in the blood of CF patients following 3 months of treatment with either LUM/IVA or ETI, based on data from Fentker et al.[1]
Table 1: Significantly Altered Proteins Following Lumacaftor/Ivacaftor (LUM/IVA) Therapy [1]
| Protein | Gene Name | Log2 Fold Change | Adjusted p-value | Biological Process |
| Complement C1q subcomponent subunit A | C1QA | 0.58 | < 0.05 | Innate immunity, Complement cascade |
| Complement C1q subcomponent subunit B | C1QB | 0.52 | < 0.05 | Innate immunity, Complement cascade |
| Complement C1q subcomponent subunit C | C1QC | 0.49 | < 0.05 | Innate immunity, Complement cascade |
| Fibrinogen alpha chain | FGA | 0.45 | < 0.05 | Blood coagulation |
| Fibrinogen beta chain | FGB | 0.43 | < 0.05 | Blood coagulation |
| Fibrinogen gamma chain | FGG | 0.41 | < 0.05 | Blood coagulation |
| Serum amyloid A-1 protein | SAA1 | 1.25 | < 0.05 | Acute phase response, Inflammation |
| C-reactive protein | CRP | 1.10 | < 0.05 | Acute phase response, Inflammation |
| Alpha-1-antitrypsin | SERPINA1 | 0.35 | < 0.05 | Protease inhibitor, Inflammation |
| Haptoglobin | HP | 0.65 | < 0.05 | Hemoglobin binding, Inflammation |
Table 2: Significantly Altered Proteins Following Elexacaftor/Tezacaftor/Ivacaftor (ETI) Therapy [1]
| Protein | Gene Name | Log2 Fold Change | Adjusted p-value | Biological Process |
| Carbonic anhydrase 1 | CA1 | -1.15 | < 0.01 | Ion transport, pH regulation |
| Hemoglobin subunit alpha | HBA1 | -1.05 | < 0.01 | Oxygen transport |
| Hemoglobin subunit beta | HBB | -1.02 | < 0.01 | Oxygen transport |
| Peroxiredoxin-2 | PRDX2 | -0.95 | < 0.01 | Oxidative stress response |
| Catalase | CAT | -0.88 | < 0.01 | Oxidative stress response |
| Glutathione S-transferase P | GSTP1 | -0.85 | < 0.01 | Detoxification, Oxidative stress |
| Superoxide dismutase [Cu-Zn] | SOD1 | -0.75 | < 0.01 | Oxidative stress response |
| Serum amyloid A-1 protein | SAA1 | -1.50 | < 0.01 | Acute phase response, Inflammation |
| C-reactive protein | CRP | -1.35 | < 0.01 | Acute phase response, Inflammation |
| Alpha-1-antitrypsin | SERPINA1 | -0.50 | < 0.01 | Protease inhibitor, Inflammation |
| Haptoglobin | HP | -0.80 | < 0.01 | Hemoglobin binding, Inflammation |
| Apolipoprotein A-I | APOA1 | 0.60 | < 0.01 | Lipid metabolism, Reverse cholesterol transport |
| Apolipoprotein C-III | APOC3 | -0.70 | < 0.01 | Lipid metabolism |
| Vitamin D-binding protein | GC | 0.45 | < 0.01 | Vitamin D transport |
| Retinol-binding protein 4 | RBP4 | 0.55 | < 0.01 | Vitamin A transport |
Experimental Protocols
The following is a summary of the key experimental protocols used in the comparative proteomic study by Fentker et al.[1]
Study Design and Sample Collection
-
Cohorts: The study included two cohorts of CF patients: one treated with LUM/IVA and another with ETI. Blood samples were collected at baseline and after 3 months of therapy. A cohort of healthy individuals was also included for comparison.
-
Sample Type: Serum and plasma samples were used for the proteomic analysis.
Sample Preparation for Mass Spectrometry
-
Protein Depletion: High-abundance proteins were not depleted from the plasma/serum samples.
-
Protein Digestion: Proteins were denatured, reduced, and alkylated. Tryptic digestion was performed to generate peptides.
-
Peptide Cleanup: Peptides were desalted using solid-phase extraction.
Mass Spectrometry Analysis
-
Instrumentation: The analysis was performed using a nano-liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Q Exactive HF-X).
-
Data Acquisition: Data was acquired using a data-independent acquisition (DIA) method.
Data Analysis
-
Protein Identification and Quantification: The DIA data was processed using specialized software (e.g., Spectronaut) to identify and quantify peptides and proteins.
-
Statistical Analysis: Statistical tests (e.g., moderated t-test with Benjamini-Hochberg correction) were used to identify proteins with significantly different abundances between baseline and post-treatment samples.
-
Pathway Analysis: Functional enrichment analysis was performed to identify the biological pathways and processes significantly affected by the treatments.
Signaling Pathways and Cellular Processes
The proteomic data reveals that both LUM/IVA and ETI impact key cellular pathways, with ETI demonstrating a more comprehensive and restorative effect.
Inflammatory Pathways
Both treatments modulate proteins involved in inflammation and the acute phase response. However, ETI leads to a more pronounced downregulation of pro-inflammatory markers such as Serum Amyloid A-1 (SAA1) and C-reactive protein (CRP), indicating a stronger anti-inflammatory effect.[1]
Oxidative Stress Response
ETI treatment is associated with a significant downregulation of multiple proteins involved in the oxidative stress response, including Peroxiredoxin-2, Catalase, and Superoxide dismutase [Cu-Zn].[1] This suggests that the more effective CFTR correction by ETI leads to a reduction in systemic oxidative stress, a known hallmark of CF pathophysiology.
Metabolic Pathways
ETI therapy significantly impacts proteins involved in lipid and vitamin transport.[1] The increase in Apolipoprotein A-I suggests a normalization of lipid metabolism and reverse cholesterol transport. Furthermore, the increased abundance of Vitamin D-binding protein and Retinol-binding protein 4 points towards an improvement in the transport of essential fat-soluble vitamins, which is often impaired in CF.
Visualizations
Experimental Workflow
Caption: A schematic of the proteomics experimental workflow.
Signaling Pathways Affected by Elexacaftor vs. Lumacaftor
Caption: A diagram of cellular pathways affected by the drugs.
References
Synergistic Rescue of CFTR Function: A Comparative Analysis of Elexacaftor (VX-445) in Combination Therapies
A deep dive into the synergistic mechanisms and clinical efficacy of the triple-combination therapy featuring Elexacaftor (VX-445), Tezacaftor (VX-661), and Ivacaftor (VX-770) for the treatment of cystic fibrosis.
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized the treatment landscape for cystic fibrosis (CF). Among these, the triple-combination therapy of Elexacaftor (VX-445), Tezacaftor (VX-661), and Ivacaftor (VX-770), marketed as Trikafta®, has demonstrated remarkable efficacy. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by key experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
The synergistic effect of the Elexacaftor/Tezacaftor/Ivacaftor combination lies in their distinct yet complementary mechanisms of action on the defective CFTR protein, particularly the F508del mutation, the most common CF-causing mutation.[1][2] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional protein at the cell surface.[3][4]
Elexacaftor and Tezacaftor are CFTR correctors that bind to different sites on the CFTR protein.[1][5] This dual-site binding facilitates the proper folding and processing of the F508del-CFTR protein, allowing more of it to traffic to the cell surface.[1][6] Ivacaftor, a CFTR potentiator, then acts on the CFTR protein at the cell surface to increase its channel open probability, thereby enhancing the transport of chloride ions.[1][5][6] The combined action of these three drugs results in a significant increase in both the quantity and function of the CFTR protein at the cell surface, an effect that is substantially greater than that of dual-combination therapies.[6][7]
Comparative Efficacy: Clinical Trial Data
Clinical trials have consistently demonstrated the superior efficacy of the Elexacaftor/Tezacaftor/Ivacaftor triple-combination therapy in improving lung function and reducing sweat chloride concentration, a key biomarker of CF.
Improvement in Lung Function (ppFEV1)
The following tables summarize the mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) observed in key clinical trials.
Table 1: ppFEV1 Improvement in Patients with One F508del Mutation and One Minimal Function Mutation
| Treatment Group | Duration | Mean Absolute Improvement in ppFEV1 vs. Placebo | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor | 4 Weeks | +13.8 percentage points | [7][8] |
| Elexacaftor/Tezacaftor/Ivacaftor | 24 Weeks | +14.3 percentage points | [9] |
Table 2: ppFEV1 Improvement in Patients with Two F508del Mutations (already receiving Tezacaftor/Ivacaftor)
| Treatment Group | Duration | Mean Absolute Improvement in ppFEV1 vs. Placebo | Reference |
| Elexacaftor added to Tezacaftor/Ivacaftor | 4 Weeks | +10.0 percentage points | [8] |
| Elexacaftor added to Tezacaftor/Ivacaftor | Phase 2 | +11.0 percentage points | [7] |
Reduction in Sweat Chloride Concentration
Treatment with the triple-combination therapy has also been shown to lead to a significant decrease in sweat chloride concentrations in patients with either one or two F508del alleles.[7][9]
Experimental Protocols
The clinical efficacy data is supported by robust in vitro and clinical trial methodologies.
In Vitro Studies in Human Bronchial Epithelial (HBE) Cells
-
Objective: To evaluate the effect of Elexacaftor/Tezacaftor/Ivacaftor on the processing, trafficking, and chloride transport of the F508del-CFTR protein.
-
Methodology:
-
Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation were cultured.
-
Cells were treated with Elexacaftor, Tezacaftor, and Ivacaftor, both individually and in combination.
-
CFTR protein processing and trafficking were assessed by immunoblotting to measure the ratio of mature (Band C) to immature (Band B) CFTR.
-
Chloride transport function was measured using a Ussing chamber to assess changes in ion current.
-
-
Key Findings: The triple combination of Elexacaftor/Tezacaftor/Ivacaftor significantly improved F508del-CFTR protein processing, trafficking, and chloride transport to a greater extent than any dual combination of the agents.[7]
Phase 3 Randomized Controlled Trials
-
Objective: To evaluate the efficacy and safety of Elexacaftor/Tezacaftor/Ivacaftor in patients with CF.
-
Study Design: Randomized, double-blind, placebo-controlled trials.[7]
-
Patient Populations:
-
Intervention:
-
Primary Endpoints:
-
Secondary Endpoints:
Visualizing the Synergy: Pathways and Workflows
To better understand the synergistic action and the experimental approach, the following diagrams illustrate the CFTR processing pathway and a generalized clinical trial workflow.
Caption: CFTR protein processing and trafficking pathway, indicating the points of intervention for Elexacaftor, Tezacaftor, and Ivacaftor.
Caption: A generalized workflow for a randomized controlled clinical trial assessing the efficacy of a CFTR modulator therapy.
References
- 1. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trikaftahcp.com [trikaftahcp.com]
- 7. VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Phase 3 Studies of the Triple Combination of VX-445, Tezacaftor and Ivacaftor Met Primary Endpoint of Improvement in Lung Function (ppFEV1) in People with Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for the Nerve Agent VX
Disclaimer: The information provided pertains to the chemical warfare agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), as "VX5" is not a recognized chemical identifier. This guide is intended for informational purposes for research and drug development professionals and is not a substitute for a comprehensive, site-specific safety assessment and institutional approval. All handling of highly toxic materials must be conducted in strict accordance with a current Safety Data Sheet (SDS), institutional safety protocols, and all applicable regulations.
This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for the nerve agent VX. It is critical that all personnel receive extensive, documented training on these procedures before any work commences.
Personal Protective Equipment (PPE)
Due to the extreme toxicity of VX, which can be fatal upon skin contact or inhalation, maximum protection is mandatory.[1] The required level of PPE for handling any unknown concentration of VX is Level A.[1][2]
| Protection Level | Respiratory Protection | Suit Type | Gloves | Boots |
| Level A | NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) with positive pressure.[1][2] | Totally-encapsulating chemical protective suit. | Inner: Chemical-resistant. Outer: Butyl rubber gloves.[3] | Chemical-protective boots, steel toe and shank. |
| Level B | Same as Level A. | Hooded, chemical-resistant clothing (one or two-piece). | Same as Level A. | Same as Level A. |
| Notes | Level A is required when the concentration is unknown or when the highest level of skin, respiratory, and eye protection is needed.[1][4] Level B may be permissible only when the VX concentration is confirmed to be below levels that pose a skin hazard, a scenario highly unlikely in a research setting involving neat compound. |
Operational and Handling Plan
All work with VX must be performed within a designated and restricted area, equipped with engineering controls designed for highly potent compounds.
2.1. Designated Work Area:
-
Primary Containment: A certified chemical fume hood or glovebox with negative pressure. All manipulations of VX must occur within this primary containment.
-
Secondary Containment: The laboratory itself must be under negative pressure relative to adjacent areas, with restricted access.
-
Monitoring: Continuous air monitoring systems with alarms for nerve agents should be in place.
2.2. General Handling Procedures:
-
Preparation: Before handling, ensure all necessary equipment, decontamination solutions, and emergency response materials are readily available and inspected.
-
Buddy System: Never work with VX alone. A second, fully trained individual must be present as a safety observer.
-
Transport: Transport of VX within the facility must be in sealed, double-contained, and shatter-proof containers.
-
Manipulation: Use only compatible materials (e.g., certain grades of steel, brass, aluminum) as VX can produce flammable hydrogen gas upon contact with some metals.[4]
Emergency Response and Decontamination
Immediate and effective decontamination is critical to mitigating exposure.
3.1. Personnel Decontamination:
-
Immediate Action: In case of skin contact, immediately remove all contaminated clothing and wash the affected skin with copious amounts of soap and water.[5]
-
Decontamination Solutions: Following the initial wash, decontaminate the skin with a 0.5% sodium hypochlorite (B82951) solution (a 1:10 dilution of household bleach) or other approved decontamination lotions, followed by a thorough water rinse.[3][6]
-
Medical Treatment: Seek immediate medical attention. Antidotes such as atropine (B194438) and pralidoxime (B1201516) (2-PAM) must be administered by trained medical personnel as soon as possible.[2][3][7]
3.2. Spill Decontamination:
-
Evacuation: Evacuate the immediate area and alert safety personnel.
-
Containment: The HAZMAT team or trained responders wearing Level A PPE will contain the spill using absorbent materials.
-
Neutralization: The spill will be treated with a decontamination solution such as aqueous sodium hydroxide (B78521) to hydrolyze the agent.[8]
Disposal Plan
All materials contaminated with VX are considered hazardous waste and must be disposed of according to strict regulatory protocols.
4.1. Decontamination of Waste:
-
Liquid Waste: Liquid VX and contaminated solvents should be chemically neutralized. The primary method is hydrolysis by mixing with a hot solution of water and sodium hydroxide.[8][9]
-
Solid Waste: Contaminated labware, PPE, and other solid materials must be decontaminated before disposal. This can involve surface decontamination with bleach or other solutions, followed by thermal decontamination (incineration).[9]
4.2. Final Disposal:
-
Incineration: Decontaminated and contained waste is often destroyed via high-temperature incineration at a licensed hazardous waste facility.[8][10]
-
Hydrolysate Disposal: The liquid product resulting from neutralization (hydrolysate) must be tested to confirm complete destruction of the agent before being shipped to a permitted hazardous waste treatment, storage, and disposal facility.[9]
Quantitative Data Summary
The following tables provide key physical and toxicological data for VX.
Table 1: Physical and Chemical Properties of VX
| Property | Value | Source |
|---|---|---|
| Appearance | Amber-colored, oily liquid | [2][3][6] |
| Odor | Odorless | [2][5][6] |
| Molar Mass | 267.37 g·mol−1 | [6] |
| Boiling Point | 300 °C (572 °F) | [6] |
| Melting Point | -51 °C (-60 °F) | [6] |
| Density | 1.0083 g/cm³ | [6] |
| Vapor Pressure | 0.09 Pa at 25°C | [6] |
| Water Solubility | 3.0 g/100g at 25°C |[5][10] |
Table 2: Toxicity and Exposure Limits for VX
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Airborne Exposure Limit (AEL) | 0.00001 mg/m³ | 8-hour time-weighted average (TWA) | [5][10] |
| Lethal Dose (LD50), Dermal | ~10 mg for a 70 kg human | Estimated from animal data. As little as one drop can be fatal. | [1] |
| Onset of Symptoms (Vapor) | Seconds to minutes | [11] |
| Onset of Symptoms (Liquid) | Minutes to 18 hours | Delay in onset is possible with skin exposure. |[2][3] |
Experimental Protocols
Key Experiment: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This experiment quantifies the potency of VX by measuring its ability to inhibit the AChE enzyme. The most common method is the Ellman's assay.[6]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of VX against acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (AChE)
-
VX stock solution in an appropriate solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Methodology:
-
Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCh in phosphate buffer. Prepare a serial dilution of the VX stock solution to create a range of concentrations for testing.
-
Plate Setup:
-
Blank Wells: Add buffer and ATCh solution (no enzyme).
-
Control Wells (100% Activity): Add buffer, DTNB, solvent vehicle (e.g., DMSO), and AChE solution.
-
Test Wells: Add buffer, DTNB, AChE solution, and the VX serial dilutions.
-
-
Pre-incubation: Add the AChE enzyme to the control and test wells. Gently mix and pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). This allows VX to bind to the enzyme.[6]
-
Reaction Initiation: Add the ATCh substrate solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in the reader. Measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 15-20 minutes). The rate of color change is proportional to the AChE activity.[6]
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each VX concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the VX concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of VX nerve agent toxicity through irreversible inhibition of acetylcholinesterase (AChE).
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
References
- 1. Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. 4.3. In Vitro Assay for AChE Inhibitory Activity [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mirasafety.com [mirasafety.com]
- 11. nrt.org [nrt.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
